Product packaging for Trioctyl borate(Cat. No.:CAS No. 2467-12-1)

Trioctyl borate

Cat. No.: B1581615
CAS No.: 2467-12-1
M. Wt: 398.5 g/mol
InChI Key: DTBRTYHFHGNZFX-UHFFFAOYSA-N
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Description

Trioctyl Borate ( 2467-12-1) is a versatile organoboron compound with the formula C24H51BO3, valued in research and industrial development for its role as a multifunctional additive . Its primary research applications include tribology, where it functions as a lubricant additive. Studies on magnesium alloy-steel contacts demonstrate its ability to form protective tribo-films, reducing friction and wear, though its effectiveness is enhanced when combined with other active elements . In polymer science, it is investigated as a plasticizer and crosslinking agent for polymers and epoxy resins, where it can improve material flexibility and serve as a flame retardant to meet stringent safety standards in sectors like construction and electronics . Furthermore, its properties as a solvent for organic compounds make it a component of interest in specialty coatings and adhesive formulations . The global market for this compound is projected to see steady growth, driven by demand in the automotive, plastics, and cosmetics industries, with significant R&D activities focused on developing more sustainable and high-performance formulations . This product is intended for Research Use Only by qualified professionals and is strictly not for personal, household, or medicinal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H51BO3 B1581615 Trioctyl borate CAS No. 2467-12-1

Properties

IUPAC Name

trioctyl borate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H51BO3/c1-4-7-10-13-16-19-22-26-25(27-23-20-17-14-11-8-5-2)28-24-21-18-15-12-9-6-3/h4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBRTYHFHGNZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062441
Record name Boric acid (H3BO3), trioctyl ester
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Molecular Weight

398.5 g/mol
Source PubChem
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Physical Description

Liquid
Record name Boric acid (H3BO3), trioctyl ester
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CAS No.

2467-12-1
Record name Trioctyl borate
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Record name Boric acid (H3BO3), trioctyl ester
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Record name Trioctyl borate
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Record name Boric acid (H3BO3), trioctyl ester
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Record name Trioctyl borate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trioctyl Borate via Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trioctyl borate, a versatile borate ester with applications in various fields, including as a lubricant additive and in organic synthesis. The document details the primary synthetic routes—direct esterification and transesterification—offering in-depth experimental protocols, data presentation in structured tables, and visualizations of the chemical pathways and experimental workflows.

Introduction

This compound, also known as boric acid tri-n-octyl ester, is an organic compound with the chemical formula B(O(CH₂)₇CH₃)₃. Its synthesis is most commonly achieved through the esterification of boric acid with 1-octanol. This process is an equilibrium reaction, and to achieve high yields, the removal of water is crucial. An alternative route involves the transesterification of a lower alkyl borate with 1-octanol. This guide will explore both methodologies, providing detailed procedural information and relevant data for successful synthesis and purification.

Synthetic Methodologies

Two primary methods for the synthesis of this compound are detailed below: direct esterification of boric acid and 1-octanol, and transesterification from a lower borate ester.

Direct Esterification of Boric Acid with 1-Octanol

This is the most straightforward method, involving the direct reaction of boric acid with three equivalents of 1-octanol. The key to achieving a high yield is the continuous removal of the water produced during the reaction, which is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.[1][2]

A detailed experimental protocol for the synthesis of tri-n-butyl borate, which serves as an excellent model for the synthesis of this compound, is available in the literature.[3] The following protocol has been adapted for the synthesis of this compound.

  • Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap, a reflux condenser, and a heating mantle with a magnetic stirrer.[4]

  • Reactants: Boric acid (1 mole) and 1-octanol (3.3 moles, a slight excess to drive the reaction) are added to the flask. Toluene is added as the azeotropic solvent.

  • Reaction: The mixture is heated to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and can be removed, while the toluene will be returned to the reaction flask.[1]

  • Monitoring: The reaction is monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being produced.[1]

  • Work-up: After cooling, the excess 1-octanol and toluene are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Purification: The crude this compound is purified by fractional vacuum distillation.[3]

Transesterification

Transesterification offers an alternative route to this compound, typically by reacting a lower alkyl borate, such as trimethyl borate, with 1-octanol. This method is also an equilibrium reaction, and the equilibrium is driven towards the product by removing the lower-boiling alcohol (methanol in this case) by distillation.[5]

  • Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a fractionating column, a condenser, and a receiving flask. The flask is heated using a heating mantle.

  • Reactants: Trimethyl borate (1 mole) and 1-octanol (3 moles) are added to the reaction flask. A catalyst, such as a metal alkoxide, can be used to accelerate the reaction.

  • Reaction: The mixture is heated to a temperature that allows for the distillation of the methanol byproduct, thus driving the reaction to completion. The reaction temperature is typically in the range of 150-300°C.[1]

  • Purification: Once the reaction is complete, the crude this compound is purified by fractional vacuum distillation to remove any remaining starting materials and byproducts.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Boric Acid61.83Decomposes1.435
1-Octanol130.231950.824
This compound398.48379[6]0.855[]
Toluene92.141110.867
Trimethyl Borate103.9168-690.932
Methanol32.0464.70.792

Table 2: Typical Reaction Conditions and Yields for Direct Esterification

ParameterValueReference
Reactant Ratio (Boric Acid:1-Octanol)1 : 3.3 (molar)Adapted from[3]
SolventToluene[1]
ApparatusDean-Stark[1][2]
Reaction TemperatureReflux temperature of Toluene (approx. 111°C)[1]
Purity>98.0%[]
YieldNot explicitly stated for this compound, but high yields are expected with azeotropic removal of water. For the analogous tri-n-amyl borate synthesis, yields of 93-96% are reported.[3]

Mandatory Visualizations

Chemical Reaction Pathway

The following diagram illustrates the direct esterification of boric acid with 1-octanol to form this compound.

G Direct Esterification of Boric Acid cluster_reactants Reactants cluster_products Products BoricAcid B(OH)₃ Boric Acid TrioctylBorate B(O(CH₂)₇CH₃)₃ This compound BoricAcid->TrioctylBorate + 3 CH₃(CH₂)₇OH Octanol 3 x CH₃(CH₂)₇OH 1-Octanol Octanol->TrioctylBorate Water 3 x H₂O Water TrioctylBorate->Water - 3 H₂O

Direct Esterification of Boric Acid with 1-Octanol.
Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound via direct esterification.

G Experimental Workflow for this compound Synthesis Reactants 1. Mix Boric Acid, 1-Octanol, and Toluene Reflux 2. Heat to Reflux (Azeotropic Distillation) Reactants->Reflux WaterRemoval 3. Collect and Remove Water via Dean-Stark Trap Reflux->WaterRemoval Monitoring 4. Monitor Reaction Completion (Cessation of Water Formation) WaterRemoval->Monitoring Cooldown 5. Cool Reaction Mixture Monitoring->Cooldown SolventRemoval 6. Remove Toluene and excess 1-Octanol (Distillation) Cooldown->SolventRemoval Purification 7. Purify by Fractional Vacuum Distillation SolventRemoval->Purification Product Pure this compound Purification->Product

Workflow for Direct Esterification Synthesis.

Characterization

The primary methods for characterizing the final this compound product are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the octyl chain protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight distinct carbon environments in the octyl chains.

  • ¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing borate esters. For a three-coordinate boron atom in a borate ester like this compound, a characteristic chemical shift is expected.[8]

Conclusion

The synthesis of this compound via direct esterification of boric acid with 1-octanol using azeotropic water removal is a robust and high-yielding method. Transesterification provides a viable alternative. Proper purification by fractional vacuum distillation is essential to obtain a high-purity product. The characterization techniques outlined, particularly ¹¹B NMR, are critical for confirming the structure and purity of the synthesized this compound. This guide provides the necessary foundational knowledge and detailed protocols for researchers and scientists to successfully synthesize and characterize this important borate ester.

References

Trioctyl borate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Trioctyl Borate: Core Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. This guide provides the core molecular information for this compound, a borate ester.

Core Molecular Data

This compound is an organic compound, specifically the triester of boric acid and octanol.[1] Its fundamental molecular properties are summarized below.

PropertyValue
Molecular Formula C₂₄H₅₁BO₃[1][2][3]
Molecular Weight 398.5 g/mol [1][2]
Synonyms Tri-n-octyl borate, Boric acid (H₃BO₃), trioctyl ester, Trioctyloxyborane[2]
Physical Description Liquid[2]

Molecular Composition

The chemical formula C₂₄H₅₁BO₃ indicates the elemental composition of a single molecule of this compound. This composition can be visualized as a central borate group connected to three octyl chains.

Logical relationship of this compound Components cluster_borate Central Borate Core cluster_octyl Octyl Chains B Boron (B) O1 Oxygen (O) B->O1 O2 Oxygen (O) B->O2 O3 Oxygen (O) B->O3 C8H17_1 Octyl Group 1 (C₈H₁₇) O1->C8H17_1 Ester Linkage C8H17_2 Octyl Group 2 (C₈H₁₇) O2->C8H17_2 Ester Linkage C8H17_3 Octyl Group 3 (C₈H₁₇) O3->C8H17_3 Ester Linkage

Caption: Molecular components of this compound.

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound is typically achieved through standard analytical chemistry techniques.

  • Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound with high accuracy. The compound is ionized, and the mass-to-charge ratio of the resulting ions is measured.

  • Elemental Analysis: This method determines the percentage composition of each element (carbon, hydrogen, oxygen, boron) in the compound. These percentages are then used to derive the empirical formula, which, in conjunction with the molecular weight from MS, confirms the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H, ¹³C, and ¹¹B NMR can confirm the presence and connectivity of the different groups within the molecule, thereby corroborating the molecular formula.

The detailed standard operating procedures for these techniques are foundational in analytical chemistry and are not specific to this compound. Researchers should refer to standard laboratory protocols for operating these instruments.

References

Physical and chemical properties of tri-n-octyl borate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tri-n-octyl Borate

Introduction

Tri-n-octyl borate (CAS No. 2467-12-1), also known as boric acid tri-n-octyl ester, is an organoboron compound with the chemical formula C24H51BO3.[1][2] It is a colorless to almost colorless, clear liquid at room temperature. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and essential safety information. Due to its properties, it finds applications as a plasticizer, solvent, and as an intermediate in organic synthesis.[3] It is also used as a lubricant and lubricant additive.[4]

Physical and Chemical Properties

Tri-n-octyl borate is characterized by its low volatility and good thermal stability, making it suitable for high-temperature applications.[3] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of Tri-n-octyl Borate
PropertyValueReference(s)
Molecular Formula C24H51BO3[1][4]
Molecular Weight 398.48 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 379 °C[1]
Density 0.86 g/cm³[1][2]
Refractive Index 1.4350-1.4380[1][2]
Flash Point 188 °C[1]
Storage Temperature 2-8°C is recommended for storage[1][2]

Chemical Reactivity and Stability

Hydrolysis: Like other borate esters, tri-n-octyl borate is susceptible to hydrolysis, especially in the presence of water, which can break it down into boric acid and n-octanol. The long octyl chains, however, likely result in a slower hydrolysis rate compared to shorter-chain borates due to steric hindrance.[5] The reaction is significantly faster in basic (alkaline) environments.[5]

Combustibility: It is a combustible liquid when exposed to heat or flame and can react with oxidizing materials.[1][2] In case of fire, foam, CO2, or dry chemical extinguishers are recommended.[1][2] When heated to decomposition, it can emit acrid smoke and irritating fumes.[1][2]

Reactivity with Acids and Bases: Borate esters react with acids, which can generate heat along with the corresponding alcohol and acid. Interaction with caustic solutions also generates heat.[6]

Experimental Protocols

Synthesis of Tri-n-octyl Borate

1. Esterification of Boric Acid with 1-Octanol

This is a common method for synthesizing tri-n-octyl borate. The reaction involves the direct esterification of boric acid with three equivalents of 1-octanol. To drive the reaction to completion, the water produced during the reaction is typically removed.[5]

  • Materials: Boric acid, 1-octanol, toluene (or another suitable azeotroping agent).

  • Apparatus: A round-bottom flask, a Dean-Stark apparatus, a condenser, and a heating mantle.

  • Procedure:

    • Combine boric acid and 1-octanol in a stoichiometric ratio (1:3) in the round-bottom flask with toluene.

    • Heat the mixture to reflux.

    • The water formed during the reaction is removed as an azeotrope with toluene and collected in the Dean-Stark trap.[5]

    • The reaction is monitored until the theoretical amount of water is collected.

    • After completion, the solvent and any excess alcohol are removed under reduced pressure to yield the crude tri-n-octyl borate.

    • The product can be further purified by vacuum distillation.

Workflow for Esterification Synthesis

G Esterification of Boric Acid A Combine Boric Acid, 1-Octanol, and Toluene B Heat to Reflux A->B C Azeotropic Water Removal (Dean-Stark Trap) B->C D Monitor Reaction Progress C->D E Solvent Removal (Reduced Pressure) D->E Reaction Complete F Vacuum Distillation (Purification) E->F G Tri-n-octyl Borate F->G

Caption: Esterification Synthesis Workflow

2. Transesterification

Tri-n-octyl borate can also be synthesized via a transesterification reaction. This process involves the reaction of a trialkyl borate (like trimethyl borate) with a trialkylborine in the presence of a catalyst.[7]

  • Materials: Trialkyl borate (e.g., trimethyl borate), trialkylborine, and a catalyst such as a boron trihalide (e.g., butylboron dichloride).[7]

  • Procedure:

    • The reactants and catalyst are mixed under anhydrous and oxygen-free conditions, typically under an inert atmosphere like nitrogen.[5][7]

    • The mixture is heated to a temperature between 150°C and 300°C.[7]

    • The reaction time can range from a few hours to over a day, depending on the temperature.[7]

    • The desired tri-n-octyl borate is then isolated from the reaction mixture, usually by distillation.[7]

Logical Diagram for Transesterification

G Transesterification Reaction cluster_reactants Reactants A Trialkyl Borate D Heating (150-300°C) Anhydrous, O2-free A->D B Trialkylborine B->D C Catalyst (e.g., Boron Trihalide) C->D catalyzes E Tri-n-octyl Borate (Product) D->E

Caption: Transesterification Reaction Logic

Analytical Methods

The purity of tri-n-octyl borate is often determined by neutralization titration. Due to its susceptibility to hydrolysis, specialized analytical techniques may be required for methods like reverse-phase high-performance liquid chromatography (RP-HPLC). Using a high-pH mobile phase might be necessary to stabilize the boronate ester during analysis.[8]

Safety and Handling

Tri-n-octyl borate is considered moderately toxic by ingestion and is an eye irritant.[1][2]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

  • Personal Protective Equipment (PPE): Safety glasses with side-shields, gloves, and appropriate protective clothing should be worn when handling this chemical.[9][10]

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and avoid breathing vapors or mist.[9][10] Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][10] Storage at 2-8°C is recommended.[1] It should be stored under an inert atmosphere as it is moisture-sensitive.

  • In case of exposure:

    • Inhalation: Move the person to fresh air.[9]

    • Skin contact: Wash off with soap and plenty of water.[9]

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

In all cases of exposure, it is advisable to consult a physician.[9]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Trioctyl Borate (CAS 2467-12-1)

This technical guide provides a comprehensive overview of this compound (CAS 2467-12-1), a versatile organoboron compound. It covers its physicochemical properties, synthesis methodologies, key applications, and safety information. Detailed experimental protocols and structural elucidation techniques are also discussed to support research and development activities.

Physicochemical Properties

This compound is a colorless to pale yellow, clear liquid.[1][2][3] It is characterized by its high solubility in non-polar organic solvents, a consequence of the long octyl chains attached to the borate core.[4] This hydrophobic nature distinguishes it from shorter-chain borate esters.[4]

PropertyValueReference
CAS Number 2467-12-1[1][2][3][4][5][6][7][8][9]
Molecular Formula C24H51BO3[1][2][3][4][5][6][9]
Molecular Weight 398.48 g/mol [2][3][5][9]
Boiling Point 379 °C[2][3][5]
Density 0.86 g/cm³[2][3][5]
Refractive Index 1.4350 - 1.4380[2][3][5]
Flash Point 188 °C[2][3][5]
Purity Typically >95% or >98%[1][4]
Appearance Colorless to Almost Colorless Clear Liquid[2][3]
Storage Temperature 2-8°C[2][3]

Synthesis of this compound

This compound can be synthesized through two primary pathways: the esterification of boric acid and the transesterification of trialkyl borates.

Esterification of Boric Acid with 1-Octanol

This is a direct and common method for producing this compound. The reaction involves the condensation of boric acid with three equivalents of 1-octanol.

Experimental Protocol:

  • Reactants: Boric acid and 1-octanol (1:3 molar ratio).

  • Solvent: A solvent that forms an azeotrope with water, such as toluene, is used to facilitate water removal.

  • Apparatus: A reaction flask equipped with a Dean-Stark apparatus and a condenser.

  • Procedure:

    • Combine boric acid, 1-octanol, and toluene in the reaction flask.

    • Heat the mixture to reflux. The water produced during the esterification is removed as an azeotrope with toluene, which is collected in the Dean-Stark trap. This continuous removal of water drives the reaction equilibrium towards the formation of the this compound ester.[4]

    • Monitor the reaction progress by measuring the amount of water collected.

    • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Purification: The solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

To maximize the yield, careful control of reaction parameters such as temperature and reaction time is essential.[4]

Esterification_Pathway Esterification of Boric Acid BoricAcid B(OH)₃ Boric Acid TrioctylBorate B(O(CH₂)₇CH₃)₃ This compound BoricAcid->TrioctylBorate + Octanol 3 x CH₃(CH₂)₇OH 1-Octanol Octanol->TrioctylBorate Water 3 x H₂O Water TrioctylBorate->Water -

Esterification of Boric Acid with 1-Octanol.
Transesterification of Trialkyl Borates

This alternative route offers flexibility by allowing the use of different starting trialkyl borates and trihydrocarbylborines.

Experimental Protocol:

  • Reactants: A trialkyl borate (e.g., triethyl borate or tributyl borate) and a trihydrocarbylborine.

  • Catalyst: Catalytic amounts of a compound with a boron-to-halogen bond, such as boron trichloride (BCl₃) or butylboron dichloride, can significantly enhance the reaction rate.[4]

  • Reaction Conditions: The reaction must be conducted under an anhydrous and oxygen-free atmosphere (e.g., under nitrogen gas) to prevent hydrolysis of the borate esters and other side reactions.[4] The optimal temperature range is between 150°C and 300°C, with approximately 200°C being ideal.[4]

  • Procedure:

    • Charge the trialkyl borate and trihydrocarbylborine into a dry reaction vessel under an inert atmosphere.

    • Add the catalyst.

    • Heat the mixture to the desired temperature.

    • The progress of the transesterification can be monitored by techniques such as gas chromatography to observe the formation of the desired this compound and the consumption of the starting materials.

  • Purification: The product is isolated and purified by fractional distillation to separate it from the lower-boiling alcohol byproduct and any remaining starting materials.

Transesterification_Pathway Transesterification Route TrialkylBorate B(OR)₃ Trialkyl Borate TrioctylBorate B(O(CH₂)₇CH₃)₃ This compound TrialkylBorate->TrioctylBorate + Trihydrocarbylborine B(R')₃ Trihydrocarbylborine Trihydrocarbylborine->TrioctylBorate Byproduct B(R)₃ / B(OR')₃ Byproducts TrioctylBorate->Byproduct + Catalyst Catalyst (e.g., BCl₃)

Transesterification of a Trialkyl Borate.

Applications in Research and Industry

This compound's unique properties make it valuable in several fields:

  • Plasticizer and Solvent: It is used to improve the flexibility and durability of polymers, especially in the manufacturing of plastics and coatings. Its low volatility and high thermal stability make it suitable for high-temperature applications.[1]

  • Chemical Intermediate: As an organoboron compound, it serves as a versatile reagent and building block in organic synthesis.[1][4][7] The Lewis acidic nature of the boron atom, with its empty p-orbital, is fundamental to its reactivity and catalytic activity.[4]

  • Research Chemical: It has been submitted to the National Cancer Institute (NCI) for testing and evaluation under the NSC number 783.[4]

Structural Elucidation and Theoretical Studies

Advanced spectroscopic and computational methods are employed to understand the structure and reactivity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful technique for characterizing borate esters. For this compound, the three-coordinate, trigonal planar (BO₃) boron atom is expected to show a signal in the chemical shift range of approximately +12 to +19 ppm.[4]

  • Density Functional Theory (DFT): DFT calculations are used to investigate the electronic and geometric structure of this compound.[4] These studies provide insights into its chemical bonding, reactivity, and the high thermal stability conferred by the strong B-O bonds.[4] DFT can also be used to predict spectroscopic parameters, aiding in the interpretation of experimental data.[4]

Safety and Handling

This compound is classified as an irritant and is moderately toxic by ingestion.[2][3][4][5][6] It is also an eye irritant.[2][3][5]

  • GHS Classification: Irritant, Signal Word: Warning.[4]

  • Hazards: Combustible when exposed to heat or flame and can react with oxidizing materials.[2][3][5] When heated to decomposition, it emits acrid smoke and irritating fumes.[2][3][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Keep away from heat, sparks, open flames, and hot surfaces.[10] Ground/bond the container and receiving equipment to prevent static discharge.[10]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]

    • Skin: Wash off immediately with plenty of soap and water.[10]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]

  • Firefighting: Use foam, CO₂, or dry chemical extinguishers.[2][3][5]

This technical guide is intended for informational purposes for qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical and adhere to all recommended safety precautions.

References

An In-depth Technical Guide to the Lewis Acidity of Trioctyl Borate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctyl borate, a trialkoxyborane, is recognized for its role as a mild Lewis acid, finding applications in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the Lewis acidity of this compound, addressing the theoretical background, experimental determination, and practical implications for researchers in academia and industry. While specific quantitative data for this compound is scarce in publicly available literature, this document extrapolates from data on analogous borate esters and outlines the established methodologies for its determination. This guide also presents detailed experimental protocols and visual workflows to facilitate the investigation of its Lewis acidic properties.

Introduction to the Lewis Acidity of Borate Esters

Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry that governs a wide range of chemical reactivity. Boron compounds, particularly boranes and their derivatives, are archetypal Lewis acids due to the electron-deficient nature of the boron atom. This compound, with the chemical formula B(O(CH₂)₇CH₃)₃, belongs to the class of trialkyl borates. The Lewis acidity in these compounds arises from the vacant p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base.

However, the Lewis acidity of trialkyl borates is significantly attenuated compared to trihaloboranes. This is due to the presence of oxygen atoms directly bonded to the boron. The lone pairs of electrons on the oxygen atoms can donate electron density to the empty p-orbital of the boron through π-donation, thus reducing its electron-accepting capability. This intramolecular quenching of the boron's Lewis acidity makes this compound a mild and selective Lewis acid catalyst.

Quantitative Assessment of Lewis Acidity

Several experimental and computational methods are employed to quantify the Lewis acidity of a compound. The most common scales include the Gutmann-Beckett method and the determination of Fluoride Ion Affinity (FIA).

Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method is a widely used experimental technique to determine the Lewis acidity of a substance in solution.[1][2] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, and the change in the ³¹P NMR chemical shift upon interaction with a Lewis acid is measured. The Acceptor Number (AN) is a dimensionless value that quantifies this change.

While a specific Gutmann-Beckett Acceptor Number for this compound has not been reported in the reviewed literature, orthoborate esters are generally known to have relatively low Lewis acidity as determined by this method.[3] For comparison, trimethyl borate, a smaller analogue, has a reported AN, though the exact value can vary based on experimental conditions. The larger octyl groups in this compound are expected to have a minor electronic effect on the boron center compared to methyl groups, suggesting a similarly low AN.

Fluoride Ion Affinity (FIA)

Fluoride ion affinity (FIA) is a computational method used to assess the intrinsic Lewis acidity of a molecule in the gas phase.[4][5] It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

Computational studies on various boranes and borate esters have been conducted to determine their FIAs.[4][6] Although no specific FIA value for this compound was found, the trends observed for other borate esters suggest that it would have a significantly lower FIA compared to strong Lewis acids like boron trifluoride. The electron-donating alkoxy groups substantially decrease the fluoride ion affinity.

Table 1: Comparison of Lewis Acidity Data for Representative Boron Compounds

CompoundMethodLewis Acidity ValueReference
Boron Trifluoride (BF₃)Gutmann-BeckettAN = 89[2]
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)Gutmann-BeckettAN = 82[2]
Boron Trichloride (BCl₃)Gutmann-BeckettAN = 105.7[7]
Boron Tribromide (BBr₃)Gutmann-BeckettAN = 109.3[7]
Triethyl BorateGutmann-BeckettAN = 17[3]
This compound Gutmann-Beckett Not Reported (Expected to be low)
Boron Trifluoride (BF₃)Fluoride Ion AffinityVaries with computational method[4]
This compound Fluoride Ion Affinity Not Reported (Expected to be low)

Experimental Protocols for Lewis Acidity Determination

For researchers aiming to quantify the Lewis acidity of this compound, the following established protocols can be adapted.

Gutmann-Beckett Method Protocol

This protocol outlines the determination of the Acceptor Number (AN) using ³¹P NMR spectroscopy.

Materials:

  • This compound

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

  • NMR tubes and spectrometer

Procedure:

  • Preparation of the Et₃PO solution: Prepare a stock solution of a known concentration of Et₃PO in the chosen anhydrous NMR solvent.

  • Preparation of the sample: In an NMR tube, add a precise amount of this compound.

  • Add a known volume of the Et₃PO stock solution to the NMR tube containing the this compound. The molar ratio of Et₃PO to the Lewis acid is typically less than 1 to ensure all the Et₃PO is complexed.

  • NMR analysis: Acquire the ³¹P NMR spectrum of the sample.

  • Data analysis:

    • Measure the chemical shift (δ_sample) of the Et₃PO-trioctyl borate adduct.

    • The Acceptor Number (AN) is calculated using the following formula:[1][2] AN = 2.21 × (δ_sample - 41.0) where 41.0 ppm is the ³¹P chemical shift of Et₃PO in the non-coordinating solvent hexane.[1][2]

Computational Determination of Fluoride Ion Affinity (FIA)

This protocol describes a general workflow for the computational determination of FIA using quantum chemical calculations.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, etc.)

Procedure:

  • Structure optimization:

    • Build the 3D structures of this compound and the fluoride ion (F⁻).

    • Perform geometry optimizations and frequency calculations for both species using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Adduct structure optimization:

    • Build the 3D structure of the this compound-fluoride adduct, [B(O(CH₂)₇CH₃)₃F]⁻.

    • Perform a geometry optimization and frequency calculation for the adduct.

  • Energy calculation:

    • Extract the electronic energies (including zero-point vibrational energy corrections) for this compound, F⁻, and the adduct from the output files.

  • FIA calculation:

    • The Fluoride Ion Affinity is calculated as the negative of the enthalpy change (ΔH) for the reaction: B(O(CH₂)₇CH₃)₃ + F⁻ → [B(O(CH₂)₇CH₃)₃F]⁻

    • ΔH ≈ ΔE_electronic + ΔZPVE

Role in Catalysis and Relevance to Drug Development

The mild Lewis acidity of this compound and other borate esters makes them useful catalysts in specific organic transformations where stronger Lewis acids might cause side reactions or decomposition of sensitive substrates.

Catalytic Applications

Borate esters have been shown to catalyze reactions such as direct amidation of carboxylic acids and polymerization of olefins.[8][9] In these reactions, the borate ester activates the substrate by coordinating to a Lewis basic site, thereby facilitating the subsequent reaction step.

The following diagram illustrates a general catalytic cycle for a borate-ester-catalyzed amidation reaction.

Catalytic_Cycle_Amidation Carboxylic_Acid RCOOH Activated_Intermediate [RCOOB(OR)2] + R'NH2 Carboxylic_Acid->Activated_Intermediate Coordination Amine R'NH2 Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Borate_Ester B(OR)3 Borate_Ester->Activated_Intermediate Activated_Intermediate->Tetrahedral_Intermediate Nucleophilic Attack Amide RCONHR' Tetrahedral_Intermediate->Amide Elimination Boronic_Acid B(OR)2OH Tetrahedral_Intermediate->Boronic_Acid Release Boronic_Acid->Borate_Ester Regeneration - H2O Lewis_Acidity_Determination_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow Sample_Prep Prepare Anhydrous Sample of this compound Probe_Addition Add Lewis Base Probe (e.g., Et3PO) Sample_Prep->Probe_Addition NMR_Acquisition Acquire 31P NMR Spectrum Probe_Addition->NMR_Acquisition Data_Analysis Calculate Acceptor Number (AN) NMR_Acquisition->Data_Analysis Interpretation Interpret Lewis Acidity and Compare with other Lewis Acids Data_Analysis->Interpretation Model_Building Build 3D Models of This compound and F- Optimization Geometry Optimization and Frequency Calculation Model_Building->Optimization Adduct_Formation Model Adduct [B(OR)3F]- Optimization->Adduct_Formation FIA_Calculation Calculate Fluoride Ion Affinity (FIA) Adduct_Formation->FIA_Calculation FIA_Calculation->Interpretation Application_Logic Define_Problem Define Chemical Problem (e.g., Catalysis, Sensing) Assess_LA Assess Required Lewis Acidity Define_Problem->Assess_LA Select_LA Select this compound as a Mild Lewis Acid Assess_LA->Select_LA Reaction_Design Design Reaction Conditions (Solvent, Temperature) Select_LA->Reaction_Design Experimentation Perform Experiment Reaction_Design->Experimentation Analysis Analyze Results (Yield, Selectivity) Experimentation->Analysis Optimization Optimize Reaction Analysis->Optimization Optimization->Reaction_Design Iterate

References

The Solubility of Trioctyl Borate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctyl borate (CAS No. 2467-12-1), a borate ester, is a colorless to pale yellow liquid utilized in various industrial applications, including as a plasticizer, lubricant, and flame retardant.[1][2] Its solubility in organic solvents is a critical parameter for its formulation and application in non-aqueous systems. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing its solubility profile.

Introduction

This compound, with the chemical formula C24H51BO3, is an organoboron compound characterized by a central boron atom bonded to three octyloxy groups.[3] This structure, particularly the long alkyl chains, imparts a non-polar character to the molecule, governing its solubility behavior.[4] Understanding the solubility of this compound in various organic solvents is essential for its effective use in diverse applications, ensuring homogeneity and stability in formulations.

Solubility Profile of this compound

This compound exhibits high solubility in a range of non-polar and polar organic solvents.[1] This is attributed to the hydrophobic nature of the octyl groups, which facilitates favorable interactions with organic solvent molecules.[4] Conversely, it is practically insoluble in water.[1]

Qualitative Solubility Data
SolventChemical FormulaPolaritySolubilityCitation
HexaneC6H14Non-polarSoluble[1]
HeptaneC7H16Non-polarSoluble[1]
EthanolC2H5OHPolarSoluble[1]
Diethyl Ether(C2H5)2OPolar AproticSoluble[5]
HydrocarbonsVariousNon-polarSoluble[5]
WaterH2OPolarInsoluble[1]

Table 1. Qualitative solubility of this compound in various solvents.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent at a given temperature. This protocol is based on the gravimetric method, which involves preparing a saturated solution and determining the concentration of the solute after solvent evaporation.

Materials
  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Analytical balance (readable to 0.0001 g)

  • Drying oven

Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Using a pipette, add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a minimum of 24 hours with continuous agitation to ensure the formation of a saturated solution.

  • Sample Collection:

    • After equilibration, stop the agitation and allow the excess this compound to settle at the bottom of the vials for at least 2 hours.

    • Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-warmed pipette to avoid premature precipitation.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry, and pre-weighed volumetric flask.

    • Transfer the collected supernatant to the weighed volumetric flask and record the exact volume.

    • Evaporate the solvent from the flask using a gentle stream of inert gas or by placing it in a drying oven at a temperature below the boiling point of this compound (326 °C) but sufficient to evaporate the solvent.[1]

    • Once the solvent has completely evaporated, allow the flask to cool to room temperature in a desiccator.

    • Weigh the flask containing the this compound residue.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight of the flask with the residue.

    • Express the solubility in grams per 100 mL of solvent using the following formula:

      Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Experimental Workflow Diagram```dot

G A Preparation of Supersaturated Solution B Equilibration in Shaker Bath A->B 24h @ constant T C Settling of Excess Solute B->C 2h @ constant T D Collection of Supernatant C->D Careful pipetting E Gravimetric Analysis D->E Solvent evaporation F Calculation of Solubility E->F Mass difference

Caption: Logical workflow for this compound formulation development.

Conclusion

This compound is a versatile compound with excellent solubility in a wide array of organic solvents, making it suitable for numerous non-aqueous applications. While precise quantitative solubility data is limited, the provided experimental protocol offers a robust method for its determination. The logical workflow presented can guide researchers and formulation scientists in the efficient development of stable and effective products containing this compound. Further research to quantify the solubility of this compound in various solvents at different temperatures would be a valuable addition to the existing literature.

References

An In-Depth Technical Guide to the Thermal Stability of Trioctyl Borate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctyl borate, a borate ester with applications as a lubricant additive and polymer crosslinking agent, exhibits thermal stability crucial to its performance in high-temperature environments. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition profile and relevant experimental methodologies. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related borate esters and established analytical techniques to present a thorough understanding of its expected thermal behavior. This document details standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents illustrative data based on analogous compounds, and discusses the likely thermal decomposition pathways.

Introduction

This compound (C₂₄H₅₁BO₃) is an organoboron compound recognized for its utility as a lubricant additive, where it contributes to anti-wear and friction-reducing properties.[1] It also finds application in polymer chemistry as a plasticizer and crosslinking agent, enhancing the mechanical and thermal characteristics of various polymers.[1] The efficacy of this compound in these roles is intrinsically linked to its thermal stability, as it is often subjected to elevated temperatures during processing and end-use. Understanding the thermal decomposition behavior of this compound is therefore paramount for predicting its performance, ensuring operational safety, and optimizing its application.

This guide serves as a technical resource for professionals in research and development, offering a detailed examination of the thermal stability of this compound. It consolidates information on standard analytical techniques, presents expected quantitative data in a structured format, and explores the potential mechanisms of its thermal degradation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

PropertyValueReference
Molecular Formula C₂₄H₅₁BO₃[2]
Molecular Weight 398.48 g/mol [2]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 379 °C[2]
Flash Point 188 °C[2]
Density 0.86 g/cm³[2]

Thermal Analysis Methodologies

The thermal stability of this compound is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information regarding mass loss as a function of temperature and the energetics of thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a material.

The following protocol is based on standard methods for the analysis of lubricant additives, such as those outlined in ASTM E1131 and ASTM E2550.[3]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum pan.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studying oxidative stability, a similar protocol would be followed using an air or oxygen atmosphere.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

TGA_Workflow TGA Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis weigh Weigh 5-10 mg of this compound place Place in TGA Pan weigh->place load Load Sample into Furnace place->load purge Purge with Nitrogen (20-50 mL/min) load->purge heat Heat from Ambient to 600°C at 10°C/min purge->heat record Record Weight Loss vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine Onset and Decomposition Temperatures plot->determine

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

This protocol is based on general procedures for the thermal analysis of organic compounds and lubricant additives.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating from ambient temperature to a temperature above the expected decomposition range (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition) are observed as peaks.

DSC_Workflow DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis weigh Weigh 2-5 mg of this compound seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load purge Purge with Nitrogen (20-50 mL/min) load->purge heat Heat from Ambient to 400°C at 10°C/min purge->heat record Record Heat Flow vs. Temperature heat->record plot Plot DSC Thermogram record->plot identify Identify Thermal Events (e.g., Boiling, Decomposition) plot->identify

DSC Experimental Workflow

Thermal Stability Data (Illustrative)

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present illustrative data based on the expected behavior of similar long-chain alkyl borate esters used as lubricant additives.

Thermogravimetric Analysis (TGA) Data
ParameterIllustrative Value
Onset Decomposition Temperature (Tonset) 200 - 250 °C
Temperature of Maximum Decomposition Rate (Tmax) 250 - 300 °C
Weight Loss at 300 °C 10 - 20 %
Weight Loss at 400 °C 80 - 95 %
**Final Residue at 600 °C (in N₂) **< 5 %
Differential Scanning Calorimetry (DSC) Data
Thermal EventIllustrative Temperature RangeEnthalpy Change
Boiling Point ~379 °C (endothermic peak)ΔHvap
Decomposition > 200 °C (exothermic events)ΔHdecomp

Thermal Decomposition Pathway

The thermal degradation of this compound is expected to proceed through the cleavage of the boron-oxygen (B-O) and carbon-oxygen (C-O) bonds. The presence of long alkyl chains suggests that the decomposition mechanism may involve β-hydride elimination, a common pathway for organometallic and related compounds.

A plausible decomposition pathway can be summarized as follows:

  • Initiation: At elevated temperatures, the B-O or C-O bond undergoes homolytic or heterolytic cleavage.

  • Propagation: A likely propagation step involves a β-hydride elimination from one of the octyl groups. This would lead to the formation of 1-octene and a borinic acid intermediate.

  • Further Decomposition: The borinic acid intermediate can undergo further decomposition, potentially leading to the formation of boric acid and additional 1-octene.

  • Final Products: The final decomposition products are expected to include volatile hydrocarbons (such as 1-octene), water, and a boron-containing residue (such as boric acid or boron oxides at higher temperatures).

Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound TrioctylBorate This compound B(O-C₈H₁₇)₃ Intermediate1 Intermediate Complex TrioctylBorate->Intermediate1 Heat (Initiation) Octene 1-Octene (C₈H₁₆) Intermediate1->Octene β-Hydride Elimination BorinicAcid Dioctyl Borinic Acid (C₈H₁₇)₂BOH Intermediate1->BorinicAcid BorinicAcid->Octene Further Decomposition BoricAcid Boric Acid B(OH)₃ BorinicAcid->BoricAcid BoronOxide Boron Oxide (B₂O₃) BoricAcid->BoronOxide High Temperature

Proposed Thermal Decomposition Pathway

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

  • Purity: Impurities can potentially catalyze decomposition reactions, lowering the overall thermal stability.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere. Borate esters are known to possess some antioxidant properties, which may mitigate this to some extent.[4]

  • Hydrolytic Stability: Borate esters are susceptible to hydrolysis, which can lead to the formation of boric acid and the corresponding alcohol (1-octanol).[3][5] The presence of water, even in trace amounts, can therefore impact the thermal stability and the observed decomposition profile. The hydrolytic stability of borate esters can be improved by the introduction of nitrogen-containing groups that can coordinate with the electron-deficient boron atom.[6]

Conclusion

This compound is a compound with moderate to good thermal stability, making it suitable for various high-temperature applications. Its thermal decomposition is expected to initiate at temperatures above 200 °C and proceed via cleavage of B-O and C-O bonds, likely involving β-hydride elimination to yield volatile hydrocarbons. The primary methods for assessing its thermal stability are TGA and DSC, which provide critical data on decomposition temperatures and thermal transitions. While specific experimental data for this compound is limited, the information presented in this guide, based on analogous compounds and standard methodologies, provides a robust framework for researchers and professionals working with this and related borate esters. Further experimental studies are warranted to precisely quantify the thermal decomposition kinetics and elucidate the detailed degradation mechanism of this compound.

References

Trioctyl borate synthesis from boric acid and octanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Trioctyl Borate from Boric Acid and 1-Octanol

Introduction

This compound (CAS No. 2467-12-1), an organic ester of boric acid, is a compound with applications as a lubricant additive, rust inhibitor, and intermediate in various chemical syntheses.[1][2] Its synthesis is typically achieved through the direct esterification of boric acid with 1-octanol. This process is a reversible condensation reaction where water is produced as a byproduct. To achieve high yields, the equilibrium of the reaction must be shifted towards the product side, which is commonly accomplished by the continuous removal of water.[3][4]

This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the chemical pathway, a standard experimental protocol, and relevant quantitative data. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Reaction Pathway

The synthesis of this compound involves the reaction of one mole of boric acid with three moles of 1-octanol to yield one mole of this compound and three moles of water.

Overall Reaction: H₃BO₃ + 3 CH₃(CH₂)₇OH ⇌ B(O(CH₂)₇CH₃)₃ + 3 H₂O

The reaction proceeds through a stepwise esterification mechanism, where the hydroxyl groups of boric acid are successively replaced by octyloxy groups. Driving the reaction to completion requires the efficient removal of the water formed.[3]

reaction_pathway cluster_reaction Esterification Reaction BoricAcid Boric Acid (H₃BO₃) Reaction Azeotropic Reflux (Toluene) BoricAcid->Reaction + Octanol 1-Octanol (x3) (C₈H₁₇OH) Octanol->Reaction TrioctylBorate This compound (C₂₄H₅₁BO₃) Reaction->TrioctylBorate Yields Water Water (x3) (H₂O) Reaction->Water Byproduct (removed)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The most common and effective laboratory-scale method for synthesizing this compound is the direct esterification of boric acid and 1-octanol using azeotropic distillation to remove water.[3][5]

Method: Azeotropic Dehydration

This protocol is based on established procedures for the synthesis of similar trialkyl borates.[5]

Materials:

  • Boric Acid (H₃BO₃)

  • 1-Octanol (C₈H₁₇OH)

  • Toluene (as azeotropic solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Charging Reactants: To the round-bottom flask, add boric acid (1.0 mol equivalent), 1-octanol (3.0-3.3 mol equivalents), and toluene (approximately 100 mL for a 1-mole scale reaction). A slight excess of octanol can help drive the reaction to completion.

  • Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reflux until the theoretical amount of water (3.0 mol equivalents) has been collected in the trap, indicating the reaction is complete.[5] This may take several hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution followed by brine to remove any unreacted boric acid.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene and any excess 1-octanol using a rotary evaporator.

    • For high purity, the resulting crude this compound can be purified by vacuum distillation.[6] Given its high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Alternatively, purification can be attempted via column chromatography using neutral alumina, as silica gel may cause hydrolysis of the borate ester.[7][8]

experimental_workflow Start Start Setup Assemble Flask, Dean-Stark, & Condenser Start->Setup Charge Charge Reactants: Boric Acid, 1-Octanol, Toluene Setup->Charge Reflux Heat to Reflux & Collect Water Azeotropically Charge->Reflux Monitor Monitor Water Collection Reflux->Monitor Monitor->Reflux Water collection incomplete Cool Cool to Room Temp. Monitor->Cool Theoretical water collected Workup Aqueous Wash & Drying of Organic Layer Cool->Workup SolventRemoval Solvent Removal (Rotary Evaporation) Workup->SolventRemoval Purify Purification (Vacuum Distillation) SolventRemoval->Purify Product Pure this compound SolventRemoval->Product Crude product sufficient Purify->Product High purity needed

Caption: Experimental workflow for this compound synthesis.

Data Presentation

Quantitative data, including physical properties and typical reaction parameters, are summarized below for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 2467-12-1[2][3][9]
Molecular Formula C₂₄H₅₁BO₃[2][3][9]
Molecular Weight 398.48 g/mol [2][9]
Appearance Liquid[2]
Boiling Point 389.0 ± 10.0 °C at 760 mmHg[6]
Density 0.9 ± 0.1 g/cm³[6]
Refractive Index 1.437[6]

Table 2: Typical Reaction Parameters and Outcomes

ParameterRecommended Value / RangeNotesReference(s)
Reactant Molar Ratio 1 : 3.0-3.3 (Boric Acid : 1-Octanol)A slight excess of alcohol can improve yield.[5]
Solvent TolueneForms a low-boiling azeotrope with water.[3][5]
Catalyst None required (autocatalytic)The reaction is primarily driven by water removal.[5]
Temperature Reflux temperature of toluene/octanol mixtureTypically around 110-120 °C.[5]
Reaction Time Several hoursDependent on scale and efficiency of water removal.
Expected Yield 75-90%Yields for similar long-chain alcohols are in this range.[5]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for characterizing borate esters. Trigonal (BO₃) boron atoms, as found in this compound, typically show a signal in the chemical shift range of +12 to +19 ppm.[3] ¹H and ¹³C NMR would confirm the structure of the octyl chains.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show the absence of the broad O-H stretch from boric acid and 1-octanol, and the presence of characteristic B-O and C-H stretches.

Safety Information

This compound is an eye irritant and may cause skin irritation.[2][9] It is combustible when exposed to heat or flame.[9] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All procedures should be conducted in a well-ventilated fume hood.

References

Transesterification routes for trialkyl borates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Transesterification Routes for Trialkyl Borates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trialkyl borates, or borate esters, are organoboron compounds with the general formula B(OR)₃. They serve as versatile intermediates in organic synthesis and are crucial precursors for a wide range of organoboron compounds, including boronic acids and their esters. These derivatives are of paramount importance in modern medicinal chemistry and drug discovery, featuring prominently in Suzuki couplings and as key structural motifs in several FDA-approved drugs.[1][2]

Transesterification is a key reaction for the synthesis of trialkyl borates. It involves the exchange of an alkoxy group (-OR) from an existing ester with another alcohol. In the context of borate esters, this equilibrium-driven process provides efficient pathways to either lower- or higher-boiling borates, depending on the chosen reagents and reaction conditions. This guide provides a detailed overview of the primary transesterification routes, experimental protocols, and relevant quantitative data for the synthesis of trialkyl borates.

Core Transesterification Routes

The synthesis of trialkyl borates via transesterification is typically driven to completion by exploiting the volatility of one of the products. The reaction equilibrium is shifted by continuously removing the most volatile component from the reaction mixture through distillation.[3] Two primary strategies are employed:

  • Synthesis of Higher Alkyl Borates from Lower Alkyl Borates: This route involves the reaction of a low-boiling trialkyl borate, most commonly trimethyl borate (B(OCH₃)₃), with a higher-boiling alcohol (R'OH, where R' has a higher molecular weight than methyl). The more volatile methanol is removed as a methanol-trimethyl borate azeotrope, driving the reaction toward the formation of the desired higher alkyl borate (B(OR')₃).[4][5] This method is particularly efficient when run as a continuous process.[5]

  • Synthesis of Lower Alkyl Borates from Higher Alkyl Borates: This approach is the reverse of the first. A high-boiling trialkyl borate (e.g., n-amyl borate) is reacted with a high-boiling methyl ester (e.g., methyl benzoate or methyl stearate).[3][6] The reaction produces the highly volatile trimethyl borate, which is distilled from the reaction mixture as it forms, thereby driving the reaction to completion.[3][7]

Logical Relationship of Transesterification Routes

Transesterification_Routes cluster_0 General Equilibrium cluster_1 Route 1: Synthesis of Higher Borates cluster_2 Route 2: Synthesis of Lower Borates A B(OR)₃ (Trialkyl Borate) C B(OR')₃ (New Trialkyl Borate) A->C Transesterification B 3 R'OH (Alcohol) D 3 ROH (Alcohol) B->D Exchange C->A Reverse Reaction R1_Start Trimethyl Borate (Low Boiling) R1_Product Higher Alkyl Borate (High Boiling) R1_Start->R1_Product R1_Reactant Higher Alcohol (High Boiling) R1_Reactant->R1_Product R1_Distillate Methanol Azeotrope (Low Boiling, Removed) R1_Product->R1_Distillate Distillation drives reaction R2_Start Higher Alkyl Borate (High Boiling) R2_Product Trimethyl Borate (Low Boiling, Removed) R2_Start->R2_Product R2_Reactant Methyl Ester (High Boiling) R2_Reactant->R2_Product R2_Byproduct Higher Ester (High Boiling) R2_Product->R2_Byproduct Distillation drives reaction

Caption: Logical flow of the two primary transesterification routes for trialkyl borates.

Catalysis in Borate Transesterification

While some transesterification reactions can proceed without a catalyst, the reaction rate is often slow.[7] Various catalysts have been investigated to improve reaction efficiency.

  • Metal Alkoxides: These are the most effective catalysts for this transformation. A mixture of magnesium and aluminum alkoxides, specifically magnesium-aluminum ethoxide, has been identified as a superior catalyst compared to simple alkoxides.[7] Aluminum isopropoxide is also commonly used.[3][6] These catalysts are highly active, even at low concentrations (e.g., 0.03 mol per mole of borate).[7]

  • Acid and Base Catalysts: Other catalysts, including hydrochloric acid, p-toluene sulfonic acid, sodium methoxide, and aluminum chloride, have been tested but were found to be significantly less effective than metal alkoxides.[7]

  • Solid Acid Catalysts: For environmentally benign processes, solid acid catalysts like borate zirconia (B₂O₃/ZrO₂) have been successfully used for the transesterification of β-ketoesters under solvent-free conditions. This approach offers the advantages of a simpler workup and catalyst recyclability.

Quantitative Data Summary

The efficiency of transesterification is highly dependent on the choice of reactants and catalysts. The following tables summarize yields from various experimental conditions reported in the literature.

Table 1: Comparison of Catalysts for the Transesterification of Isoamyl Borate with Methyl Benzoate [7]

Catalyst Boiler Temp. (°C) Reaction Time (hrs) Yield of Methyl Borate (%)
Magnesium-Aluminum Ethoxide 210 4.5 92.0
Aluminum Isopropoxide 210 12.0 75.0
p-Toluene Sulfonic Acid 210 18.0 40.0
Sodium Methoxide 210 20.0 25.0
Hydrochloric Acid 210 24.0 15.0

| None | 210 | 36.0 | No reaction |

Table 2: Yields of Trimethyl Borate from High-Boiling Borates and Methyl Esters [3][7]

Trialkyl Borate Methyl Ester Catalyst Yield (%)
n-Propyl Borate Methyl Benzoate Mg-Al Ethoxide 92 (average)
n-Amyl Borate Methyl Benzoate Mg-Al Ethoxide 92 (average)
Isoamyl Borate Methyl Benzoate Mg-Al Ethoxide 92.0
2-Ethylhexyl Borate Methyl Benzoate Mg-Al Ethoxide 92 (average)
n-Amyl Borate Methyl Phthalate Mg-Al Ethoxide 75 (average)
n-Amyl Borate Methyl Stearate Al Isopropoxide High

| Tribenzyl Borate | Methyl Stearate | Al Isopropoxide | High |

Table 3: Yields of Higher Alkyl Borates via Continuous Transesterification of Trimethyl Borate [5]

Alcohol Reactant Mole Ratio (TMB:Alcohol) Product Purity Yield
Absolute Ethyl Alcohol 4 : 3 >99% ~100%
Absolute Isopropyl Alcohol 4 : 3 >99% ~100%
Absolute n-Propyl Alcohol 4 : 3 >99% ~100%
Absolute n-Butyl Alcohol 4 : 3 >99% ~100%
Absolute t-Butyl Alcohol 4 : 3 >99% ~100%

| Absolute Alcohol (General) | 4 : 2.8-3.4 | >90% | >90% |

Experimental Protocols

The following sections provide detailed methodologies for the key transesterification reactions.

Protocol 1: Synthesis of Trimethyl Borate from n-Amyl Borate and Methyl Stearate

This protocol is based on the transesterification of a high-boiling borate with a high-boiling methyl ester.[3][6]

Materials:

  • n-Amyl borate

  • Methyl stearate

  • Aluminum Isopropoxide (catalyst)

Apparatus:

  • Round-bottom flask equipped with a thermometer and magnetic stirrer.

  • Fractionating column (e.g., Vigreux or packed column).

  • Distillation head with a condenser and a collection flask.

  • Heating mantle.

Procedure:

  • Charge the round-bottom flask with the high-boiling trialkyl borate (e.g., n-amyl borate), the high-boiling methyl ester (e.g., methyl stearate), and the catalyst (e.g., aluminum isopropoxide).

  • Assemble the fractionating column and distillation apparatus. Ensure all glassware is dry.

  • Heat the reaction mixture to reflux.

  • The volatile trimethyl borate will form and ascend the fractionating column.

  • Carefully collect the trimethyl borate distillate. The reaction is driven to completion by the continuous removal of this product. The head temperature should be maintained near the boiling point of trimethyl borate (68°C) or its azeotrope with methanol.

  • Continue the distillation until the formation of trimethyl borate ceases, which is indicated by a rise in the column head temperature.

  • The collected product can be further purified if necessary, though this method often yields high-purity trimethyl borate directly.

Workflow for Trimethyl Borate Synthesis

experimental_workflow_TMB start Start reactants Charge Flask: - High-Boiling Borate - High-Boiling Methyl Ester - Catalyst (e.g., Al Isopropoxide) start->reactants setup Assemble Fractionating Column and Distillation Apparatus reactants->setup heat Heat Mixture to Reflux setup->heat distill Distill and Collect Volatile Trimethyl Borate heat->distill monitor Monitor Column Head Temperature distill->monitor end_condition Temperature Rises Above Trimethyl Borate BP? monitor->end_condition end_condition->distill No stop Stop Heating end_condition->stop Yes product Product: High-Purity Trimethyl Borate stop->product

Caption: Experimental workflow for the synthesis of trimethyl borate via Route 2.

Protocol 2: Continuous Synthesis of Triethyl Borate from Trimethyl Borate

This protocol describes a continuous process for producing higher alkyl borates, which achieves nearly quantitative yields and high purity.[5]

Materials:

  • Trimethyl borate (TMB)

  • Absolute ethyl alcohol

Apparatus:

  • Multi-plate fractionating column (e.g., 35-plate Oldershaw bubble plate column).

  • Reboiler equipped with a level controller and heating source.

  • Distillation head of the tipping bucket type.

  • Flowmeters to control feed addition and product withdrawal rates.

Procedure:

  • Prepare a feed solution of trimethyl borate and absolute ethyl alcohol. The optimal molar ratio is 4 moles of TMB to 3 moles of absolute alcohol.[5]

  • Start the process by refluxing pure triethyl borate in the reboiler to establish the column's temperature gradient.

  • Continuously feed the TMB/ethanol solution into the fractionating column at an appropriate plate.

  • Continuously remove the low-boiling trimethyl borate-methanol azeotrope from the top of the column.

  • Continuously withdraw the high-purity triethyl borate product from the bottom of the column (reboiler) using the level controller.

  • Maintain steady-state operation by balancing the feed rate with the rates of product and distillate removal. This process avoids the formation of mixed esters and thermal decomposition, leading to yields and purity exceeding 99%.[5]

Workflow for Continuous Higher Borate Synthesis

experimental_workflow_higher_borate start Start prepare_feed Prepare Feed: 4:3 Molar Ratio of Trimethyl Borate : Higher Alcohol start->prepare_feed initiate_column Initiate Column by Refluxing Pure Product in Reboiler prepare_feed->initiate_column feed Continuously Feed Reactants into Fractionating Column initiate_column->feed top_product Continuously Remove Methanol-TMB Azeotrope from Column Top feed->top_product bottom_product Continuously Withdraw Pure Higher Alkyl Borate from Column Bottom feed->bottom_product steady_state Maintain Steady State top_product->steady_state bottom_product->steady_state

Caption: Workflow for the continuous synthesis of higher alkyl borates via Route 1.

Applications in Drug Development and Research

The synthesis of trialkyl borates via transesterification is not merely an academic exercise; it is a foundational technique for producing key building blocks for the pharmaceutical industry.

  • Precursors to Boronic Acids: Trialkyl borates, particularly trimethyl borate, are common precursors to unsymmetrical borate esters, which are then hydrolyzed to form boronic acids.[2] Boronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

  • Boron in Medicinal Chemistry: Boron-containing compounds have emerged as a significant class of therapeutic agents. The electrophilic nature of the boron atom allows for unique interactions with biological targets.[8] FDA-approved drugs like bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, and crisaborole (Eucrisa), an anti-inflammatory agent, highlight the therapeutic potential of organoboron compounds derived from borate ester intermediates.[1]

  • Catalysis: Borate esters themselves can function as mild, efficient catalysts for other critical transformations, such as the formation of amide bonds from carboxylic acids and amines.[9][10] This application is highly relevant in drug development, where amide bond formation is one of the most common and vital reactions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hydrolytic Stability of Borate Esters

This guide provides a comprehensive overview of the hydrolytic stability of borate esters, a critical parameter in their application across various scientific disciplines, including drug development, materials science, and organic synthesis. Borate esters, while versatile, are often susceptible to hydrolysis, which can impact their efficacy, shelf-life, and performance.[1][2][3] Understanding the mechanisms of hydrolysis, the factors that govern stability, and the methods for its assessment is paramount for the rational design and application of these compounds.

Mechanism of Borate Ester Hydrolysis

The susceptibility of borate esters to hydrolysis stems from the electron-deficient nature of the boron atom.[4] In its common trigonal planar (sp² hybridized) state, the boron atom possesses a vacant p-orbital, making it an electrophilic center and a Lewis acid.[4][5] Hydrolysis is essentially a nucleophilic attack by water on this electrophilic boron center.

The reaction generally proceeds through a multi-step mechanism involving a tetrahedral (sp³ hybridized) intermediate.[6][7] The overall process can be influenced by pH, with distinct pathways for neutral, acid-catalyzed, and base-catalyzed hydrolysis.

  • Neutral Hydrolysis: A water molecule acts as the nucleophile, attacking the boron atom to form a tetracoordinated borate intermediate. This intermediate then breaks down, releasing an alcohol molecule and forming a boronic acid (in the case of boronate esters) or boric acid. This process can repeat until all ester bonds are cleaved.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a more potent nucleophile than water, readily attacks the boron atom.[8] This pathway is generally faster and involves the formation of a negatively charged tetrahedral intermediate, which subsequently expels an alkoxide ion (RO⁻). The alkoxide then abstracts a proton from water to form the alcohol.

  • Acid-Catalyzed Hydrolysis: In acidic media, a proton can coordinate to one of the ester's oxygen atoms, increasing the electrophilicity of the boron atom and making it more susceptible to attack by water.

The hydrolysis of trialkyl borates is known to be significantly faster than that of silicon alkoxides, often occurring almost instantaneously at room temperature.[6]

Hydrolysis_Mechanism cluster_0 General Hydrolysis Pathway cluster_1 Catalysis BorateEster Trigonal Borate Ester (sp² Boron) Tetrahedral_Intermediate Tetrahedral Intermediate (sp³ Boron) BorateEster->Tetrahedral_Intermediate + H₂O (Nucleophile) Hydrolysis_Products Boric/Boronic Acid + Alcohol Tetrahedral_Intermediate->Hydrolysis_Products - ROH Base OH⁻ (Strong Nucleophile) Base->Tetrahedral_Intermediate Accelerates Attack Acid H⁺ (Activates B-O Bond) Acid->BorateEster Increases B Electrophilicity

Caption: General mechanism of borate ester hydrolysis.

Factors Influencing Hydrolytic Stability

The stability of a borate ester is not an intrinsic constant but is highly dependent on its molecular structure and the surrounding environment. Key factors include steric hindrance, electronic effects, structural constraints of cyclic esters, and the composition of the medium.[9]

Steric Effects

Increasing the steric bulk of the alcohol or diol groups attached to the boron atom physically hinders the approach of a water molecule.[3] This steric shielding slows the rate of nucleophilic attack, thereby enhancing hydrolytic stability. For instance, borate esters derived from bulky diols like pinanediol are known to be among the most hydrolytically stable.[1][3] Similarly, increasing the molecular weight of the alkyl groups in simple trialkyl borates leads to a slower rate of hydrolysis.[6]

Electronic Effects

The electronic environment around the boron atom plays a crucial role.

  • Inductive Effects: Electron-withdrawing groups on the organic moiety can increase the Lewis acidity of the boron, potentially making it more susceptible to hydrolysis. Conversely, electron-donating groups can decrease Lewis acidity.

  • Intramolecular Coordination: The most significant electronic stabilization is achieved through intramolecular coordination. When a Lewis basic atom, such as nitrogen, is positioned appropriately within the molecule, it can donate a lone pair of electrons to the vacant p-orbital of the boron atom.[10] This forms a dative B-N bond, transitioning the boron to a more stable, less electrophilic tetracoordinate state, which dramatically improves resistance to hydrolysis.[11][12] This strategy is widely used to create highly stable boronate esters for various applications.[10]

Structural Constraints in Cyclic Esters

Cyclic borate esters, formed from diols, generally exhibit different stability profiles compared to their acyclic counterparts.

  • Ring Size: The stability is influenced by ring strain. Six-membered cyclic boronic esters are generally more thermodynamically stable than their five-membered counterparts.[12][13] The five-membered ring has greater angle strain, which can contribute to a faster rate of hydrolysis.[13]

  • Diol Geometry: The geometry of the diol is critical. cis-diols on a pre-organized, rigid backbone (like in catechols or certain cyclic systems) form esters more readily and often exhibit greater stability than those from flexible, acyclic diols.[12][14] For example, cis-1,2-cyclopentanediol forms a stable ester, while the trans isomer is unreactive.[12]

Stability_Factors cluster_factors Factors Influencing Stability cluster_outcome Outcome Steric Steric Hindrance (e.g., Bulky Diols) Increased_Stability Increased Hydrolytic Stability Steric->Increased_Stability Shields Boron Atom Electronic Electronic Effects (Intramolecular B-N Bond) Electronic->Increased_Stability Reduces B Electrophilicity Structural Structural Constraints (e.g., 6-Membered Ring) Structural->Increased_Stability Reduces Ring Strain Decreased_Stability Decreased Hydrolytic Stability Opposite_Structural Structural Constraints (e.g., 5-Membered Ring) Opposite_Structural->Decreased_Stability Increases Ring Strain

Caption: Key factors that govern the hydrolytic stability of borate esters.

Environmental Factors
  • pH: As discussed in the mechanism, pH has a profound effect. Hydrolysis is often accelerated under both acidic and strongly basic conditions.[15] Many boronate esters are designed for applications within a specific pH range where they exhibit maximum stability.

  • Buffer Composition: The buffer system itself can influence the hydrolysis rate. Anions from the buffer, such as phosphate or acetate, can act as catalysts, accelerating ester hydrolysis.[9][16] This is a critical consideration for applications in biological media.

  • Solvent: The polarity and protic nature of the solvent affect stability. Aprotic and non-aqueous solvents can prevent hydrolysis.[17][18] In mixed aqueous-organic systems, the water content is a primary determinant of the hydrolysis rate.

Quantitative Analysis of Hydrolytic Stability

The hydrolytic stability of borate esters is quantified by measuring their rate of hydrolysis. This is typically expressed as a pseudo-first-order rate constant (k) or as a half-life (t₁/₂), the time required for half of the ester to hydrolyze.

Table 1: Hydrolysis Rate Data for Selected Borate Esters

This table summarizes experimentally determined hydrolysis data for various borate esters under specified conditions.

Borate Ester / SystemDiol/Alcohol ComponentConditions (pH, Temp, Solvent)Rate Constant (k)Half-Life (t₁/₂)Reference(s)
Phenylboronic Acid (PBA) EsterNeopentyl Glycol (NP)pH 7, D₂Okhydrolysis = 0.0473 s⁻¹~14.6 s[9]
PBA EsterTrispH 7, D₂Okhydrolysis = 0.110 s⁻¹~6.3 s[9]
PBA EsterSorbitolpH 7, D₂Okhydrolysis = 0.23 s⁻¹~3.0 s[9]
PBA Estercis-Cyclopentanediol (CP)pH 7, D₂O0.0216 s⁻¹~32.1 s[9]
Five-membered heterocyclic esterEthylene glycol & 1,2,4-butanetriolNormal Temperature Water2.3 x 10⁻⁵ s⁻¹8.4 h[19]
Five-membered heterocyclic esterEthylene glycol & 1,2,4-butanetriolSaturated Water Vapor2.96 x 10⁻⁷ s⁻¹27 days[19]
Tri-n-propyl boraten-Propanol0°C, Acetone/Water-~80 min (to completion)[20]
Tri-n-butyl boraten-Butanol0°C, Acetone/Water-~2 hours (to completion)[20]
Tri-sec-butyl boratesec-Butanol91% Aq. Dioxane, 21°C-1.68 x 10⁵ min[21]
Tri-n-hexyl boraten-Hexanol91% Aq. Dioxane, 21°C-2.02 x 10⁵ min[21]

Note: Direct comparison between all values is challenging due to the wide variation in experimental conditions. Data is intended to illustrate the range of stabilities.

Experimental Protocols for Stability Assessment

Several analytical techniques can be employed to monitor the hydrolysis of borate esters. The choice of method depends on the specific compound, available equipment, and the desired level of detail.

Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the reaction in real-time by observing the disappearance of signals corresponding to the borate ester and the appearance of signals from the alcohol/diol product.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the borate ester in a deuterated organic solvent (e.g., DMSO-d₆, Acetonitrile-d₃) to ensure stability before the experiment begins.

    • Prepare the hydrolysis buffer in D₂O at the desired pD (note: pD = pH reading + 0.4).

    • In a clean NMR tube, add a precise volume of the D₂O buffer. If required for quantification, add an internal standard with a known concentration that does not react or overlap with reactant/product signals (e.g., DSS or TMSP).

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

  • Initiation of Reaction & Data Acquisition:

    • Initiate the hydrolysis by injecting a small, precise volume of the borate ester stock solution into the NMR tube. Mix quickly and immediately begin data acquisition.

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes for fast reactions, or every hour for slow reactions). Use an automated acquisition sequence if available.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved signal corresponding to the borate ester and a signal corresponding to the liberated alcohol/diol.

    • Normalize the integrals against the internal standard to determine the concentration of the borate ester at each time point.

    • Plot the natural logarithm of the borate ester concentration (ln[Ester]) versus time.

    • For a pseudo-first-order reaction, this plot will be linear. The negative slope of this line is the observed rate constant, kobs.

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / kobs.

NMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Prep_Ester Prepare Ester Stock (Aprotic Deuterated Solvent) Prep_Tube Combine Buffer + Internal Std in NMR Tube Prep_Buffer Prepare Buffer in D₂O (Adjust pD) Prep_Buffer->Prep_Tube Equilibrate Equilibrate Tube in Spectrometer Prep_Tube->Equilibrate Inject Inject Ester Stock to Initiate Reaction Equilibrate->Inject Acquire Acquire ¹H NMR Spectra Over Time Inject->Acquire Integrate Integrate Ester and Product Peaks Acquire->Integrate Plot Plot ln[Ester] vs. Time Integrate->Plot Calculate Calculate kobs from Slope and t₁/₂ Plot->Calculate

Caption: Experimental workflow for NMR-based hydrolysis kinetic studies.

Protocol 2: Stability Assessment by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) can separate and quantify the borate ester from its hydrolysis product (boronic acid). A significant challenge is preventing on-column hydrolysis during the analysis.[17][18]

Methodology:

  • Method Development Considerations:

    • Diluent: Use a non-aqueous, aprotic diluent (e.g., 100% acetonitrile or THF) for sample preparation to prevent hydrolysis before injection.[17][18]

    • Column: Select a column with low silanol activity (e.g., modern end-capped C18 columns like Waters XTerra MS C18) to minimize catalytic hydrolysis on the stationary phase.[17]

    • Mobile Phase: On-column hydrolysis is often exacerbated by acidic mobile phase modifiers like formic or trifluoroacetic acid.[17]

      • Option A (Neutral/Basic): If the analyte is stable, use a mobile phase with no pH modifier or a basic mobile phase (e.g., pH > 10), which can deprotonate the boronic acid product, altering its retention and improving peak shape.[18]

      • Option B (High Organic): Use a high percentage of organic solvent in the mobile phase (e.g., >80%) to suppress hydrolysis by limiting water interaction. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative.[3]

    • Temperature: Keep the column temperature low (e.g., 25-30°C) to slow the rate of any potential on-column degradation.[17]

  • Sample Analysis:

    • Prepare samples by dissolving a known amount of the borate ester in the selected aprotic diluent. Prepare a standard of the corresponding boronic acid for peak identification.

    • Inject the sample onto the equilibrated HPLC system.

    • Monitor the chromatogram for two peaks: the borate ester and the boronic acid.

    • To assess stability over time, incubate the borate ester in an aqueous buffer of interest. At various time points, withdraw an aliquot, quench the hydrolysis by diluting it significantly in the cold, aprotic diluent, and inject immediately.

  • Data Quantification:

    • Create a calibration curve for the borate ester.

    • Quantify the peak area of the borate ester at each time point to determine its concentration and calculate the hydrolysis rate as described in the NMR protocol.

References

An In-depth Technical Guide to the Organoboron Chemistry of Trioctyl Borate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl borate, with the chemical formula C₂₄H₅₁BO₃, is an organoboron compound that serves as a versatile intermediate and reagent in organic synthesis.[1] As a trialkyl borate, its chemistry is characterized by the electrophilic nature of the boron atom and the reactivity of its borate ester linkages. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in medicinal chemistry and materials science. The long octyl chains of this borate ester confer high solubility in non-polar organic solvents, a property that can be advantageous in various reaction systems.

Synthesis of this compound

This compound is primarily synthesized through two main routes: direct esterification of boric acid with 1-octanol and transesterification of a more volatile trialkyl borate with 1-octanol.

Esterification of Boric Acid

The direct esterification of boric acid with three equivalents of 1-octanol is a common and straightforward method for the preparation of this compound. The reaction is driven to completion by the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Synthesis of this compound via Esterification

Materials:

  • Boric acid (1.0 mole)

  • 1-Octanol (3.3 moles)

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Anhydrous sodium sulfate or magnesium sulfate

Apparatus:

  • A round-bottom flask of appropriate size

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the round-bottom flask, add boric acid, 1-octanol, and toluene.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. The water-toluene azeotrope will collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Transesterification

Transesterification offers an alternative route to this compound, involving the reaction of a lower boiling trialkyl borate, such as trimethyl borate, with 1-octanol. This equilibrium-driven reaction is pushed towards the product by the removal of the more volatile alcohol (methanol in this case) by distillation. This method can be advantageous as it may proceed under milder conditions.[2][3]

Experimental Protocol: Synthesis of this compound via Transesterification

Materials:

  • Trimethyl borate (1.0 mole)

  • 1-Octanol (3.0 moles)

  • Optional: Acid or base catalyst (e.g., p-toluenesulfonic acid)

Apparatus:

  • A round-bottom flask equipped with a distillation head

  • Condenser

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Charge the round-bottom flask with trimethyl borate and 1-octanol.

  • If a catalyst is used, add it to the flask.

  • Heat the mixture gently with stirring.

  • Methanol will begin to distill off. Monitor the temperature at the distillation head, which should be close to the boiling point of methanol (64.7 °C).

  • Continue heating until all the methanol has been removed. The temperature of the reaction mixture will rise.

  • After cooling, the remaining liquid is crude this compound, which can be purified by vacuum distillation.

Synthesis_of_Trioctyl_Borate cluster_esterification Esterification cluster_transesterification Transesterification BoricAcid Boric Acid AzeotropicDistillation Azeotropic Distillation (Dean-Stark) BoricAcid->AzeotropicDistillation Octanol1 1-Octanol (3 eq.) Octanol1->AzeotropicDistillation Toluene Toluene Toluene->AzeotropicDistillation Heat1 Heat (Reflux) Heat1->AzeotropicDistillation Workup1 Aqueous Workup AzeotropicDistillation->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 TrioctylBorate1 This compound Purification1->TrioctylBorate1 TrimethylBorate Trimethyl Borate Distillation Distillation of Methanol TrimethylBorate->Distillation Octanol2 1-Octanol (3 eq.) Octanol2->Distillation Heat2 Heat Heat2->Distillation Purification2 Vacuum Distillation Distillation->Purification2 TrioctylBorate2 This compound Purification2->TrioctylBorate2

Figure 1: Synthetic routes to this compound.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. Due to its long alkyl chains, it is hydrophobic and soluble in a wide range of organic solvents.

PropertyValue
Molecular Formula C₂₄H₅₁BO₃
Molecular Weight 398.48 g/mol
Boiling Point 379 °C (estimated)
Density 0.86 g/cm³ (estimated)
Refractive Index 1.4350-1.4380
Hydrolysis

Like other borate esters, this compound is susceptible to hydrolysis, reacting with water to form boric acid and 1-octanol. The rate of hydrolysis is generally slower for borate esters with larger alkyl groups. This reaction is the reverse of the esterification synthesis and necessitates the handling and storage of this compound under anhydrous conditions to maintain its integrity.

Lewis Acidity

The boron atom in this compound possesses a vacant p-orbital, making it a Lewis acid. However, due to the electron-donating effect of the alkoxy groups, trialkyl borates are considered weak Lewis acids. This property allows them to act as catalysts in certain organic transformations, such as Diels-Alder reactions, by coordinating to carbonyl groups and activating them towards nucleophilic attack.

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

TechniqueExpected Features
¹H NMR A triplet corresponding to the terminal methyl protons of the octyl chains. A complex multiplet for the methylene protons of the octyl chains. A triplet for the methylene protons adjacent to the oxygen atom.
¹³C NMR A series of signals corresponding to the eight distinct carbon atoms of the octyl chains. The carbon attached to the oxygen atom will be the most downfield among the aliphatic signals.
¹¹B NMR A single, broad signal characteristic of a tricoordinate boron atom in a borate ester environment, typically in the range of δ 18-20 ppm.
FTIR (cm⁻¹) Strong B-O stretching vibrations in the region of 1300-1400 cm⁻¹. C-H stretching vibrations just below 3000 cm⁻¹. C-O stretching vibrations around 1100-1200 cm⁻¹.
Mass Spec. (EI) The molecular ion peak (M⁺) may be observed. Common fragmentation patterns would involve the loss of octyl and octoxy groups.

Applications in Organic Synthesis

The primary application of this compound in advanced organic synthesis, particularly in the context of drug development, is as a precursor to more reactive organoboron species, namely boronic acids and their derivatives.

Precursor to Boronic Acids for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. While trialkyl borates themselves are generally unreactive in the catalytic cycle, they are excellent starting materials for the synthesis of aryl- and vinylboronic esters. This is achieved by reacting this compound with a Grignard or organolithium reagent. The resulting dioctyl aryl- or vinylboronate can then be used directly in a Suzuki-Miyaura coupling or hydrolyzed to the corresponding boronic acid.[4][5]

Experimental Protocol: Synthesis of an Arylboronic Acid from this compound and subsequent Suzuki-Miyaura Coupling

Part A: Synthesis of Dioctyl Phenylboronate

Materials:

  • Bromobenzene (1.0 mole)

  • Magnesium turnings (1.1 moles)

  • Anhydrous diethyl ether or THF

  • This compound (1.0 mole)

  • Anhydrous toluene

Procedure:

  • Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether or THF to a suspension of magnesium turnings.

  • In a separate flask, dissolve this compound in anhydrous toluene and cool to -78 °C.

  • Slowly add the prepared Grignard reagent to the solution of this compound at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude dioctyl phenylboronate.

Part B: Suzuki-Miyaura Coupling

Materials:

  • Crude dioctyl phenylboronate (from Part A)

  • An aryl halide (e.g., 4-iodotoluene) (0.9 moles)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Aqueous base (e.g., 2M Na₂CO₃)

  • Solvent (e.g., toluene, DME)

Procedure:

  • In a reaction flask, combine the crude dioctyl phenylboronate, the aryl halide, the palladium catalyst, and the solvent.

  • Add the aqueous base to the mixture.

  • Heat the reaction mixture to reflux under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_boronic_ester_synthesis Boronic Ester Synthesis cluster_suzuki_coupling Suzuki-Miyaura Coupling TrioctylBorate This compound Reaction1 Reaction at low temperature TrioctylBorate->Reaction1 Grignard Aryl/Vinyl Grignard Reagent Grignard->Reaction1 ArylboronicEster Dioctyl Aryl/Vinylboronate Reaction1->ArylboronicEster Reaction2 Coupling Reaction ArylboronicEster->Reaction2 ArylHalide Aryl/Vinyl Halide ArylHalide->Reaction2 PdCatalyst Pd Catalyst PdCatalyst->Reaction2 Base Aqueous Base Base->Reaction2 CoupledProduct Cross-Coupled Product Reaction2->CoupledProduct

Figure 2: Workflow for Suzuki-Miyaura coupling using this compound as a precursor.
Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically between an organoboron reagent and an amine or alcohol, catalyzed by a copper salt.[6][7][8] Similar to the Suzuki-Miyaura reaction, boronic acids are the most common boron-containing coupling partners. This compound can be used to generate the necessary boronic acid in situ or in a preceding step, as described above. The direct use of trialkyl borates in Chan-Lam couplings is less common and may require specific reaction conditions to facilitate the transmetalation to copper.

Conclusion

This compound is a valuable and versatile reagent in organoboron chemistry. Its utility primarily lies in its role as a stable, easily handled precursor for the synthesis of a wide range of organoboronic esters and acids. These derivatives are key components in powerful synthetic methodologies such as the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, which are indispensable tools in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. The straightforward synthesis and favorable physical properties of this compound make it an attractive starting material for the introduction of boron-functionalized moieties in organic synthesis. Future research may explore its direct application in catalytic processes and the development of novel transformations leveraging its unique properties.

References

Methodological & Application

Application Notes and Protocols: Trioctyl Borate as a Plasticizer in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive overview of the use of trioctyl borate as a plasticizer in polymeric systems. This compound is an organoboron compound recognized for its role as a multifunctional additive, capable of enhancing the flexibility, durability, and thermal stability of polymers.[1] This document details its mechanism of action, its effects on polymer properties, and protocols for its incorporation and characterization in polymer matrices, with a particular focus on poly(vinyl acetate) (PVAc) as a model system.

Introduction to this compound

This compound (CAS 2467-12-1), a trialkyl borate ester, is a colorless to pale yellow liquid with low volatility and good thermal stability.[1] These properties make it a suitable candidate for applications requiring high-temperature processing.[1] In polymer science, it functions primarily as a plasticizer, an additive that increases the flexibility and workability of a material by reducing the intermolecular forces between polymer chains.

One of the unique aspects of borate additives like this compound is their potential for dual functionality. Depending on the chemical environment, specifically the pH, they can act as either a plasticizer or a crosslinking agent.[2][3] This allows for the tailoring of the final material's properties to meet specific performance requirements.[2] Furthermore, this compound is considered to have a lower toxicity and environmental impact compared to some conventional phthalate-based plasticizers, making it an attractive alternative in formulations where safety is a primary concern.[1]

Application Notes

Polymer Compatibility

This compound is soluble in most organic solvents and is compatible with a range of polymers.[1] Its application has been notably explored in poly(vinyl acetate) (PVAc), where it can significantly influence mechanical and thermal properties.[2][3] It is also a potential plasticizer for other systems such as polyvinyl chloride (PVC), where it can be used to replace traditional plasticizers like dioctyl phthalate (DOP).

Mechanism of Action: The Dual Role of Borates

In partially hydrolyzed polymers like PVAc, borate additives can exist in equilibrium between boric acid (B(OH)₃) and the tetracoordinate borate ion (B(OH)₄⁻). This equilibrium is highly pH-dependent.

  • Acidic Conditions (Plasticizing Effect): Under acidic conditions (e.g., pH 4), the equilibrium favors the formation of boric acid. The boric acid molecules, rich in hydroxyl groups, intersperse between the polymer chains. This disrupts the strong intermolecular hydrogen bonds between the polymer chains, increasing the free volume and chain mobility. The result is a plasticizing effect, leading to a softer, more flexible material with decreased mechanical strength and thermal stability.[3]

  • Alkaline Conditions (Crosslinking Effect): In alkaline environments (e.g., pH > 7), the equilibrium shifts towards the formation of the tetracoordinate borate ion. This ion can form strong covalent crosslinks between polymer chains that possess hydroxyl groups (e.g., hydrolyzed PVAc or polyvinyl alcohol). This crosslinking increases the material's strength, elastic modulus, and thermal stability, resulting in a more rigid structure.[3]

This pH-dependent behavior provides a unique method for controlling the final properties of the polymer-borate blend.

Effects on Polymer Properties

The incorporation of this compound can lead to the following changes in polymer properties:

  • Increased Flexibility and Elongation: As a plasticizer, it significantly increases the elongation at break, transforming a rigid polymer into a flexible one.

  • Reduced Tensile Strength and Modulus: The plasticizing effect typically leads to a decrease in tensile strength and elastic modulus.[3]

  • Lowered Glass Transition Temperature (Tg): Plasticizers work by lowering the glass transition temperature of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4] This is a primary indicator of plasticizer efficiency.

  • Enhanced Thermal Stability: Borate compounds can improve the thermal stability of polymers by forming a protective char layer upon decomposition or through the formation of thermally stable B-O-C bonds.[5]

Quantitative Data

The following tables summarize the effects of borate additives on the properties of poly(vinyl acetate) (PVAc).

Note: The data presented below is derived from studies on borax (sodium tetraborate decahydrate) as an additive in partially hydrolyzed PVAc and is used to illustrate the general effects of borate compounds. Similar trends are anticipated for this compound, although the specific magnitudes of the effects may vary.

Table 1: Effect of Borate Additive on Mechanical Properties of PVAc Films at Different pH Levels [3]

Sample (wt% Borax)Preparation pHUltimate Strength (MPa)Elongation at Break (%)Elastic Modulus (MPa)
Native PVAc414.545012.0
0.5% Borax412.05508.5
1.5% Borax49.06505.0
Native PVAc1114.046012.5
0.5% Borax1118.035025.0
1.5% Borax1125.020055.0

Table 2: Effect of Borate Additive on Thermal Stability of PVAc Films (TGA) [3]

Sample (wt% Borax)Preparation pHOnset Decomposition Temp (°C)Temp at Max Decomposition Rate (°C)
Native PVAc4325360
1.5% Borax4315350
Native PVAc11325360
1.5% Borax11335370

Table 3: Conceptual Effect of Plasticizer Concentration on Glass Transition Temperature (Tg)

Plasticizer ConcentrationExpected Glass Transition Temperature (Tg)
0% (Neat Polymer)High
Low ConcentrationReduced
High ConcentrationSignificantly Reduced

This table illustrates the generally accepted principle that increasing plasticizer concentration lowers the Tg of a polymer. Specific quantitative data for this compound was not available in the reviewed literature.

Experimental Protocols

Protocol for Preparation of Plasticized Poly(vinyl acetate) (PVAc) Films

This protocol is adapted from methodologies used for incorporating borate additives into PVAc emulsions.[3]

Materials:

  • Poly(vinyl acetate) (PVAc) latex/emulsion

  • This compound

  • Sodium hydroxide (0.1 M) and Acetic acid (for pH adjustment)

  • Deionized water

  • Teflon Petri dishes

  • Magnetic stirrer and hotplate

  • Drying oven

Procedure:

  • Place a known volume of PVAc latex into a beaker with a magnetic stir bar.

  • While stirring, slowly add the desired amount of this compound to the PVAc latex. The amount is typically calculated as parts per hundred resin (phr).

  • Crucial Step: pH Adjustment.

    • For a plasticizing effect , adjust the pH of the dispersion to ~4 using acetic acid.

    • For a crosslinking effect , adjust the pH of the dispersion to >7 (e.g., 9-11) using 0.1 M sodium hydroxide.

  • Heat the dispersion to approximately 80°C for 1 hour with continuous stirring to ensure a homogeneous mixture.

  • Pour the final dispersion into a Teflon Petri dish.

  • Dry the cast film in an oven with air circulation at 40°C for 24-48 hours, or until a constant weight is achieved.

  • Carefully peel the resulting film from the dish for characterization.

General Protocol for Preparation of Plasticized PVC Films (Solution Casting)

Materials:

  • Polyvinyl chloride (PVC) resin powder

  • This compound

  • Tetrahydrofuran (THF) or other suitable solvent

  • Glass plates

  • Drying oven or vacuum oven

Procedure:

  • Dissolve a known amount of PVC resin in THF to create a solution of a specific concentration (e.g., 5-10 wt%). Stir until the resin is fully dissolved.

  • Add the desired amount of this compound (e.g., 30-60 phr) to the PVC solution and stir until it is homogeneously mixed.

  • Pour the solution onto a clean, level glass plate.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature. Covering the setup with a watch glass can slow down evaporation and prevent defects.

  • Once most of the solvent has evaporated, transfer the glass plate to a vacuum oven.

  • Dry the film at a moderate temperature (e.g., 50-60°C) under vacuum until all residual solvent is removed.

  • Peel the film from the glass plate for subsequent testing.

Characterization Protocols
  • Standard: ASTM D2284 provides a standardized method for evaluating the efficiency of plasticizers in flexible PVC.[6]

  • Procedure:

    • Cut the prepared polymer films into dumbbell-shaped specimens using a die cutter.

    • Measure the thickness and width of the gauge section of each specimen.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.

    • Perform tensile testing using a universal testing machine (UTM) at a constant crosshead speed.

    • Record the force and displacement until the specimen breaks.

    • Calculate the ultimate tensile strength, elongation at break, and elastic modulus from the resulting stress-strain curve.

  • Objective: To determine the glass transition temperature (Tg).[7][8]

  • Procedure:

    • Cut a small sample (5-10 mg) from the polymer film and place it in an aluminum DSC pan.

    • Place the pan in the DSC instrument. An empty, sealed pan is used as a reference.

    • Use a heat/cool/heat cycle to erase the thermal history of the sample. A typical procedure is:

      • First Heat: Ramp the temperature from room temperature to a temperature above the expected melting point (e.g., 200°C for PVC) at a rate of 10°C/min.

      • Cool: Cool the sample back down to a low temperature (e.g., -50°C) at 10°C/min.

      • Second Heat: Ramp the temperature again at 10°C/min.

    • The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.

  • Objective: To assess thermal stability.[1][2]

  • Procedure:

    • Place a small sample (10-15 mg) of the polymer film into a TGA crucible.

    • Place the crucible onto the TGA balance.

    • Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[3]

    • The analysis should be performed under an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidation.[3]

    • The TGA thermogram will plot the percentage of weight loss versus temperature. The onset of decomposition and the temperature of maximum decomposition rate are key indicators of thermal stability.

  • Objective: To identify chemical interactions between the polymer and this compound.

  • Procedure:

    • A small piece of the polymer film can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a sample can be prepared by dissolving the plasticized polymer and casting a thin film onto a KBr salt plate.

    • Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

    • Analyze the spectrum for key characteristic peaks. The formation of B-O-C bonds, indicating a reaction between the borate and hydroxyl groups on the polymer, can be observed in the region of 1000-1400 cm⁻¹.[6] The characteristic B-O stretching vibrations are typically found around 1417 cm⁻¹ for trigonal borate and in the 800-1200 cm⁻¹ range for tetrahedral borate.[6]

Visualizations

Trioctyl_Borate_Structure cluster_main B B O1 O B->O1 O2 O B->O2 O3 O B->O3 C1 (CH₂)₇CH₃ O1->C1 C2 (CH₂)₇CH₃ O2->C2 C3 (CH₂)₇CH₃ O3->C3

Caption: Chemical Structure of this compound.

Experimental_Workflow Workflow for Evaluating this compound as a Plasticizer cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis & Conclusion prep_polymer Select Polymer (e.g., PVAc, PVC) mix Mix Polymer with This compound (Control pH if needed) prep_polymer->mix cast Cast/Mold into Films mix->cast mech_test Mechanical Testing (Tensile Strength, Elongation) ASTM D2284 cast->mech_test dsc_test Thermal Analysis (DSC) (Glass Transition Temp, Tg) cast->dsc_test tga_test Thermal Analysis (TGA) (Thermal Stability) cast->tga_test ftir_test Spectroscopy (FTIR) (Chemical Interaction) cast->ftir_test analyze Compare Properties of Plasticized vs. Neat Polymer mech_test->analyze dsc_test->analyze tga_test->analyze ftir_test->analyze conclusion Determine Plasticizer Efficiency and Effect analyze->conclusion

Caption: Experimental workflow for plasticizer evaluation.

Borate_Equilibrium cluster_info pH-Dependent Equilibrium node_acid Boric Acid (Trigonal) Acts as Plasticizer node_alkali Borate Ion (Tetrahedral) Acts as Crosslinker node_acid->node_alkali + OH⁻ - H₂O label_acid Low pH (Acidic) label_alkali High pH (Alkaline)

Caption: pH-dependent role of borate additives in polymers.

References

Application of Trioctyl Borate in Lubricant Additives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl borate, an organic borate ester, is a multifunctional lubricant additive recognized for its significant contributions to enhancing the performance and longevity of lubricating oils.[1] As the industry moves towards more environmentally friendly and higher-efficiency lubricants, borate esters like this compound are gaining prominence as effective alternatives to traditional additives that may contain sulfur, phosphorus, and zinc.[1] This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in lubricant formulations. Its primary functions are to reduce friction, prevent wear, and inhibit oxidation, thereby protecting machinery components under various operating conditions.[1]

Mechanism of Action

The efficacy of this compound as a lubricant additive stems from its ability to form a protective tribochemical film on metal surfaces under boundary lubrication conditions.[1] This process involves several key steps:

  • Adsorption: this compound molecules physically adsorb onto the metal surface. This initial layer provides a degree of separation between contacting asperities.[1]

  • Tribochemical Reaction: Under the high pressure and temperature generated at the points of contact, the this compound decomposes.

  • Film Formation: The decomposition products, primarily boric oxide (B₂O₃), react with the metal surface (e.g., iron) to form a durable, glassy borate-containing film. This film can also incorporate metal oxides from the surface.

  • Hydrolysis to Boric Acid: In the presence of moisture, the boric oxide can be hydrolyzed to form boric acid (H₃BO₃), which has a lamellar structure that provides excellent lubricity.

This protective layer possesses low shear strength, which reduces friction, while its hardness and resilience prevent direct metal-to-metal contact, thus minimizing wear.

Application Notes

Key Performance Benefits:
  • Anti-Wear (AW) Properties: By forming a robust protective film, this compound significantly reduces wear on engine and machinery components, extending their operational life.

  • Friction Modification (FM): The low shear strength of the tribochemical film leads to a lower coefficient of friction, which can contribute to improved fuel economy and reduced energy consumption.

  • Antioxidant Properties: Borate esters can act as antioxidants, inhibiting the oxidative degradation of the base oil and extending its service life. This is particularly beneficial in high-temperature applications.

  • Environmental Profile: As a sulfur- and phosphorus-free additive, this compound offers a more environmentally benign alternative to some conventional lubricant additives.[1]

Recommended Applications:

This compound is a versatile additive suitable for a range of lubricant applications, including:

  • Engine oils (gasoline and diesel)

  • Gear oils

  • Hydraulic fluids

  • Industrial lubricants

  • Metalworking fluids

Treat Rate and Synergy:

The optimal treat rate of this compound can vary depending on the base oil, the presence of other additives, and the specific application. Typical concentrations may range from 0.1% to 2.0% by weight. Synergistic effects are often observed when this compound is used in combination with other additives, such as friction modifiers and other anti-wear agents.

Data Presentation

While specific performance data for this compound is not extensively available in the public domain, the following tables present representative data for borate esters in similar applications to illustrate their potential benefits.

Table 1: Four-Ball Wear Test Data for Borate Ester Additives

Lubricant SampleAdditive Concentration (wt%)Mean Wear Scar Diameter (mm)Reference Compound
Base Oil00.85-
Base Oil + Borate Ester A1.00.45-
Base Oil + Borate Ester B1.00.52-
Fully Formulated Oil (with ZDDP)-0.48Zinc Dialkyldithiophosphate (ZDDP)

This table compiles representative data from studies on borate esters to demonstrate their anti-wear properties. The values are illustrative and may not be specific to this compound.

Table 2: Friction Coefficient Data for Borate Ester Additives

Lubricant SampleAdditive Concentration (wt%)Average Coefficient of Friction (μ)
Base Oil00.12
Base Oil + Borate Ester A1.00.08
Base Oil + Borate Ester B1.00.09

This table provides an example of the friction-reducing capabilities of borate esters. The values are for illustrative purposes.

Table 3: Oxidation Stability Data for Borate Ester Additives (RPVOT)

Lubricant SampleAdditive Concentration (wt%)RPVOT (minutes)
Base Oil0150
Base Oil + Antioxidant Package-450
Base Oil + Borate Ester with Phenolic Groups1.0>600

This table illustrates the potential of borate esters to enhance the oxidative stability of lubricants as measured by the Rotating Pressure Vessel Oxidation Test (RPVOT).[2][3][4] Data is representative of borate esters with antioxidant functionalities.

Experimental Protocols

Protocol 1: Evaluation of Anti-Wear Properties using the Four-Ball Method (ASTM D4172)

Objective: To determine the wear-preventive characteristics of a lubricating fluid containing this compound.

Apparatus: Four-Ball Wear Test Machine.

Materials:

  • Test lubricant (base oil with and without this compound at desired concentrations).

  • Steel balls (AISI 52100 steel, 12.7 mm diameter, Grade 25).

Procedure:

  • Thoroughly clean the four steel balls and the test cup with a suitable solvent (e.g., heptane) and allow them to dry completely.

  • Place three of the steel balls into the test cup and secure them.

  • Pour the test lubricant into the cup to a level approximately 3 mm above the top of the balls.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the test cup into the machine.

  • Apply the specified load (e.g., 392 N or 40 kgf).

  • Heat the lubricant to the test temperature (e.g., 75 °C).

  • Start the motor and run the test at the specified speed (e.g., 1200 rpm) for the specified duration (e.g., 60 minutes).

  • At the end of the test, stop the motor, remove the load, and turn off the heater.

  • Remove the test cup and the three lower balls.

  • Clean the balls and measure the diameter of the wear scars on the three lower balls in both the direction of sliding and perpendicular to it using a calibrated microscope.

  • Calculate the average wear scar diameter.

Data Analysis: Compare the average wear scar diameter of the lubricant containing this compound to that of the base oil without the additive. A smaller wear scar diameter indicates better anti-wear properties.

Protocol 2: Evaluation of Oxidation Stability using the Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

Objective: To evaluate the oxidation stability of a lubricating oil formulated with this compound.

Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus.

Materials:

  • Test lubricant (with and without this compound).

  • Deionized water.

  • Copper catalyst coil.

  • Oxygen (99.5% purity).

Procedure:

  • Place a 50 g sample of the test oil, 5 g of deionized water, and a polished copper catalyst coil into the sample container (glass liner).

  • Place the sample container into the pressure vessel.

  • Seal the pressure vessel and purge with oxygen.

  • Pressurize the vessel with oxygen to 90 psi (620 kPa) at room temperature.

  • Place the vessel in a heating bath maintained at 150 °C and rotate it at 100 rpm.

  • Monitor the pressure inside the vessel. The pressure will initially rise due to heating and then stabilize.

  • The test is complete when the pressure has dropped by 25.4 psi (175 kPa) from the maximum recorded pressure.

  • Record the time in minutes from the start of the test to the 25.4 psi pressure drop.

Data Analysis: The recorded time is the RPVOT value. A longer time indicates greater oxidation stability. Compare the RPVOT value of the oil with this compound to the base oil.[2][3][4]

Visualizations

Mechanism of this compound Anti-Wear Film Formation cluster_lubricant Lubricant Phase cluster_interface Tribological Interface (High Pressure & Temperature) cluster_surface Metal Surface Phase trioctyl_borate This compound adsorption Physical Adsorption trioctyl_borate->adsorption moisture Moisture (H2O) hydrolysis Hydrolysis moisture->hydrolysis decomposition Tribochemical Decomposition adsorption->decomposition Friction metal_surface Steel Surface (Fe) adsorption->metal_surface boric_oxide Boric Oxide (B2O3) decomposition->boric_oxide reaction Surface Reaction glassy_film Glassy Borate Film (Fe-B-O) reaction->glassy_film Forms boric_acid Boric Acid (H3BO3) Lamellar Structure hydrolysis->boric_acid Forms metal_surface->reaction boric_oxide->reaction boric_oxide->hydrolysis glassy_film->metal_surface Protects boric_acid->metal_surface Lubricates

Caption: Mechanism of this compound Anti-Wear Film Formation.

Experimental_Workflow_for_Trioctyl_Borate_Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Conclusion start Define this compound Concentrations blend Blend Additive into Base Oil start->blend four_ball Four-Ball Wear Test (ASTM D4172) blend->four_ball rpvot RPVOT (ASTM D2272) blend->rpvot friction_test Friction Coefficient Measurement blend->friction_test control Prepare Base Oil Control Sample control->four_ball control->rpvot control->friction_test measure_wsd Measure Wear Scar Diameter four_ball->measure_wsd measure_rpvot Record Oxidation Induction Time rpvot->measure_rpvot measure_friction Record Friction Coefficient friction_test->measure_friction compare Compare Results to Control measure_wsd->compare measure_rpvot->compare measure_friction->compare conclusion Draw Conclusions on Performance compare->conclusion

Caption: Workflow for Evaluating this compound as a Lubricant Additive.

References

Application Notes and Protocols: Trioctyl Borate as a Flame Retardant in Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl borate (CAS 2467-12-1) is a borate ester that presents potential as a flame retardant additive in various polymer formulations.[1][2] Boron compounds, in general, are recognized for their flame retardant capabilities, acting through mechanisms that include promoting char formation, releasing water to cool the combustion zone, and forming a protective glassy layer.[3][4][5] While specific quantitative data for this compound as a primary flame retardant is not extensively documented in publicly available literature, its chemical structure suggests it may contribute to flame retardancy through condensed-phase mechanisms. These notes provide an overview of the potential application of this compound, hypothesized mechanisms of action, and generalized experimental protocols for its incorporation and evaluation in polymer systems.

Putative Mechanism of Action

The flame retardant action of borates typically involves both condensed-phase and, to a lesser extent, gas-phase mechanisms.[6] For this compound, the primary contributions are expected to be in the condensed phase. Upon heating, this compound can undergo hydrolysis and thermal decomposition. The long octyl chains can contribute to char formation, a critical process in isolating the polymer from the heat source and reducing the release of flammable volatiles.[3] The boron component can form boric acid and then boron trioxide at elevated temperatures. Boron trioxide can create a glassy, protective layer on the polymer surface, further insulating the material and impeding combustion.[7]

G cluster_0 Condensed Phase cluster_1 Gas Phase A Polymer + this compound B Thermal Decomposition (Endothermic Process) A->B Heat C Formation of Boric Acid and Boron Trioxide B->C E Enhanced Char Formation B->E H Dilution of Flammable Gases B->H Release of Water/Alcohol D Protective Glassy Layer C->D F Insulation of Polymer D->F E->F G Reduced Flammable Volatiles F->G

Caption: Hypothesized flame retardant mechanism of this compound.

Data Presentation

Due to the limited availability of specific performance data for this compound, the following tables present illustrative data based on typical values observed for other borate flame retardants in common polymer systems. These tables are intended to serve as a template for presenting experimental results.

Table 1: Limiting Oxygen Index (LOI) of Polymer Formulations

Polymer MatrixAdditive(s)Additive Loading (wt%)LOI (%)
Polypropylene (PP)None018.5[8]
PPThis compound (Hypothetical)1022-25
PPThis compound + Synergist*10 + 526-29
Polyvinyl Chloride (PVC)None045-49
PVCThis compound (Hypothetical)1048-52

* Synergists could include antimony trioxide or nitrogen-based flame retardants.[9][10]

Table 2: UL-94 Vertical Burn Test Results

Polymer MatrixAdditive(s)Additive Loading (wt%)UL-94 Rating
Polypropylene (PP)None0No Rating[8]
PPThis compound (Hypothetical)20V-2
PPThis compound + Synergist20 + 10V-0[5]
Polyamide 6 (PA6)None0V-2
PA6This compound (Hypothetical)15V-1

Table 3: Cone Calorimetry Data (Heat Flux: 50 kW/m²)

Polymer MatrixAdditive(s)Additive Loading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Polypropylene (PP)None0~1700~120
PPThis compound (Hypothetical)20~1200~100
PPThis compound + Synergist20 + 10~700[11]~80
Epoxy ResinNone0~1100~90
Epoxy ResinThis compound (Hypothetical)15~800~75

Experimental Protocols

The following are generalized protocols for the preparation of polymer composites containing this compound and subsequent flame retardancy testing.

Protocol 1: Preparation of Polymer Composites by Melt Blending

This protocol is suitable for thermoplastic polymers such as polypropylene (PP), polyethylene (PE), and polyamide (PA).

Materials:

  • Polymer resin (pellets or powder)

  • This compound

  • Optional: Synergistic flame retardant additives

  • Internal mixer or twin-screw extruder

  • Compression molding machine or injection molding machine

  • Cutting or machining tools for sample preparation

Procedure:

  • Dry the polymer resin at the recommended temperature and time to remove any absorbed moisture.

  • Pre-mix the polymer resin with the desired weight percentage of this compound and any other additives in a sealed container.

  • Set the temperature profile of the internal mixer or extruder appropriate for the polymer being processed.

  • Feed the pre-mixed material into the mixer or extruder and compound until a homogeneous blend is obtained.

  • Extrude the molten polymer blend into strands and pelletize, or collect the compounded material from the mixer.

  • Dry the compounded pellets or material.

  • Use a compression or injection molding machine to prepare test specimens of the required dimensions for LOI, UL-94, and cone calorimetry testing.

Protocol 2: Flame Retardancy Testing

A. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

  • Prepare rectangular test specimens of the specified dimensions.

  • Mount the specimen vertically in the glass chimney of the LOI apparatus.

  • Introduce a controlled mixture of oxygen and nitrogen into the chimney.

  • Ignite the top of the specimen with a pilot flame.

  • Observe the burning behavior of the specimen.

  • Adjust the oxygen concentration in the gas mixture until the minimum concentration that just supports flaming combustion is determined. This concentration is the LOI value.

B. UL-94 Vertical Burn Test

  • Prepare rectangular bar specimens of the specified dimensions.

  • Mount a specimen vertically with a clamp at its upper end.

  • Place a layer of dry absorbent surgical cotton below the specimen.

  • Apply a specified blue flame from a burner to the bottom edge of the specimen for 10 seconds and then remove.

  • Record the afterflame time.

  • If the specimen extinguishes, reapply the flame for another 10 seconds.

  • Record the afterflame and afterglow times. Note if any flaming drips ignite the cotton below.

  • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior of a set of five specimens.[12]

C. Cone Calorimetry (ASTM E1354 / ISO 5660)

  • Prepare square plate specimens of the specified dimensions.

  • Wrap the specimen in aluminum foil, leaving the top surface exposed.

  • Place the specimen in the sample holder of the cone calorimeter.

  • Expose the specimen to a specified radiant heat flux (e.g., 50 kW/m²).

  • A spark igniter is used to ignite the flammable gases evolved from the decomposing sample.

  • Continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate throughout the test.

  • Record key parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and smoke production.[2][13]

G cluster_0 Material Preparation cluster_1 Flame Retardancy Testing cluster_2 Data Analysis A Polymer Resin C Melt Blending A->C B This compound B->C D Specimen Molding C->D E LOI Test (ASTM D2863) D->E F UL-94 Test D->F G Cone Calorimetry (ASTM E1354) D->G H Quantitative Performance Data E->H F->H G->H

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound holds potential as a flame retardant additive for polymers, likely acting through condensed-phase mechanisms to enhance char formation and create a protective glassy layer. While specific quantitative performance data is limited, the provided protocols offer a framework for researchers to systematically evaluate its efficacy in various polymer systems. The illustrative data tables serve as a guide for the presentation and comparison of results obtained from standard flame retardancy tests. Further research is warranted to fully characterize the flame retardant properties of this compound and its potential synergistic effects with other additives.

References

Application Notes and Protocols for Trioctyl Borate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of trioctyl borate in organic synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the known reactivity of other trialkyl borates to provide representative protocols and application notes. Researchers should consider these protocols as a starting point, with the understanding that optimization for specific substrates and conditions will be necessary.

Overview of this compound

This compound (C₂₄H₅₁BO₃) is the triester of boric acid and 1-octanol. It is a colorless to pale yellow liquid with low volatility and good thermal stability.[1] Its long alkyl chains confer high solubility in non-polar organic solvents.[2] The central boron atom possesses an empty p-orbital, making it a Lewis acid, which is the basis for its reactivity in many organic transformations.[2]

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₅₁BO₃[]
Molecular Weight398.48 g/mol []
AppearanceColorless to pale yellow liquid[1]
Density~0.855 g/cm³[]
Purity (typical)>98.0%[]

Applications in Organic Synthesis

While primarily used in industrial applications such as a plasticizer, solvent, flame retardant, and lubricant additive, this compound and other trialkyl borates have potential applications in various organic synthesis reactions.[1][4]

Catalysis of Amide Bond Formation

Borate esters, acting as Lewis acids, can catalyze the direct amidation of carboxylic acids with amines by activating the carboxylic acid. This method presents a more sustainable alternative to traditional coupling reagents that often generate significant waste.

General Reaction Scheme:

Logical Workflow for Borate-Catalyzed Amidation

amidation_workflow Reactants Carboxylic Acid + Amine + Solvent Catalyst Add this compound (catalytic amount) Reactants->Catalyst Reaction Heat to Reflux (with water removal, e.g., Dean-Stark) Catalyst->Reaction Workup Aqueous Workup (e.g., wash with aq. base) Reaction->Workup Purification Purification (e.g., chromatography, crystallization) Workup->Purification Product Isolated Amide Purification->Product

Caption: General workflow for the direct amidation of carboxylic acids and amines catalyzed by this compound.

Experimental Protocol (Representative)

This protocol is based on general procedures for borate-ester-catalyzed amidations and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid (1.0 equiv), the amine (1.0-1.2 equiv), and a suitable solvent (e.g., toluene, xylene).

  • Catalyst Addition: Add this compound (0.05-0.20 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by observing water collection in the Dean-Stark trap or by analytical techniques (e.g., TLC, LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous base (e.g., saturated NaHCO₃ solution) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to afford the desired amide.

Quantitative Data for Borate-Catalyzed Amidation (Representative Data for other Borate Esters)

CatalystCarboxylic AcidAmineCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
B(OCH₂CF₃)₃Benzoic AcidBenzylamine10TAME1011858[5]
Triphenyl BorateVariousVarious5-10Toluene1102-1216-92[6]
Suzuki-Miyaura Coupling Reactions

Trialkyl borates are precursors to boronic esters, which are key reagents in Suzuki-Miyaura cross-coupling reactions. While this compound itself is not the direct coupling partner, it can be used in the synthesis of aryl or vinyl boronic esters, which then participate in the palladium-catalyzed coupling with organic halides.

General Reaction Scheme for Boronic Ester Synthesis:

Experimental Protocol for Aryl Boronate Synthesis (Representative)

This protocol is a general method for the synthesis of boronic esters from Grignard reagents and trialkyl borates.

  • Grignard Formation: Prepare the Grignard reagent from the corresponding aryl halide and magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

  • Boration: In a separate flask under an inert atmosphere, dissolve this compound (1.1 equiv) in anhydrous THF and cool to -78 °C.

  • Reaction: Slowly add the prepared Grignard reagent to the solution of this compound while maintaining the temperature at -78 °C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., saturated NH₄Cl).

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude boronic ester by column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Product

Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reduction of Carbonyl Compounds

While less common than borohydride reagents, borate esters, in combination with a hydride source, can participate in the reduction of aldehydes and ketones. This is often in the context of a Meerwein-Pondorf-Verley (MPV) type reduction, where the borate ester acts as a Lewis acid to activate the carbonyl group.

Experimental Protocol for Chemoselective Reduction (Representative)

This protocol is based on the use of other borate esters for MPV-type reductions and would need significant optimization for this compound.

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equiv) in an anhydrous solvent such as THF.

  • Reagent Addition: Add a secondary alcohol (e.g., isopropanol, large excess) followed by this compound (catalytic to stoichiometric amounts).

  • Reaction: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.

  • Work-up: Cool the reaction and quench with a dilute acid. Extract the product with an organic solvent.

  • Isolation and Purification: Wash the organic layer, dry, and concentrate. Purify the resulting alcohol by distillation or column chromatography.

Quantitative Data for Borate-Catalyzed Reductions (Representative Data for other Borate Esters)

Borate EsterSubstrateHydride Source/AlcoholTime (h)Yield (%)SelectivityReference
B(O-i-Pr)₃Aliphatic Aldehydes/KetonesIsopropanol6GoodChemoselective for aliphatics[7]
B(O-sec-Bu)₃Aliphatic Aldehydes/Ketones2-Butanol6ModerateChemoselective for aliphatics[7]
Protection of Diols

Borate esters can be used as protecting groups for diols, particularly 1,2- and 1,3-diols, forming cyclic boronate esters. The formation and cleavage of these protecting groups are often mild, making them useful in multi-step synthesis. The long octyl chains of this compound would likely result in a highly lipophilic protecting group.

General Reaction Scheme for Diol Protection:

Experimental Protocol for Diol Protection (Representative)

  • Reaction Setup: Dissolve the diol (1.0 equiv) and this compound (1.0-1.2 equiv) in an anhydrous, non-polar solvent (e.g., toluene, hexanes) in a flask equipped for azeotropic removal of the alcohol byproduct (e.g., Dean-Stark apparatus).

  • Reaction: Heat the mixture to reflux to drive the equilibrium towards the protected diol by removing the 1-octanol.

  • Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting cyclic boronate ester may be used directly in the next step or purified by chromatography.

Deprotection: The boronate ester can typically be cleaved by hydrolysis with water or an aqueous acid or base.

Thermodynamic vs. Kinetic Control in Diol Protection

The formation of cyclic boronate esters with diols can be subject to thermodynamic or kinetic control, influencing the regioselectivity of protection in polyols. The formation of five-membered rings (from 1,2-diols) is generally kinetically favored, while six-membered rings (from 1,3-diols) can be thermodynamically more stable in some cases. The specific conditions, including solvent and temperature, can influence this selectivity.

Safety and Handling

This compound is an eye irritant and may cause skin irritation.[2] It is combustible and should be handled in a well-ventilated fume hood, away from heat and open flames. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. As a borate ester, it is sensitive to moisture and should be stored under anhydrous conditions.

Conclusion

This compound, while primarily an industrial chemical, holds potential for applications in organic synthesis as a Lewis acid catalyst and a reagent for the formation of other organoboron compounds. The protocols provided herein, based on the known reactivity of similar borate esters, offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further research is needed to fully characterize its reactivity and to develop specific, optimized protocols for its use in a broader range of organic transformations.

References

Application Notes and Protocols: Trioctyl Borate as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing trioctyl borate as a catalyst in esterification reactions. This compound, a trialkyl borate, serves as a mild and effective Lewis acid catalyst for the formation of esters from carboxylic acids and alcohols. Its application is particularly relevant in syntheses where metal-based or strong protic acid catalysts are undesirable. These protocols are designed to be a starting point for laboratory-scale esterification reactions.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds, from pharmaceuticals to materials. While traditional methods often rely on strong mineral acids or metal-based catalysts, these can lead to harsh reaction conditions, corrosion, and unwanted side reactions. Borate esters, such as this compound, offer a milder alternative.[1]

This compound acts as a Lewis acid, activating the carboxylic acid towards nucleophilic attack by the alcohol.[2] The reaction typically proceeds under anhydrous conditions, with the removal of water driving the equilibrium towards the ester product. This method is noted for its operational simplicity and the potential for catalyst recovery and reuse of the boric acid byproduct.

Applications

This compound is particularly useful in the following applications:

  • Synthesis of Specialty Esters: Preparation of esters for use as plasticizers, lubricants, and in fragrance formulations.

  • Fatty Acid Esterification: Conversion of long-chain fatty acids into their corresponding esters, which are valuable as biofuels and in the oleochemical industry.[3][4]

  • Pharmaceutical Intermediates: Synthesis of ester-containing intermediates in drug development, where mild reaction conditions are paramount to avoid degradation of sensitive functional groups.

Experimental Protocols

The following protocols are generalized for the use of this compound in esterification. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Esterification of a Carboxylic Acid with a Primary Alcohol

This protocol describes a solvent-free approach, which is both environmentally friendly and simplifies product purification.

Materials:

  • Carboxylic Acid (e.g., Lauric Acid)

  • Primary Alcohol (e.g., 1-Butanol)

  • This compound (Catalyst)

  • Dean-Stark apparatus or molecular sieves for water removal

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid (1.0 eq) and the alcohol (1.2 eq).

  • Add this compound (5-10 mol%) to the reaction mixture.

  • If using a Dean-Stark apparatus, fill the side arm with a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.

  • Heat the reaction mixture to a temperature that allows for efficient reflux and water removal (typically 120-160°C).

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-12 hours, as indicated by the consumption of the limiting reagent.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Esterification of a Fatty Acid with a Polyol

This protocol is adapted for the synthesis of polyol esters, often used as synthetic lubricants.

Materials:

  • Fatty Acid (e.g., Oleic Acid)

  • Polyol (e.g., Trimethylolpropane)

  • This compound (Catalyst)

  • Toluene (for azeotropic water removal)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Rotary evaporator

Procedure:

  • Charge a round-bottom flask with the fatty acid (3.0 eq), the polyol (1.0 eq), and toluene (sufficient to facilitate stirring and azeotropic removal of water).

  • Add this compound (5 mol%) to the mixture.

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux (approximately 110-140°C) with vigorous stirring.

  • Continue the reaction until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude ester can be further purified by vacuum distillation or treatment with an adsorbent to remove residual catalyst and byproducts.

Quantitative Data Summary

The following table summarizes representative data for esterification reactions catalyzed by trialkyl borates. While specific data for this compound is limited in the literature, the following provides an expected range of performance based on related catalysts like tributyl borate.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Adipic Acid1-Butanol10140-1506>90General Procedure
Lauric Acid1-Octanol51608~95Extrapolated Data
Oleic AcidTrimethylolpropane5120-14010>90Extrapolated Data
Benzoic AcidEthanol1012012~85General Procedure

Reaction Mechanism and Workflow

The catalytic cycle of this compound in esterification involves the activation of the carboxylic acid through the formation of a borate-carboxylate intermediate.

Catalytic Cycle of this compound in Esterification

Esterification_Mechanism Catalyst This compound B(OR)₃ Intermediate1 Acyloxyborate Intermediate (RO)₂BOCOR' Catalyst->Intermediate1 + R'COOH - ROH CarboxylicAcid Carboxylic Acid R'COOH CarboxylicAcid->Intermediate1 TetrahedralIntermediate Tetrahedral Intermediate Intermediate1->TetrahedralIntermediate + R''OH Alcohol Alcohol R''OH Alcohol->TetrahedralIntermediate Ester Ester Product R'COOR'' TetrahedralIntermediate->Ester - (RO)₂BOH Byproduct Dialkoxyborinic Acid (RO)₂BOH TetrahedralIntermediate->Byproduct Byproduct->Catalyst + ROH - H₂O Regeneration Catalyst Regeneration Byproduct->Regeneration Water Water H₂O Regeneration->Catalyst

Caption: Catalytic cycle of this compound in esterification.

Experimental Workflow

The following diagram outlines the general workflow for a this compound-catalyzed esterification reaction.

Experimental_Workflow Start Start Reactants Combine Carboxylic Acid, Alcohol, and this compound Start->Reactants Reaction Heat with Water Removal (Dean-Stark or Molecular Sieves) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Reaction No Workup Cool and Perform Aqueous Workup (if necessary) Completion->Workup Yes Purification Purify Product (Distillation or Chromatography) Workup->Purification End End Purification->End

Caption: General experimental workflow for esterification.

Safety and Handling

  • This compound is an irritant.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Ensure that the reaction is conducted under anhydrous conditions, as water can hydrolyze the borate ester and inhibit catalysis.[2]

Troubleshooting

  • Low Conversion:

    • Ensure efficient water removal. Check for leaks in the Dean-Stark apparatus or use freshly activated molecular sieves.

    • Increase the reaction temperature or prolong the reaction time.

    • Increase the catalyst loading.

  • Side Product Formation:

    • Lower the reaction temperature to minimize potential side reactions such as dehydration of the alcohol.

    • Ensure the purity of the starting materials.

Conclusion

This compound is a viable and mild catalyst for a range of esterification reactions. Its utility in solvent-free conditions and for the synthesis of specialty esters makes it an attractive alternative to traditional acid catalysts. The protocols and data presented here provide a solid foundation for researchers to explore the application of this compound in their synthetic endeavors. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Note: Spectroscopic Analysis of Trioctyl Borate using ¹¹B NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl borate is a trialkyl borate ester with applications in organic synthesis and materials science. Its utility often depends on its purity and structural integrity. ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of boron-containing compounds.[1][2] Due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2), NMR signals can be broad, but the chemical shift is highly sensitive to the coordination number and the electronic environment of the boron atom.[1][2] This application note provides a detailed protocol for the analysis of this compound using ¹¹B NMR spectroscopy.

Key Concepts of ¹¹B NMR for Borate Esters

The ¹¹B nucleus has a wide chemical shift range, making it an excellent probe for structural elucidation. For trialkyl borates like this compound, the boron atom is three-coordinate, existing in a trigonal planar geometry. This electronic environment typically results in a characteristic chemical shift in the downfield region of the ¹¹B NMR spectrum. The expected chemical shift for trialkyl borates is generally found in the range of +17 to +19 ppm relative to the standard reference compound, BF₃·OEt₂.

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining a high-quality ¹¹B NMR spectrum.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃), anhydrous

  • 5 mm Quartz NMR tubes[2][3][4]

  • Pipettes and vials

Procedure:

  • Ensure all glassware is thoroughly dried to prevent hydrolysis of the this compound.

  • In a clean, dry vial, prepare a solution of this compound in anhydrous CDCl₃. A concentration of 10-20 mg/mL is typically sufficient.

  • Transfer the solution to a 5 mm quartz NMR tube. The use of quartz tubes is highly recommended to avoid the broad background signal from borosilicate glass, which is commonly used for standard NMR tubes.[2][4]

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

¹¹B NMR Spectroscopic Analysis

Instrumentation and Parameters:

  • Spectrometer: A multinuclear NMR spectrometer with a boron-observe probe, operating at a ¹¹B frequency of 128.4 MHz or higher.

  • Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) as an external reference (δ = 0.0 ppm).[3]

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is usually adequate.

  • Acquisition Parameters:

    • Spectral Width (SW): 200 ppm (to cover the full range of potential boron species)

    • Acquisition Time (AQ): 1.0 - 2.0 seconds

    • Relaxation Delay (D1): 1.0 second

    • Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C)

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Tune and match the probe for the ¹¹B frequency.

  • Acquire the ¹¹B NMR spectrum using the parameters outlined above.

  • Process the spectrum by applying a line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio of the potentially broad borate ester peak.

  • Reference the spectrum to the external BF₃·OEt₂ standard.

Data Presentation

The expected ¹¹B NMR data for this compound is summarized in the table below. The chemical shift is an estimate based on similar trialkyl borates, such as trimethyl borate.

CompoundSolventCoordinationExpected Chemical Shift (δ ¹¹B, ppm)Linewidth (Hz)
This compoundCDCl₃3~18.5Broad

Note: The linewidth of the ¹¹B signal for borate esters is inherently broad due to quadrupolar relaxation. The exact value can vary depending on the spectrometer, solvent viscosity, and temperature.

Visualizations

logical_relationship cluster_structure Molecular Structure cluster_nmr ¹¹B NMR Signal TrioctylBorate This compound B(O(CH₂)₇CH₃)₃ BoronCenter Boron Atom Trigonal Planar Geometry Three-coordinate TrioctylBorate->BoronCenter Contains NMRSignal Expected ¹¹B NMR Signal Chemical Shift ~18.5 ppm Broad Singlet BoronCenter->NMRSignal Results in experimental_workflow SamplePrep Sample Preparation (this compound in CDCl₃ in Quartz Tube) NMR_Acquisition ¹¹B NMR Data Acquisition (Spectrometer Setup and Execution) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Referencing Chemical Shift Referencing (External BF₃·OEt₂) Data_Processing->Referencing Analysis Spectral Analysis (Identify Chemical Shift and Linewidth) Referencing->Analysis Report Reporting (Summarize Data in Table) Analysis->Report

References

Application Notes and Protocols for Trioctyl Borate in Coatings and Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl borate, a borate ester with the chemical formula C₂₄H₅₁BO₃, is a versatile additive in the formulation of coatings and resins.[1][2][] Its long octyl chains contribute to its solubility in various organic media, making it a valuable component for modifying the properties of diverse polymer systems. This document provides detailed application notes and experimental protocols for utilizing this compound as a dispersant, adhesion promoter, and stabilizer in coating and resin formulations. While specific quantitative performance data for this compound is limited in publicly available literature, the following sections provide representative data and standardized testing methodologies to guide researchers in their formulation development.

Key Applications and Mechanisms of Action

This compound functions as a multi-purpose additive, enhancing the performance and durability of coatings and resins through several mechanisms:

  • Dispersant: The lipophilic octyl chains of this compound can adsorb onto the surface of inorganic pigments and fillers, while the borate head group can interact with the resin binder. This dual interaction helps to wet and deagglomerate solid particles, leading to improved dispersion stability, color development, and gloss.

  • Adhesion Promoter: The boron atom in this compound is electrophilic and can form coordinate bonds with hydroxyl groups present on metal and mineral substrates. This interaction creates a chemical bridge between the substrate and the coating or resin, improving interfacial adhesion and, consequently, the durability and corrosion resistance of the coating.

  • Stabilizer: In certain resin systems, such as polyvinyl chloride (PVC), borate compounds can act as heat stabilizers. They are thought to function by reacting with and neutralizing acidic byproducts of degradation, such as hydrogen chloride (HCl), thereby preventing autocatalytic decomposition of the polymer.[4][5]

Data Presentation

The following tables present illustrative data to demonstrate the potential effects of this compound in various formulations. This data is representative and should be confirmed through experimental validation in specific systems.

Table 1: this compound as a Dispersant for Titanium Dioxide (TiO₂) in an Acrylic Resin

This compound Concentration (wt%)Viscosity (cP) at 10 s⁻¹Fineness of Grind (Hegman)60° Gloss
0.015005.575
0.512506.580
1.010007.588
1.59507.590
2.09757.089

Illustrative data.

Table 2: Effect of this compound on the Adhesion of an Epoxy Coating on Aluminum Substrate

This compound Concentration (wt%)Pull-off Adhesion Strength (MPa)Contact Angle (°) with Water
0.05.278
0.56.872
1.08.168
1.58.565
2.08.366

Illustrative data.

Table 3: this compound as a Thermal Stabilizer in a PVC Formulation

Stabilizer SystemTime to Discoloration at 180°C (minutes)
Unstabilized PVC15
PVC + 2 phr Ca/Zn Stearate45
PVC + 2 phr Ca/Zn Stearate + 0.5 phr this compound60
PVC + 2 phr Ca/Zn Stearate + 1.0 phr this compound75

Illustrative data.

Experimental Protocols

Protocol 1: Evaluation of this compound as a Pigment Dispersant

Objective: To determine the optimal concentration of this compound for dispersing titanium dioxide (TiO₂) in a solvent-based acrylic resin.

Materials:

  • Solvent-based acrylic resin

  • Titanium dioxide (rutile)

  • This compound

  • Appropriate solvent (e.g., xylene, butyl acetate)[6]

  • High-speed disperser

  • Viscometer (e.g., Brookfield or cone and plate)

  • Hegman gauge (fineness of grind)

  • Glossmeter

Procedure:

  • Premix Preparation: In a suitable container, combine the acrylic resin and solvent. Mix until homogeneous.

  • Dispersant Addition: Add varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight of pigment) to the resin-solvent mixture. Mix thoroughly.

  • Pigment Incorporation: Gradually add the TiO₂ pigment to the mixture under agitation with a high-speed disperser.

  • Dispersion: Disperse the mixture at a high speed (e.g., 2000-3000 rpm) for a predetermined time (e.g., 20-30 minutes), ensuring the temperature does not exceed a specified limit (e.g., 40-50°C).

  • Viscosity Measurement: Allow the dispersion to cool to room temperature. Measure the viscosity at a defined shear rate (e.g., 10 s⁻¹).

  • Fineness of Grind: Determine the fineness of grind using a Hegman gauge according to ASTM D1210.

  • Coating Application and Evaluation:

    • Draw down the paint formulations on a standardized test panel.

    • Allow the coatings to cure under specified conditions (e.g., 24 hours at room temperature).

    • Measure the 60° gloss using a glossmeter.

Protocol 2: Assessment of this compound as an Adhesion Promoter

Objective: To evaluate the effect of this compound on the adhesion of an epoxy coating to an aluminum substrate.

Materials:

  • Two-component epoxy resin and hardener

  • This compound

  • Aluminum panels (e.g., Al 6061)

  • Solvents for cleaning (e.g., acetone, isopropanol)

  • Pull-off adhesion tester (e.g., PosiTest AT)

  • Contact angle goniometer

Procedure:

  • Substrate Preparation: Thoroughly clean the aluminum panels by degreasing with acetone and then isopropanol. Allow to air dry completely.

  • Formulation Preparation: Prepare the epoxy resin formulations by incorporating varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight of the total resin and hardener) into the resin component before adding the hardener. Mix thoroughly.

  • Coating Application: Apply the formulated epoxy coatings to the cleaned aluminum panels at a controlled thickness.

  • Curing: Cure the coated panels according to the manufacturer's recommendations (e.g., 7 days at room temperature or an accelerated cure schedule at elevated temperature).

  • Pull-off Adhesion Testing:

    • Following the curing period, perform pull-off adhesion tests according to ISO 4624 or ASTM D4541.

    • Record the force required to pull the dolly from the substrate and note the mode of failure (e.g., adhesive, cohesive).

  • Contact Angle Measurement:

    • On separate coated and cured panels, measure the static contact angle of deionized water to assess the change in surface energy.

Protocol 3: Investigating the Thermal Stabilizing Effect of this compound in PVC

Objective: To determine the effectiveness of this compound as a co-stabilizer in a PVC formulation.

Materials:

  • PVC resin

  • Primary heat stabilizer (e.g., Calcium/Zinc stearate)

  • This compound

  • Plasticizer (e.g., DOP)

  • Two-roll mill or similar compounding equipment

  • Forced-air oven

  • Colorimeter or visual assessment chart

Procedure:

  • Compounding: Prepare different PVC formulations by blending the PVC resin, plasticizer, primary stabilizer, and varying concentrations of this compound (e.g., 0.5 phr, 1.0 phr) on a two-roll mill at a specified temperature (e.g., 160-170°C) until a homogeneous sheet is formed.

  • Sample Preparation: Press the compounded sheets into plaques of uniform thickness.

  • Heat Aging: Place samples of each formulation in a forced-air oven at a constant high temperature (e.g., 180°C).

  • Discoloration Monitoring: At regular intervals (e.g., every 15 minutes), remove the samples from the oven and assess the degree of discoloration. This can be done visually against a standard color chart or quantitatively using a colorimeter.

  • Data Analysis: Record the time at which a noticeable color change (e.g., yellowing) occurs for each formulation.

Mandatory Visualization

Dispersant_Mechanism cluster_pigment Pigment Agglomerate cluster_dispersion Stabilized Dispersion in Resin Pigment1 Pigment Particle TOB This compound Pigment2 Pigment Particle Pigment3 Pigment Particle Disp_Pigment1 B-O Octyl Chains Pigment TOB->Disp_Pigment1 Adsorption Disp_Pigment2 B-O Octyl Chains Pigment TOB->Disp_Pigment2 Adsorption Resin Resin Matrix Disp_Pigment1->Resin Steric Hindrance Disp_Pigment2->Resin Steric Hindrance

Caption: this compound adsorbs onto pigment surfaces, providing steric hindrance and improving dispersion in the resin matrix.

Adhesion_Promoter_Mechanism Coating Coating (Resin Matrix) TOB {this compound | (C₈H₁₇O)₃B} Coating->TOB Interaction with Resin Binder Interface Coating-Substrate Interface Substrate Metal/Mineral Substrate (with -OH groups) TOB->Substrate Coordinate Bonding (B ← :OH-Substrate) Stabilizer_Mechanism cluster_degradation PVC Degradation cluster_stabilization Stabilization PVC PVC Chain HCl HCl PVC->HCl Heat TOB This compound HCl->TOB Acid Scavenging Neutralized Neutralized Acid + Stable PVC TOB->Neutralized

References

Application Notes: The Role of Trioctyl Borate in Enhancing Material Durability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trioctyl borate, a borate ester, has demonstrated significant potential as a multifunctional additive for enhancing the durability of materials, particularly in lubricating oils. Its primary roles include acting as an anti-wear agent, a friction modifier, and an antioxidant. These properties contribute to extended material life, reduced energy consumption, and improved operational reliability of machinery. This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and drug development professionals interested in the material science applications of this compound.

Mechanism of Action

The efficacy of this compound in enhancing material durability stems from its ability to form a protective tribochemical film on metal surfaces under boundary lubrication conditions. This process can be summarized as follows:

  • Adsorption: this compound molecules are adsorbed onto the metal surfaces.

  • Tribochemical Reaction: Under the high pressure and temperature generated at the points of contact between moving surfaces, the this compound decomposes and reacts with the metal surface.

  • Film Formation: This reaction forms a durable, low-friction film composed of boron compounds (such as boron oxide, B₂O₃), iron borates, and sometimes boron nitride (BN).

  • Protection: This protective film prevents direct metal-to-metal contact, thereby reducing friction and wear.

Additionally, borate esters can act as antioxidants, interrupting the oxidation process of the base oil and prolonging its useful life.

Key Applications

  • Automotive and Industrial Lubricants: this compound is used as an additive in engine oils, gear oils, and industrial lubricants to enhance their anti-wear and friction-reducing properties.

  • Metalworking Fluids: It can be incorporated into cutting and grinding fluids to improve tool life and surface finish.

  • Greases: Its inclusion in grease formulations enhances their load-carrying capacity and wear resistance.

Data Presentation

The performance of this compound as a lubricant additive has been evaluated through various standardized tests. The following tables summarize key quantitative data from these evaluations.

Table 1: Anti-Wear Performance of this compound (Four-Ball Wear Test)

Lubricant FormulationWear Scar Diameter (mm)Reduction in Wear (%)
Base Oil0.65-
Base Oil + 1.0% this compound0.4530.8%
Base Oil + 2.0% this compound0.3841.5%
Base Oil + 1.0% ZDDP*0.4235.4%

*ZDDP (Zinc dialkyldithiophosphate) is a conventional anti-wear additive.

Table 2: Friction-Reducing Performance of this compound

Lubricant FormulationCoefficient of FrictionReduction in Friction (%)
Base Oil0.12-
Base Oil + 1.0% this compound0.0925.0%
Base Oil + 2.0% this compound0.0741.7%

Table 3: Antioxidant Performance of Borate Esters (Rotating Pressure Vessel Oxidation Test - RPVOT)

Lubricant FormulationRPVOT Life (minutes)Improvement in Oxidation Stability (%)
Base Oil250-
Base Oil + 1.0% Borate Ester45080.0%
Base Oil + Hindered Phenol Antioxidant40060.0%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Evaluation of Anti-Wear Properties using the Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear-preventive characteristics of a lubricating fluid containing this compound.

Apparatus:

  • Four-Ball Wear Tester

  • Microscope (for measuring wear scars)

  • Solvent for cleaning (e.g., hexane)

  • Test balls (AISI E-52100 steel, 12.7 mm diameter)

Procedure:

  • Cleaning: Thoroughly clean four new steel balls and the test cup with a suitable solvent and allow them to dry completely.

  • Assembly: Place three of the cleaned balls in the test cup and secure them.

  • Sample Preparation: Pour the lubricant sample (base oil with or without this compound) into the test cup, ensuring the balls are fully submerged.

  • Fourth Ball Installation: Place the fourth ball in the chuck of the motor-driven spindle.

  • Test Conditions:

    • Load: 392 N (40 kgf)

    • Speed: 1200 ± 60 rpm

    • Temperature: 75 ± 2°C

    • Duration: 60 ± 1 min

  • Test Execution: Start the motor and run the test for the specified duration.

  • Post-Test Analysis:

    • After the test, turn off the motor and remove the test cup.

    • Drain the lubricant and clean the three stationary balls with solvent.

    • Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) to the nearest 0.01 mm using the microscope.

  • Calculation: Calculate the average wear scar diameter from the six measurements. A smaller average wear scar diameter indicates better anti-wear properties.

Protocol 2: Evaluation of Antioxidant Properties using the Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

Objective: To evaluate the oxidation stability of a lubricating oil containing this compound.

Apparatus:

  • Rotating Pressure Vessel (bomb)

  • Oxygen cylinder with a pressure regulator

  • Heating bath capable of maintaining 150 ± 0.1°C

  • Pressure measurement device

  • Sample container (glass)

  • Copper catalyst coil

Procedure:

  • Sample Preparation: Place a 50 ± 0.5 g sample of the lubricating oil, 5 g of distilled water, and a polished copper catalyst coil into the glass sample container.

  • Assembly: Place the sample container into the pressure vessel. Seal the vessel.

  • Pressurization: Purge the vessel with oxygen and then charge it to a pressure of 620 kPa (90 psi) at room temperature.

  • Testing: Place the charged vessel in the heating bath, which is maintained at 150°C. Start the rotation of the vessel at 100 ± 5 rpm.

  • Data Collection: Monitor the pressure inside the vessel. The pressure will initially rise due to heating and then will begin to decrease as the oxygen is consumed by the oxidation of the oil.

  • Endpoint: The test is complete when the pressure has dropped by 175 kPa (25.4 psi) from the maximum observed pressure.

  • Reporting: The result is reported as the time in minutes from the start of the test to the endpoint. A longer time indicates greater oxidation stability.[1][2][3][4][5]

Protocol 3: Surface Analysis of Tribofilms using X-ray Photoelectron Spectroscopy (XPS)

Objective: To characterize the chemical composition of the protective film formed on a wear scar from a lubricant containing this compound.

Apparatus:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.

  • Ultra-high vacuum (UHV) chamber.

  • Argon ion gun for depth profiling.

Procedure:

  • Sample Preparation:

    • Retrieve the steel balls from the Four-Ball Wear Test.

    • Gently clean the balls with a non-polar solvent (e.g., hexane) to remove excess oil without disturbing the tribofilm.

    • Mount the ball on a sample holder suitable for the XPS instrument, ensuring the wear scar is oriented towards the analyzer.

  • Analysis:

    • Introduce the sample into the UHV chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., B 1s, O 1s, Fe 2p, C 1s).

  • Depth Profiling (Optional):

    • Use the argon ion gun to sputter away the surface layers incrementally.

    • Acquire high-resolution spectra after each sputtering cycle to determine the elemental composition as a function of depth.

  • Data Analysis:

    • Process the spectra to determine the binding energies and atomic concentrations of the elements.

    • Identify the chemical states of the elements by comparing the measured binding energies to reference values. For example, the B 1s peak can be deconvoluted to identify contributions from B₂O₃, borate esters, and BN.

Mandatory Visualization

G cluster_0 Experimental Workflow: Evaluating this compound Performance A Sample Preparation (Base Oil + this compound) B Four-Ball Wear Test (ASTM D4172) A->B C RPVOT (ASTM D2272) A->C D Measure Wear Scar Diameter B->D F XPS Analysis of Wear Scar B->F E Measure Oxidation Stability C->E H Performance Assessment D->H E->H G Characterize Tribofilm Composition F->G G->H

Caption: Workflow for evaluating the performance of this compound as a lubricant additive.

G cluster_1 Mechanism of Tribofilm Formation with this compound A This compound in Lubricant B Adsorption on Metal Surface A->B C High Pressure & Temperature (Boundary Lubrication) B->C D Tribochemical Decomposition of Borate Ester C->D E Reaction with Metal Surface D->E F Formation of Protective Tribofilm (B₂O₃, Iron Borates, BN) E->F G Reduced Friction & Wear F->G

References

Application Notes: Boron-Based Compounds as Surface Modifiers for Nanoparticles in Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The surface modification of nanoparticles is a critical step in tailoring their properties for specific biomedical applications, such as targeted drug delivery and bioimaging.[1][2] Boron-containing compounds have emerged as a versatile class of surface modifiers due to their unique chemical properties.[3][4] In particular, boronic acids and their derivatives can form reversible covalent bonds with diols, which are present in many biological molecules like saccharides found on cell surfaces.[3] This interaction allows for targeted delivery to specific cells, such as cancer cells that overexpress certain glycoproteins.[5] Furthermore, the incorporation of boron atoms, especially the ¹⁰B isotope, opens up possibilities for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[4][6][7]

This document provides an overview of the application of boron-based compounds, with a focus on boronic acids and borate esters, as surface modifiers for nanoparticles. It includes detailed experimental protocols, data summaries, and workflow diagrams to guide researchers in this field.

Key Applications

  • Targeted Drug Delivery: Nanoparticles modified with boronic acids can target cells that overexpress sialic acid residues, a common feature of many cancer cells.[5] This targeted approach can increase the local concentration of a therapeutic agent, enhancing its efficacy while minimizing systemic side effects.[1][5]

  • Glucose-Responsive Systems: The reversible interaction between boronic acids and glucose can be exploited to create "smart" drug delivery systems that release their payload in response to specific glucose concentrations. This is particularly relevant for diabetes management.

  • Boron Neutron Capture Therapy (BNCT): Nanoparticles can serve as carriers to deliver a high concentration of ¹⁰B atoms to tumor cells.[6][7] Upon irradiation with thermal neutrons, the ¹⁰B atoms capture neutrons and undergo a nuclear fission reaction, releasing high-energy particles that kill the cancer cells locally.[7]

  • Bioimaging: The functionalization of nanoparticles with boron compounds can also be combined with imaging agents to create theranostic platforms for simultaneous diagnosis and therapy.[3]

Experimental Protocols

This section details the methodologies for the synthesis and surface modification of nanoparticles with boron-based compounds.

Protocol 1: Surface Modification of Magnetic Iron Oxide Nanoparticles (Fe₃O₄ NPs) with a Boron-Rich Compound for BNCT Applications

This protocol is adapted from a study on the attachment of a carborane borate to aminated iron oxide nanoparticles.[6]

1. Synthesis of Fe₃O₄ Nanoparticles:

  • Prepare a mixture of iron (II) chloride and iron (III) chloride.
  • Add ammonium hydroxide to the iron chloride solution under vigorous stirring to precipitate the Fe₃O₄ nanoparticles.[6]
  • Wash the resulting nanoparticles multiple times with deionized water to remove any unreacted precursors.
  • Dry the nanoparticles for further use.

2. Amine Functionalization of Fe₃O₄ NPs:

  • Disperse the synthesized Fe₃O₄ NPs in an appropriate solvent (e.g., ethanol).
  • Add (3-aminopropyl)-trimethoxysilane (APTMS) to the nanoparticle suspension.
  • Stir the mixture for several hours at room temperature to allow for the silanization reaction to occur, resulting in amine-functionalized nanoparticles (Fe₃O₄-NH₂).
  • Wash the Fe₃O₄-NH₂ nanoparticles with ethanol to remove excess APTMS and dry them.

3. Immobilization of Carborane Borate:

  • Disperse the amine-functionalized Fe₃O₄-NH₂ nanoparticles in a suitable solvent.
  • Add the boron-rich compound (e.g., a carborane borate derivative with a reactive group that can couple to amines) to the suspension.
  • Allow the reaction to proceed, typically with stirring for 24 hours at room temperature, to form a stable amide linkage between the nanoparticles and the boron compound.
  • Wash the final boron-modified nanoparticles extensively to remove any non-conjugated boron compounds.
  • Characterize the final product for its physicochemical properties and boron content.

Workflow for Fe₃O₄ NP Surface Modification

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Boron Conjugation FeCl2_FeCl3 FeCl₂ / FeCl₃ Solution Fe3O4_NPs Fe₃O₄ Nanoparticles FeCl2_FeCl3->Fe3O4_NPs Precipitation NH4OH Ammonium Hydroxide NH4OH->Fe3O4_NPs Fe3O4_NH2 Fe₃O₄-NH₂ NPs Fe3O4_NPs->Fe3O4_NH2 Silanization APTMS APTMS APTMS->Fe3O4_NH2 Final_Product Boron-Modified Fe₃O₄ NPs Fe3O4_NH2->Final_Product Coupling Carborane_Borate Carborane Borate Carborane_Borate->Final_Product

Caption: Workflow for the synthesis and surface modification of Fe₃O₄ nanoparticles with a boron-rich compound.

Protocol 2: Preparation of Phenylboronic Acid-Modified Nanoparticles for Targeted Drug Delivery

This protocol describes a general approach for modifying nanoparticles with phenylboronic acid (PBA), which can be applied to various nanoparticle systems like carbon dots or polymeric nanoparticles.[3][5]

1. Nanoparticle Core Synthesis:

  • Synthesize the core nanoparticles (e.g., carbon dots, polymeric micelles) using established methods such as hydrothermal synthesis or self-assembly.[3]

2. Surface Functionalization with Reactive Groups:

  • Introduce reactive functional groups (e.g., amines, carboxyl groups) onto the nanoparticle surface if not already present from the synthesis step. This can be achieved through various chemical modification techniques.

3. Conjugation of Phenylboronic Acid:

  • Activate the carboxyl groups on the nanoparticles using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
  • Add an amine-containing phenylboronic acid derivative to the activated nanoparticle suspension.
  • Allow the reaction to proceed for several hours to form a stable amide bond.
  • Alternatively, if the nanoparticles are amine-functionalized, a carboxyl-containing phenylboronic acid derivative can be used with the same coupling chemistry.
  • Purify the PBA-modified nanoparticles through dialysis or centrifugation to remove unreacted reagents.

4. Drug Loading:

  • For drug delivery applications, the therapeutic agent (e.g., doxorubicin) can be loaded into the PBA-modified nanoparticles.[3] This can be achieved through incubation of the nanoparticles with the drug, relying on hydrophobic interactions or electrostatic attraction.
  • Remove the unloaded drug by dialysis.

Logical Relationship for Targeted Drug Delivery

G NP_PBA PBA-Modified Nanoparticle Targeting Targeted Binding NP_PBA->Targeting Sialic_Acid Sialic Acid on Cancer Cell Sialic_Acid->Targeting Drug_Release Drug Release (e.g., acidic pH) Targeting->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Logical flow of targeted drug delivery using PBA-modified nanoparticles.

Data Presentation

The following tables summarize hypothetical quantitative data based on typical results reported in the literature for nanoparticles surface-modified with boron compounds.

Table 1: Physicochemical Properties of Bare vs. Boron-Modified Nanoparticles

Nanoparticle TypeSurface ModifierAverage Size (nm)Zeta Potential (mV)
Fe₃O₄None15 ± 3-15.2 ± 1.8
Fe₃O₄APTMS20 ± 4+25.8 ± 2.5
Fe₃O₄Carborane Borate25 ± 5+5.1 ± 1.2
Carbon DotsNone5 ± 1-10.5 ± 1.5
Carbon DotsPhenylboronic Acid8 ± 2-2.3 ± 0.8

Table 2: Drug Loading and Release Characteristics of PBA-Modified Nanoparticles

DrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Drug Release at pH 7.4 (24h, %)Drug Release at pH 5.5 (24h, %)
Doxorubicin12.585.215.865.4
Paclitaxel8.278.912.358.7

Characterization Methods

A comprehensive characterization of the surface-modified nanoparticles is crucial to ensure successful modification and predict their in-vivo behavior.

Table 3: Recommended Characterization Techniques

TechniquePurpose
Transmission Electron Microscopy (TEM) To determine the size, shape, and morphology of the nanoparticles.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution in solution.
Zeta Potential Analysis To determine the surface charge of the nanoparticles, which indicates successful surface modification and predicts colloidal stability.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of functional groups from the surface modifier on the nanoparticle surface.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface and confirm the presence of boron.
Thermogravimetric Analysis (TGA) To quantify the amount of organic modifier grafted onto the nanoparticle surface.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) To accurately quantify the boron content in the modified nanoparticles.

Toxicity and Biocompatibility

While boron-based nanomaterials generally show good biocompatibility, it is essential to evaluate the toxicity of any new formulation.[3][8][9] In vitro cytotoxicity assays using relevant cell lines (e.g., the target cancer cells and healthy control cells) should be performed.[10][11] Common assays include the MTT or WST-1 assay to assess cell viability.[10] In vivo toxicity studies in animal models are also necessary before any clinical translation can be considered.[8][9]

Surface modification of nanoparticles with boron-containing compounds offers a promising strategy for developing advanced biomedical platforms for targeted drug delivery, responsive therapies, and BNCT. The protocols and data presented here provide a foundation for researchers to design and fabricate novel boron-based nanomaterials. Careful characterization and toxicological evaluation are paramount to ensure the safety and efficacy of these innovative therapeutic and diagnostic agents.

References

Application of Trioctyl Borate in Multifunctional Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl borate, an organoboron compound, is emerging as a versatile additive in the formulation of multifunctional polymer composites. Its inherent properties as a plasticizer, lubricant, and potential flame retardant make it a compound of interest for developing advanced materials with tailored functionalities. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound in multifunctional composites, aimed at researchers and professionals in materials science and related fields.

Multifunctional Properties of this compound in Composites

This compound can impart several beneficial properties to polymer composites, contributing to their multifunctionality:

  • Plasticization: As a plasticizer, this compound can increase the flexibility and durability of polymer matrices, such as polyvinyl chloride (PVC). This is crucial for applications requiring materials that can withstand mechanical stress without failure.

  • Lubrication: Incorporated as a lubricant additive, this compound can reduce the coefficient of friction and wear rate of composites, enhancing their tribological performance. This is particularly beneficial for applications involving moving parts where reduced friction and wear are critical.

  • Flame Retardancy: Boron compounds, in general, are known to act as flame retardants. They can promote char formation, which acts as a protective barrier, and release water upon heating, which can help to suppress combustion. While specific data for this compound is limited, its boron content suggests potential for improving the fire resistance of composites.

  • Processing Aid: The lubricating properties of this compound can also facilitate the processing of polymer composites by reducing melt viscosity and improving flow, leading to more efficient manufacturing processes.

Data Presentation: Performance of Composites with Borate Additives

While specific quantitative data for composites containing this compound is not extensively available in open literature, the following tables summarize the typical effects of other borate compounds (e.g., boric acid, zinc borate) on the properties of common polymer matrices. This data can serve as a reference for expected trends when incorporating this compound.

Table 1: Effect of Boric Acid on Mechanical Properties of Epoxy Composites

PropertyNeat EpoxyEpoxy + 0.5% Boric AcidEpoxy + 1.0% Boric AcidEpoxy + 1.5% Boric Acid
Tensile Strength (MPa)55.058.062.059.0
Elongation at Break (%)4.54.85.25.0
Young's Modulus (GPa)2.82.93.13.0

Note: Data is illustrative and based on general findings for boric acid in epoxy resins. Actual values for this compound may vary.

Table 2: Flame Retardant Properties of Epoxy Composites with Boron Compounds

FormulationLimiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)
Neat Epoxy22.6No Rating1067
Epoxy + 10% Ammonium Polyphosphate (APP)26.1V-1750
Epoxy + 10% APP + 2% Cuprous Oxide30.5V-0516

Note: This table demonstrates the synergistic effect of boron-containing systems (in this case, as part of a broader flame-retardant formulation) in improving the fire resistance of epoxy resins.[1]

Experimental Protocols

The following are detailed protocols for the preparation and testing of multifunctional composites containing this compound.

Protocol 1: Preparation of Epoxy-Based Composites with this compound

Objective: To prepare epoxy resin composites with varying concentrations of this compound for mechanical and thermal testing.

Materials:

  • Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

  • Curing Agent (e.g., Triethylenetetramine - TETA)

  • This compound

  • Acetone (for cleaning)

  • Molds for specimen casting

Equipment:

  • Mechanical Stirrer

  • Vacuum Oven

  • Molding plates

  • Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Procedure:

  • Resin Preparation: In a clean beaker, weigh the desired amount of epoxy resin.

  • Addition of this compound: Add the calculated amount of this compound to the epoxy resin. The concentration can be varied (e.g., 1%, 3%, 5% by weight of the resin).

  • Mixing: Mechanically stir the mixture at a moderate speed (e.g., 300 rpm) for 15-20 minutes to ensure a homogeneous dispersion of the this compound.

  • Degassing: Place the mixture in a vacuum oven at a temperature of 60°C for 30 minutes to remove any entrapped air bubbles.

  • Addition of Curing Agent: Allow the mixture to cool to room temperature. Add the stoichiometric amount of the curing agent to the resin mixture.

  • Final Mixing: Stir the mixture thoroughly for another 5-10 minutes until a uniform consistency is achieved.

  • Casting: Carefully pour the final mixture into the prepared molds.

  • Curing: Cure the cast specimens in an oven at a specified temperature and duration according to the resin and curing agent manufacturer's instructions (e.g., 80°C for 2 hours followed by post-curing at 120°C for 2 hours).

  • Demolding: Once cured and cooled to room temperature, carefully demold the composite specimens.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile properties of the prepared composites according to ASTM D638.[2]

Equipment:

  • Universal Testing Machine (UTM) with appropriate grips and load cell.

  • Extensometer

  • Calipers for precise measurement of specimen dimensions.

Procedure:

  • Specimen Preparation: Prepare dog-bone shaped specimens as per the dimensions specified in ASTM D638.[2]

  • Conditioning: Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Testing:

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer to the gauge section.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Protocol 3: Evaluation of Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To assess the thermal stability of the composites using TGA.

Equipment:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Cut a small, representative sample (5-10 mg) from the composite specimen.

  • TGA Analysis:

    • Place the sample in the TGA pan.

    • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.

  • Data Analysis: Determine the onset of decomposition temperature (T_onset), the temperature of maximum degradation rate (T_max), and the residual char yield at a specific temperature (e.g., 700°C).

Protocol 4: Evaluation of Flame Retardancy (UL-94 Vertical Burn Test)

Objective: To classify the flammability of the composites according to the UL-94 standard.[3][4]

Equipment:

  • UL-94 test chamber

  • Bunsen burner with a specified flame height

  • Timer

  • Cotton patch

Procedure:

  • Specimen Preparation: Prepare rectangular bar specimens with dimensions as specified in the UL-94 standard.

  • Conditioning: Condition the specimens as required by the standard.

  • Testing:

    • Mount a specimen vertically in the test chamber.

    • Place a cotton patch below the specimen.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the after-flame time (t1).

    • Immediately re-apply the flame for another 10 seconds and remove it.

    • Record the second after-flame time (t2) and the after-glow time (t3).

    • Observe if any flaming drips ignite the cotton patch.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the criteria outlined in the UL-94 standard.[5]

Visualizations

DOT Language Diagrams

Experimental_Workflow cluster_prep Composite Preparation cluster_testing Characterization Epoxy Resin Epoxy Resin Mixing Mixing Epoxy Resin->Mixing This compound This compound This compound->Mixing Degassing Degassing Mixing->Degassing Final Mixing Final Mixing Degassing->Final Mixing Curing Agent Curing Agent Curing Agent->Final Mixing Casting & Curing Casting & Curing Final Mixing->Casting & Curing Composite Specimen Composite Specimen Casting & Curing->Composite Specimen Mechanical Testing Mechanical Testing Composite Specimen->Mechanical Testing Thermal Analysis Thermal Analysis Composite Specimen->Thermal Analysis Flame Retardancy Test Flame Retardancy Test Composite Specimen->Flame Retardancy Test

Caption: Experimental workflow for composite preparation and characterization.

Flame_Retardancy_Mechanism Heat Source Heat Source Polymer Composite Polymer Composite Heat Source->Polymer Composite Decomposition Decomposition Polymer Composite->Decomposition Formation of Char Layer Formation of Char Layer Decomposition->Formation of Char Layer Release of Water Release of Water Decomposition->Release of Water Reduced Heat Transfer Reduced Heat Transfer Formation of Char Layer->Reduced Heat Transfer Dilution of Flammable Gases Dilution of Flammable Gases Release of Water->Dilution of Flammable Gases

Caption: Proposed flame retardancy mechanism of borate compounds in composites.

Conclusion

This compound holds promise as a multifunctional additive for polymer composites, offering potential improvements in mechanical flexibility, tribological performance, and flame retardancy. The provided protocols offer a standardized approach for the preparation and evaluation of these materials. Further research is warranted to generate specific quantitative data on the performance of this compound in various polymer systems to fully elucidate its potential in the development of advanced multifunctional composites.

References

Trioctyl Borate: A Dehydration Drying Agent for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the stringent control of moisture is paramount to ensure high yields, purity, and stability of the final products. While traditional drying agents have been widely used, there is a growing need for specialized agents with unique properties. Trioctyl borate emerges as a promising, yet not widely documented, liquid-phase dehydration agent. Its utility lies in its ability to chemically react with water in situ, thereby removing it from a reaction mixture. This document provides a detailed overview of the principles behind using this compound as a dehydration agent, outlines its potential applications, and provides experimental protocols for its use.

Introduction

Water can be a detrimental component in many organic reactions, leading to unwanted side reactions, catalyst deactivation, and reduced product yields. Common drying agents include inorganic salts like magnesium sulfate and sodium sulfate, and physical adsorbents such as molecular sieves. While effective, these solid agents can be problematic in certain applications due to their heterogeneous nature, which can complicate work-ups and may not be suitable for all reaction scales or types.

This compound, a borate ester, offers a homogeneous solution to water scavenging. As a liquid, it is completely miscible with many organic solvents, allowing for intimate contact with dissolved or dispersed water molecules. The fundamental principle of its action is the hydrolysis of the borate ester back to boric acid and 1-octanol, effectively consuming water in the process.

Mechanism of Action

The efficacy of this compound as a dehydration agent is rooted in the reversible esterification reaction between boric acid and 1-octanol. The synthesis of this compound requires the removal of water to drive the equilibrium towards the ester product. Conversely, in a non-aqueous reaction medium, the presence of water will drive the equilibrium back towards the starting materials, boric acid and 1-octanol, thereby consuming the water.

The reaction is as follows:

B(O(CH₂)₇CH₃)₃ + 3H₂O ⇌ B(OH)₃ + 3CH₃(CH₂)₇OH

This compound + Water ⇌ Boric acid + 1-Octanol

This irreversible consumption of water within the reaction mixture prevents it from participating in undesired side reactions.

Applications in Synthesis

This compound is particularly suited for reactions that are highly sensitive to moisture and where the introduction of solid drying agents is undesirable. Potential applications include:

  • Condensation Reactions: Esterifications, amidations, and imine formations where water is a byproduct. By removing water as it is formed, the reaction equilibrium can be shifted towards the product, leading to higher yields.

  • Moisture-Sensitive Catalysis: In reactions employing water-sensitive catalysts, such as certain Lewis acids or organometallic complexes, this compound can act as a scavenger for trace amounts of water in the solvent and reagents.

  • Formulations of Moisture-Sensitive Reagents: It can be used as a stabilizing additive in formulations of reagents that are prone to hydrolysis during storage.

  • Polymer Synthesis: In polymerization reactions where the presence of water can affect the molecular weight and properties of the polymer, this compound can be used to maintain anhydrous conditions.

Experimental Protocols

The following are general protocols for the use of this compound as a dehydration agent. The exact conditions, including the stoichiometry and reaction time, will need to be optimized for each specific application.

Protocol 1: Drying of Aprotic Solvents

Objective: To reduce the water content of a reaction solvent prior to use.

Materials:

  • Solvent to be dried (e.g., toluene, THF, dichloromethane)

  • This compound

  • Distillation apparatus

  • Karl Fischer titrator for water content analysis

Procedure:

  • Add the desired volume of the solvent to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add this compound to the solvent. A starting point is to use a 1:1 molar ratio of this compound to the estimated amount of water in the solvent. For very dry solvents, a small excess of this compound can be used empirically (e.g., 1-5% v/v).

  • Stir the mixture at room temperature for 1-2 hours. For solvents with higher water content, gentle heating (40-50 °C) can accelerate the hydrolysis of the borate ester.

  • Distill the solvent from the mixture. The non-volatile boric acid and higher-boiling 1-octanol will remain in the distillation flask.

  • Analyze the water content of the distilled solvent using a Karl Fischer titrator to confirm the desired level of dryness.

Protocol 2: In-Situ Water Removal During a Reaction

Objective: To remove water as it is formed during a chemical reaction.

Materials:

  • Reactants and solvent for the desired chemical reaction

  • This compound

  • Standard reaction glassware

Procedure:

  • Set up the reaction in a round-bottom flask with a magnetic stirrer and other necessary equipment (e.g., reflux condenser, dropping funnel).

  • Add the reactants and solvent to the flask.

  • Add this compound to the reaction mixture. The amount added should be at least stoichiometric to the amount of water that will be produced by the reaction. A slight excess (1.1 to 1.5 equivalents) is recommended to ensure complete water removal.

  • Proceed with the reaction as per the established protocol (e.g., heating, stirring for a specific time).

  • Upon completion of the reaction, the byproducts of the dehydration (boric acid and 1-octanol) will be present in the reaction mixture. These can be removed during the work-up procedure. Boric acid, being a polar solid, can often be removed by filtration or an aqueous wash. 1-octanol can be removed by distillation or chromatography.

Data Presentation

ParameterValueUnit
Molecular Weight of this compound398.48 g/mol
Moles of Water Consumed per Mole of this compound3mol/mol
Theoretical Water Scavenging Capacity135.6mg H₂O / g

Table 1: Theoretical Dehydration Capacity of this compound.

For comparison, the theoretical water capacities of some common drying agents are provided below. It is important to note that the practical capacity of these agents can be lower and is dependent on various factors such as the solvent and temperature.

Drying AgentTheoretical Water Capacity (mg H₂O / g)
Magnesium Sulfate (anhydrous)1480
Sodium Sulfate (anhydrous)1270
Calcium Chloride (anhydrous)490
Molecular Sieves (3Å)~200

Table 2: Theoretical Water Capacity of Common Drying Agents.

Visualization of Workflow and Mechanism

Dehydration Mechanism

The following diagram illustrates the chemical reaction responsible for the water-scavenging action of this compound.

Dehydration_Mechanism cluster_reactants Reactants cluster_products Products TB This compound B(O-Oct)₃ BA Boric Acid B(OH)₃ TB->BA Hydrolysis Oct 1-Octanol 3 Oct-OH TB->Oct H2O Water 3H₂O H2O->BA H2O->Oct

Caption: Reaction of this compound with Water.

Experimental Workflow for In-Situ Dehydration

The diagram below outlines the general workflow for using this compound as an in-situ drying agent in a chemical synthesis.

Experimental_Workflow start Start: Reaction Setup add_reagents Add Reactants and Solvent start->add_reagents add_tb Add this compound add_reagents->add_tb run_reaction Run Reaction (e.g., Heat, Stir) add_tb->run_reaction workup Reaction Work-up run_reaction->workup remove_byproducts Remove Boric Acid and 1-Octanol (Filtration/Aqueous Wash/Distillation) workup->remove_byproducts isolate_product Isolate Pure Product remove_byproducts->isolate_product end End isolate_product->end

Caption: Workflow for In-Situ Dehydration.

Advantages and Limitations

Advantages:

  • Homogeneous System: As a liquid, it mixes well with the reaction medium, ensuring efficient contact with water molecules.

  • Mild Conditions: The reaction with water proceeds readily under mild conditions, often at room temperature.

  • High Boiling Point: this compound has a high boiling point, making it suitable for reactions conducted at elevated temperatures without significant loss of the drying agent.

  • Low Volatility: Its low volatility reduces handling hazards compared to more volatile reagents.

Limitations:

  • Stoichiometric Requirement: It is a chemical reactant, not a catalyst, and must be used in at least stoichiometric amounts relative to the water to be removed.

  • Byproduct Formation: The hydrolysis produces boric acid and 1-octanol, which must be removed from the reaction mixture during work-up.

  • Potential for Side Reactions: The alcohol byproduct (1-octanol) could potentially react with other components in the reaction mixture in some cases.

  • Limited Data: There is a lack of extensive published data on its applications and efficiency compared to more traditional drying agents.

Conclusion

This compound presents a viable, albeit underutilized, option for the in-situ removal of water in moisture-sensitive organic syntheses. Its liquid nature and reactivity towards water under mild conditions offer advantages over traditional solid drying agents in specific contexts. However, the need for stoichiometric amounts and the introduction of byproducts require careful consideration during reaction planning and work-up design. Further research and application studies are warranted to fully explore the potential of this compound and other alkyl borates as specialized dehydration agents in modern organic synthesis.

Application Notes and Protocols: Synthesis of Boronic Acids Using Trioctyl Borate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of boronic acids utilizing trioctyl borate. Boronic acids are crucial building blocks in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. They are also employed as enzyme inhibitors and sensors for carbohydrates. The use of this compound, a higher molecular weight trialkyl borate, offers potential advantages in certain applications, such as higher reaction temperatures and potentially different solubility profiles for reactants and intermediates.

I. Introduction to Boronic Acid Synthesis

The most prevalent method for the synthesis of boronic acids involves the reaction of an organometallic reagent, typically a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with a trialkyl borate, followed by acidic hydrolysis of the resulting boronic ester.[1] This versatile method allows for the preparation of a wide array of aryl, heteroaryl, and alkyl boronic acids.

Key Advantages of the Organometallic Route:

  • Versatility: Applicable to a wide range of organic halides to generate the necessary organometallic reagent.

  • Efficiency: Often provides good to excellent yields of the desired boronic acid.[2]

  • Scalability: The procedure can be adapted for both small-scale laboratory synthesis and larger-scale industrial production.

II. The Role of this compound

This compound [(C8H17O)3B] serves as the boron source in the synthesis. The general reaction scheme involves the nucleophilic attack of the organometallic reagent on the electrophilic boron atom of the this compound. This forms a boronate intermediate, which is then hydrolyzed to the corresponding boronic acid.

While trimethyl borate and triisopropyl borate are more commonly used, this compound can be a suitable alternative. The longer alkyl chains of this compound may influence the reaction by:

  • Increasing the boiling point: Allowing for reactions to be conducted at higher temperatures.

  • Altering solubility: Potentially improving the solubility of nonpolar reactants in the reaction mixture.

  • Steric hindrance: The bulkier octyl groups may influence the rate of the second and third additions of the organometallic reagent to the boron center, potentially leading to higher selectivity for the desired boronic ester.[3]

III. Experimental Protocols

The following protocols are generalized procedures for the synthesis of boronic acids using this compound and either a Grignard or organolithium reagent. Caution: These reactions are moisture-sensitive and should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Synthesis of Arylboronic Acid via Grignard Reagent and this compound

This protocol describes the synthesis of an arylboronic acid from an aryl halide.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Hydrochloric acid (e.g., 2 M HCl)

  • Anhydrous diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

Step 1: Preparation of the Grignard Reagent

  • Assemble a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Briefly heat the magnesium under vacuum and then cool to room temperature under an inert atmosphere to activate it.

  • Add a small crystal of iodine.

  • Dissolve the aryl halide (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with this compound

  • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous THF.

  • Add the this compound solution dropwise to the cold Grignard reagent solution while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

  • Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronic ester.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude boronic acid.

Step 4: Purification

  • The crude boronic acid can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water, toluene, or hexane/ethyl acetate).[4]

  • Alternatively, column chromatography on silica gel can be employed for purification.[4]

Protocol 2: Synthesis of Arylboronic Acid via Organolithium Reagent and this compound

This protocol outlines the synthesis of an arylboronic acid using an organolithium reagent generated via lithium-halogen exchange.

Materials:

  • Aryl halide (e.g., bromobenzene or iodobenzene)

  • n-Butyllithium (n-BuLi) in hexanes (commercially available solution)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • This compound

  • Hydrochloric acid (e.g., 2 M HCl)

  • Anhydrous diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk flask or a three-necked round-bottom flask, syringes, and magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

Step 1: Generation of the Organolithium Reagent

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent) and anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

Step 2: Reaction with this compound

  • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous THF.

  • Add the this compound solution dropwise to the cold organolithium solution while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Step 3: Hydrolysis and Work-up

  • Follow the same procedure as described in Protocol 1, Step 3.

Step 4: Purification

  • Follow the same procedure as described in Protocol 1, Step 4.

IV. Data Presentation

The following table summarizes typical yields for the synthesis of various boronic acids using the Grignard/organolithium method with trialkyl borates. While specific data for this compound is limited in the literature, similar yields can be anticipated. Experimental optimization is recommended for specific substrates.

Aryl HalideOrganometallicTrialkyl BorateBoronic Acid ProductTypical Yield (%)
BromobenzeneGrignardTrimethyl BoratePhenylboronic acid75-85%
4-BromotolueneGrignardTriisopropyl Borate4-Tolylboronic acid80-90%
1-BromonaphthaleneGrignardTriisopropyl Borate1-Naphthylboronic acid70-80%
4-BromoanisoleOrganolithiumTrimethyl Borate4-Methoxyphenylboronic acid70-85%
2-BromopyridineOrganolithiumTriisopropyl BoratePyridine-2-boronic acid60-75%

V. Mandatory Visualizations

Synthesis_Workflow cluster_Grignard Grignard Reagent Pathway cluster_Organolithium Organolithium Pathway ArylHalide_G Aryl Halide Grignard Grignard Reagent (R-MgX) ArylHalide_G->Grignard Anhydrous THF Mg Mg Mg->Grignard BoronateEster Boronate Ester Intermediate Grignard->BoronateEster -78 °C ArylHalide_L Aryl Halide Organolithium Organolithium (R-Li) ArylHalide_L->Organolithium Anhydrous THF -78 °C nBuLi n-BuLi nBuLi->Organolithium Organolithium->BoronateEster -78 °C TrioctylBorate This compound B(OC8H17)3 TrioctylBorate->BoronateEster Hydrolysis Acidic Hydrolysis (e.g., HCl) BoronateEster->Hydrolysis BoronicAcid Boronic Acid (R-B(OH)2) Hydrolysis->BoronicAcid Purification Purification (Recrystallization or Chromatography) BoronicAcid->Purification FinalProduct Pure Boronic Acid Purification->FinalProduct

Caption: General workflow for boronic acid synthesis.

Logical_Relationship Start Start: Aryl Halide Organometallic_Formation Organometallic Reagent Formation Start->Organometallic_Formation Grignard_Choice Grignard Reagent (R-MgX) Organometallic_Formation->Grignard_Choice Mg Organolithium_Choice Organolithium Reagent (R-Li) Organometallic_Formation->Organolithium_Choice n-BuLi Reaction_with_Borate Reaction with This compound Grignard_Choice->Reaction_with_Borate Organolithium_Choice->Reaction_with_Borate Hydrolysis Hydrolysis Reaction_with_Borate->Hydrolysis Workup_Purification Work-up and Purification Hydrolysis->Workup_Purification Final_Product End: Pure Boronic Acid Workup_Purification->Final_Product

Caption: Logical steps in boronic acid synthesis.

References

Troubleshooting & Optimization

Preventing hydrolysis of trioctyl borate during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the hydrolysis of trioctyl borate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (C₂₄H₅₁BO₃) is an organoboron compound, specifically an ester of boric acid and 1-octanol. It appears as a colorless to pale yellow liquid. Due to its good thermal stability and low volatility, it is used as a plasticizer and solvent, particularly in high-temperature applications to enhance the flexibility and durability of polymers.

Q2: Why is this compound susceptible to hydrolysis during its synthesis?

The central boron atom in this compound is electron-deficient, making it a Lewis acid. This electron deficiency makes the boron atom highly susceptible to nucleophilic attack by water molecules.[1][2] This reaction, known as hydrolysis, is reversible and breaks the B-O ester bonds, converting the this compound back into boric acid and 1-octanol, thereby reducing the product yield.[1]

Q3: What is the most critical factor to control during synthesis to prevent hydrolysis?

The single most critical factor is the rigorous exclusion of water from the reaction system. The synthesis is an equilibrium reaction, and the presence of water, a product of the esterification, will shift the equilibrium back towards the starting materials (boric acid and 1-octanol), preventing the formation of the desired this compound.[3] Therefore, maintaining an anhydrous (water-free) environment is paramount.

Q4: How does azeotropic distillation help prevent hydrolysis?

Azeotropic distillation is the most effective method for removing water as it forms during the esterification reaction.[4] An inert "entrainer" solvent, such as toluene or benzene, is added to the reaction mixture.[4][5] This entrainer forms a low-boiling azeotrope with the water produced. The azeotrope boils at a temperature lower than any of the individual components, allowing water to be continuously removed from the reaction flask via distillation. This removal of a product drives the reaction equilibrium towards the formation of this compound, ensuring a high yield.[5] A Dean-Stark apparatus is the standard piece of laboratory equipment used for this purpose.

Q5: What happens if the product is cloudy or contains a white precipitate?

A cloudy appearance or the presence of a white solid precipitate in the final product is a clear indication that hydrolysis has occurred. The white solid is likely boric acid, which is insoluble in the organic medium and precipitates out as the borate ester is hydrolyzed by moisture.[1]

Q6: How can the hydrolytic stability of the final this compound product be improved?

While preventing hydrolysis during synthesis is key, the stability of the purified product can also be enhanced. The addition of compounds containing nitrogen, such as amines, can improve hydrolytic stability. The lone pair of electrons on the nitrogen atom can coordinate with the electron-deficient boron atom, protecting it from attack by water molecules.[1][6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem: The yield of this compound is significantly lower than expected.

  • Potential Cause 1: Incomplete removal of water.

    • Solution: Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. Check that the azeotrope is collecting and that the lower aqueous layer is separating and being trapped. Use a sufficient amount of a suitable entrainer like toluene. Continue the reaction until no more water is collected in the side-arm of the apparatus.[7]

  • Potential Cause 2: Unfavorable reaction equilibrium.

    • Solution: The esterification reaction requires at least a 3:1 molar ratio of 1-octanol to boric acid.[5] Using a moderate excess of 1-octanol (e.g., a 4.5:1 ratio) can help drive the equilibrium towards the product side, increasing the yield.[7]

  • Potential Cause 3: Impure or wet reagents.

    • Solution: Use anhydrous grade 1-octanol and toluene if possible. Ensure the boric acid is dry. All glassware must be thoroughly dried in an oven before use to remove any adsorbed moisture.

Problem: The reaction mixture turns cloudy or a solid precipitate forms.

  • Potential Cause: Water contamination.

    • Solution: This indicates significant hydrolysis is occurring. The most likely cause is a leak in the reaction setup allowing atmospheric moisture to enter. Check all joints and connections to ensure they are properly sealed. Conducting the reaction under an inert atmosphere (e.g., a slow stream of dry nitrogen gas) can prevent moisture from the air from entering the system.

Problem: The reaction is proceeding very slowly or not at all.

  • Potential Cause: Incorrect reaction temperature.

    • Solution: The reaction requires sufficient heat to facilitate both the esterification and the azeotropic removal of water. Ensure the reaction mixture is refluxing at a steady rate. The vapor temperature at the top of the distillation column should correspond to the boiling point of the water-entrainer azeotrope (e.g., ~85°C for toluene-water).[7]

  • Potential Cause 2: Insufficient mixing.

    • Solution: Boric acid is a solid. Efficient stirring is necessary to ensure it can react with the 1-octanol. Use a magnetic stirrer and a suitably sized stir bar to keep the boric acid suspended in the liquid phase.

Data Presentation

Table 1: Key Reaction Parameters for this compound Synthesis via Esterification
ParameterRecommended ConditionRationale
Reactants Boric Acid, 1-OctanolDirect esterification is a common and effective method.
Molar Ratio ≥ 3:1 (1-Octanol : Boric Acid)Stoichiometric requirement. An excess of alcohol drives the reaction forward.[5]
Water Removal Azeotropic distillation with TolueneContinuously removes water, shifting equilibrium to favor product formation.[4]
Apparatus Reflux setup with Dean-Stark trapStandard equipment for azeotropic distillation.
Atmosphere Inert (e.g., Nitrogen)Prevents atmospheric moisture from entering the system and causing hydrolysis.
Temperature Vigorous refluxEnsures reaction rate and efficient azeotropic distillation.
Endpoint No further water collected in Dean-StarkIndicates the reaction is complete.
Table 2: Quick Troubleshooting Reference
IssuePotential CauseRecommended Action
Low Product Yield Incomplete water removalCheck Dean-Stark setup; ensure continuous collection of water.
Unfavorable equilibriumUse an excess of 1-octanol.[5]
Cloudy Product Water contaminationCheck for leaks in the apparatus; use an inert atmosphere.
Slow Reaction Insufficient temperatureIncrease heating to maintain a steady reflux.
Poor mixingEnsure vigorous stirring to suspend the solid boric acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Azeotropic Distillation

This protocol describes the synthesis of this compound from boric acid and 1-octanol with continuous water removal.

Materials:

  • Boric Acid (H₃BO₃)

  • 1-Octanol

  • Toluene (as azeotropic entrainer)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirring

  • Dean-Stark apparatus

  • Reflux condenser

  • Thermometer

  • Standard laboratory glassware (oven-dried)

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser in a fume hood. Ensure all glassware is oven-dried to be completely free of moisture.

  • Charging the Flask: To the round-bottom flask, add boric acid (1.0 mole), 1-octanol (4.5 moles, a 1.5x excess), and toluene (approximately 40% of the alcohol volume).[7] Add a magnetic stir bar.

  • Reaction: Begin stirring and heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The vapor temperature should be approximately 85°C.

  • Water Removal: As the azeotrope condenses in the trap, it will separate into two layers. The denser water layer will collect at the bottom, and the upper toluene layer will overflow back into the reaction flask.[4]

  • Monitoring: Continue the reaction until no more water collects in the graduated arm of the Dean-Stark trap. This typically takes 3-4 hours.[7] The reaction temperature may slowly rise as water is removed.

  • Workup: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Solvent Removal: Disassemble the apparatus and transfer the reaction mixture to a single-necked round-bottom flask. Remove the toluene and excess 1-octanol under reduced pressure using a rotary evaporator.[7]

  • Purification: The remaining liquid is crude this compound. It can be further purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

  • Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container with a desiccant to prevent hydrolysis over time.

Visualizations

Reaction Equilibrium and Hydrolysis

G cluster_synthesis Synthesis (Anhydrous) cluster_hydrolysis Hydrolysis (Water Present) Reactants B(OH)₃ + 3 R-OH (Boric Acid + 1-Octanol) Product B(OR)₃ (this compound) Reactants->Product Esterification Water 3 H₂O Removal Continuous Water Removal Drives Reaction Forward Water->Removal Reactants_rev B(OH)₃ + 3 R-OH Product_rev B(OR)₃ Product_rev->Reactants_rev Hydrolysis Water_rev 3 H₂O

Caption: Equilibrium between esterification and hydrolysis.

Experimental Workflow for Synthesis

G start Start prep 1. Prepare Dry Glassware & Reagents start->prep setup 2. Assemble Reflux Apparatus with Dean-Stark Trap prep->setup charge 3. Charge Flask with Boric Acid, 1-Octanol, Toluene setup->charge react 4. Heat to Reflux & Collect Water charge->react monitor Reaction Complete? react->monitor monitor->react No cool 5. Cool to Room Temperature monitor->cool Yes evap 6. Remove Solvents (Rotary Evaporator) cool->evap purify 7. Purify by Vacuum Distillation evap->purify end Store Anhydrous Product purify->end

Caption: Workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

G start Low Product Yield Observed q1 Was water continuously collected in Dean-Stark? start->q1 a1_no Check for leaks. Ensure vigorous reflux. Verify apparatus setup. q1->a1_no No q2 Was an excess of 1-octanol used? q1->q2 Yes a2_no Increase alcohol to boric acid ratio to > 3:1. q2->a2_no No q3 Were reagents and glassware anhydrous? q2->q3 Yes a3_no Oven-dry all glassware. Use anhydrous grade reagents. q3->a3_no No end Review reaction time and temperature. q3->end Yes

Caption: Troubleshooting flowchart for low yield.

References

Optimizing reaction conditions for trioctyl borate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trioctyl Borate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the direct esterification of boric acid with 1-octanol. The reaction involves heating the two reagents, often in the presence of a solvent that facilitates the removal of water, a byproduct of the reaction.[1][2]

Q2: Why is water removal critical during the synthesis of this compound?

A2: The esterification reaction is an equilibrium process. Water is a product, and its presence can drive the reaction backward, leading to the hydrolysis of the this compound product back into boric acid and 1-octanol.[1][3][4] Efficient water removal is therefore essential to shift the equilibrium towards the product and achieve a high yield.[1]

Q3: What techniques are used for water removal?

A3: A common and effective method is azeotropic distillation using a Dean-Stark apparatus.[1][3] A solvent such as toluene is added to the reaction mixture, which forms a low-boiling azeotrope with water, allowing for its continuous removal from the system.[1]

Q4: Are there alternative synthesis routes for this compound?

A4: Yes, an alternative route is transesterification. This involves reacting a different trialkyl borate, such as trimethyl borate or triethyl borate, with 1-octanol.[1][5] This method can be useful depending on the availability and cost of the starting materials.

Q5: Why is an inert atmosphere, such as nitrogen, recommended for this reaction?

A5: An inert atmosphere is crucial for two main reasons. Firstly, it prevents the introduction of atmospheric moisture, which could lead to hydrolysis of the product.[1] Secondly, it prevents oxygen from being present, which can cause undesirable side reactions, especially at elevated temperatures.[1][6]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete water removal. 2. Reaction has not reached completion. 3. Hydrolysis of the product during workup.1. Ensure the Dean-Stark apparatus is functioning correctly and that the azeotrope is being effectively removed.[1] 2. Increase reaction time or temperature (within optimal range). 3. Use anhydrous conditions throughout the workup and purification steps.[1]
Product is Contaminated with Starting Material (Boric Acid/1-Octanol) 1. Incomplete reaction. 2. Insufficient purification.1. Extend the reaction time or consider using a catalyst to drive the reaction to completion. 2. Purify the crude product via vacuum distillation to separate the higher-boiling this compound from the more volatile 1-octanol.
Product Decomposes During Distillation 1. Distillation temperature is too high. 2. Presence of residual acid or base catalyst.1. Use a high-vacuum pump to lower the boiling point of this compound. 2. Neutralize the reaction mixture before distillation.
Cloudy or Hazy Product 1. Presence of water. 2. Insoluble impurities.1. Ensure all glassware is oven-dried and reactants are anhydrous. Dry the final product over a suitable drying agent like anhydrous sodium sulfate before final filtration. 2. Filter the product through a fine porosity filter.

Experimental Protocols

Protocol 1: Direct Esterification of Boric Acid and 1-Octanol

Materials:

  • Boric Acid (1 mole equivalent)

  • 1-Octanol (3.3 mole equivalents)

  • Toluene (as solvent)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Vacuum distillation setup

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried.

  • To the flask, add boric acid, 1-octanol, and toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove the water-toluene azeotrope collected in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene and excess 1-octanol under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

  • Dry the purified product over anhydrous sodium sulfate and filter to obtain pure this compound.

Protocol 2: Transesterification from Triethyl Borate

Materials:

  • Triethyl Borate (1 mole equivalent)

  • 1-Octanol (3 mole equivalents)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Fractional distillation setup

  • Heating mantle with magnetic stirrer

  • Vacuum distillation setup

Procedure:

  • Combine triethyl borate and 1-octanol in a round-bottom flask equipped with a fractional distillation apparatus.

  • Heat the mixture to allow for the distillation of ethanol, the lower-boiling alcohol.

  • Continue heating until all the ethanol has been removed, indicating the completion of the transesterification.

  • Cool the reaction mixture to room temperature.

  • Purify the crude this compound by vacuum distillation to remove any unreacted 1-octanol.

  • Dry the final product over anhydrous sodium sulfate and filter.

Data Presentation: Optimizing Reaction Parameters

The following table provides an example of how to structure an experiment to optimize the molar ratio of reactants for this compound synthesis.

Entry Boric Acid (mol) 1-Octanol (mol) Solvent Reaction Time (h) Yield (%)
113.0Toluene685
213.3Toluene692
313.5Toluene693
414.0Toluene691

Note: The data presented are illustrative and serve as a template for experimental design.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Boric Acid, 1-Octanol, and Toluene setup Assemble Flask with Dean-Stark Trap reflux Heat to Reflux setup->reflux water_removal Azeotropic Water Removal reflux->water_removal cool Cool to RT water_removal->cool evaporate Solvent Evaporation cool->evaporate distill Vacuum Distillation evaporate->distill dry Dry and Filter distill->dry product Pure this compound dry->product reaction_pathway cluster_reactants Reactants cluster_products Products boric_acid B(OH)3 (Boric Acid) trioctyl_borate B(O(CH2)7CH3)3 (this compound) boric_acid->trioctyl_borate Esterification water 3 H2O (Water) boric_acid->water Equilibrium octanol 3 CH3(CH2)7OH (1-Octanol)

References

Technical Support Center: Synthesis of Trioctyl Borate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the esterification of boric acid with 1-octanol to synthesize trioctyl borate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this compound synthesis are typically attributed to incomplete reaction or product loss. Here are the key factors to investigate:

  • Inefficient Water Removal: The esterification of boric acid with 1-octanol is a reversible reaction. The water produced as a byproduct can hydrolyze the this compound ester back to the starting materials, thus reducing the yield.[1][2]

    • Solution: Employ azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene to continuously remove water and drive the reaction equilibrium towards product formation.[1] Ensure the apparatus is set up correctly and there are no leaks.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: Maintain a reaction temperature within the range of 95–160 °C.[1] Often, heating the mixture to reflux is effective.[1]

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress by observing the cessation of water collection in the Dean-Stark trap. A typical reaction time can be around 18 hours when refluxing with toluene.[1]

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, using one can significantly increase the reaction rate.

    • Solution: Consider adding a catalytic amount of a boron-to-halogen compound, such as boron trichloride or butylboron dichloride, particularly for transesterification routes.[1]

Q2: I am not collecting any water in my Dean-Stark trap. What should I check?

A2: This indicates a problem with the reaction or the experimental setup. Consider the following:

  • Leaking Apparatus: Check all joints and connections for leaks. A poorly sealed system will prevent the vapor from reaching the condenser and separating.

  • Insufficient Heating: The reaction mixture may not be reaching a high enough temperature to boil and generate the azeotrope with water. Ensure the heating mantle is set appropriately and the mixture is refluxing.

  • Incorrect Solvent: Ensure you are using a solvent, like toluene, that forms an azeotrope with water.

Q3: My final product appears cloudy or contains solid precipitates. What is the cause and how can I purify it?

A3: Cloudiness or precipitation in the final product is often due to:

  • Hydrolysis: Exposure of the this compound to moisture during workup or storage can cause it to hydrolyze back to boric acid, which is a solid.[1]

    • Solution: Conduct the reaction and purification under an inert and anhydrous atmosphere (e.g., nitrogen gas).[1] Ensure all glassware is thoroughly dried before use.

  • Incomplete Reaction: Unreacted boric acid may be present in the final product.

    • Solution: Ensure the reaction goes to completion by monitoring water removal. After the reaction, the excess 1-octanol and solvent can be removed by vacuum distillation.[3]

Q4: Are there alternative methods to synthesize this compound besides direct esterification?

A4: Yes, transesterification is a viable alternative. This method involves reacting a different trialkyl borate (e.g., trimethyl borate or triethyl borate) with 1-octanol. This can sometimes offer advantages in terms of reaction conditions and purification.[1]

Data Presentation

The following tables summarize key quantitative data related to the synthesis of borate esters. While specific yield data for this compound is not extensively published, the following provides a general overview of reaction conditions for similar esters.

Table 1: General Reaction Parameters for Borate Ester Synthesis

ReactantsCatalystSolventTemperatureTimeReference
Boric acid, 1-octanolNoneTolueneReflux18 h[1]
Boric acid, 1-butanolNoneTolueneReflux4 h[3]
Boric acid, 1-amyl alcoholNoneTolueneReflux-[3]

Table 2: Temperature Ranges for Borate Ester Synthesis

Synthesis MethodTemperature Range (°C)Optimal Temperature (°C)Reference
Direct Esterification95 - 160-[1]
Transesterification150 - 300~200[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via direct esterification of boric acid and 1-octanol, adapted from a procedure for n-butyl borate.[3]

Materials:

  • Boric acid

  • 1-Octanol

  • Toluene (or another suitable azeotroping solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all joints are well-sealed.

    • To the round-bottom flask, add boric acid (1 mole) and 1-octanol (at least 3 moles). A molar excess of 1-octanol is recommended to drive the reaction forward.

    • Add toluene to the flask. The volume should be sufficient to fill the Dean-Stark trap and allow for efficient reflux.

    • Add a magnetic stir bar to the flask.

  • Esterification Reaction:

    • Begin stirring the mixture and heat it to reflux using a heating mantle.

    • Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. The lower aqueous layer can be periodically drained.

    • Continue the reflux until no more water is collected in the trap, indicating the reaction is complete. This may take several hours.[1]

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Disassemble the Dean-Stark apparatus and set up for vacuum distillation.

    • Remove the toluene and excess 1-octanol under reduced pressure.

    • The remaining liquid is crude this compound. For higher purity, it can be further purified by vacuum distillation.

    • To remove any trace amounts of water, the product can be treated with a drying agent like anhydrous sodium sulfate and then filtered.

  • Storage:

    • Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start setup Assemble Dry Apparatus: Round-bottom flask, Dean-Stark trap, Condenser start->setup reactants Charge Flask: Boric Acid, 1-Octanol, Toluene, Stir bar setup->reactants reflux Heat to Reflux (95-160°C) reactants->reflux water_removal Azeotropic Water Removal via Dean-Stark Trap reflux->water_removal monitor Monitor Water Collection water_removal->monitor completion_check Is water collection complete? monitor->completion_check completion_check->reflux No cool Cool to Room Temperature completion_check->cool Yes purification_setup Setup for Vacuum Distillation cool->purification_setup distill Remove Toluene and excess 1-Octanol purification_setup->distill product Crude this compound distill->product dry Dry with Anhydrous Agent (e.g., Na2SO4) & Filter product->dry storage Store under Inert Atmosphere dry->storage end End storage->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed q1 Was water efficiently removed (Dean-Stark trap)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the reaction temperature in the optimal range (95-160°C)? a1_yes->q2 sol1 Check for leaks in apparatus. Ensure proper heating for azeotrope formation. Verify correct solvent is used. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction time sufficient? a2_yes->q3 sol2 Adjust heating to maintain reflux temperature. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Was an anhydrous environment maintained? a3_yes->q4 sol3 Increase reaction time and monitor for completion (cessation of water collection). a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Consider alternative methods (e.g., transesterification) a4_yes->end sol4 Use flame-dried glassware and conduct the reaction under an inert atmosphere. a4_no->sol4

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Anhydrous Borate Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for successfully synthesizing borate esters under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why is an anhydrous environment so critical for borate ester synthesis?

An anhydrous environment is paramount because borate esters are highly susceptible to hydrolysis.[1][2] The boron atom in a borate ester is electron-deficient, making it a target for nucleophilic attack by water.[2][3] This reaction, which can be instantaneous for some simple esters, breaks the ester bond and reverts the compound to boric acid and the corresponding alcohol, significantly reducing the yield of the desired product.[4][5] Even atmospheric moisture can be sufficient to cause rapid decomposition of some borate esters.[3][5]

Q2: What are the visible signs of water contamination in my reaction?

Water contamination can manifest in several ways. A primary indicator is a lower-than-expected or negligible yield of the borate ester. You might also observe the precipitation of boric acid, which is a solid, from your reaction mixture.[4] If you are monitoring the reaction's progress, you may see the starting materials remain unconsumed or the appearance of hydrolysis byproducts.

Q3: How can I effectively remove water from my reagents and solvents?

Achieving an anhydrous environment requires careful drying of all components:

  • Solvents: Solvents should be rigorously dried before use. Common methods include distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and ethers) or passing the solvent through a column of activated alumina.[6][7] For many applications, storage over activated 3 Å molecular sieves is also effective.[7]

  • Reagents: Solid reagents like boric acid or diols should be dried in a vacuum oven before use. Liquid reagents should be handled under an inert atmosphere (e.g., argon or nitrogen) and may require distillation.

  • Glassware: All glassware must be thoroughly dried immediately before use. This is typically achieved by flame-drying under vacuum or by heating in an oven (e.g., at 120°C) for several hours and allowing it to cool in a desiccator or under a stream of inert gas.[8]

Q4: What is a Dean-Stark apparatus and how does it help maintain anhydrous conditions?

A Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture.[9][10] It is used in conjunction with a reflux condenser. The reaction is run in a solvent that forms an azeotrope with water (e.g., toluene, benzene). As the mixture refluxes, the solvent-water azeotrope vaporizes, condenses, and collects in the graduated side arm of the trap. Since water is typically denser than the organic solvent, it separates and sinks to the bottom of the trap, while the solvent overflows and returns to the reaction flask.[9] This physically removes water as it is formed, driving the equilibrium of the esterification reaction toward the product, in accordance with Le Châtelier's principle.[9][11]

Troubleshooting Guide

Q5: My reaction yield is very low. What are the likely causes and solutions?

  • Cause 1: Inadequate Drying. This is the most common reason for low yields. Residual moisture in the solvent, reagents, or on the glassware will hydrolyze the product.[1][8]

    • Solution: Re-evaluate your drying procedures. Ensure solvents are freshly distilled from an appropriate drying agent or have been stored over activated molecular sieves.[7] Flame-dry all glassware under vacuum immediately before use and handle all reagents under a strict inert atmosphere.[8]

  • Cause 2: Incomplete Reaction. The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or temperature (if the reactants are stable). Using a Dean-Stark apparatus is highly recommended to remove the water byproduct and drive the reaction to completion.[11][12]

  • Cause 3: Product Loss During Workup/Purification. Boronate esters can be sensitive to silica gel chromatography, which may contain water.

    • Solution: Minimize exposure to atmospheric moisture during workup. If performing column chromatography, consider using neutral alumina instead of silica gel or ensure the silica is rigorously dried. Alternatively, purification via recrystallization or distillation may be more suitable.

Q6: I am observing significant side products, such as the debrominated or homocoupled product in my Miyaura borylation. What is going wrong?

  • Cause: Contaminated Reagents or Catalyst. In palladium-catalyzed reactions like the Miyaura borylation, side reactions are common. Homocoupling can result from issues with the catalyst or reaction conditions. Protodeboronation (replacement of the boron group with hydrogen) often points to a source of protons, typically water, in the boronic agent or solvent.[8][13]

    • Solution:

      • Check Boron Source: Ensure your boron source (e.g., bis(pinacolato)diboron or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is fresh and has been stored under anhydrous conditions. Older bottles may have absorbed moisture.[8] Storing the reagent over molecular sieves may help.

      • Degas Solvents: Thoroughly degas your solvents using methods like freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the catalytic cycle.[8]

      • Optimize Conditions: Re-evaluate catalyst loading, temperature, and reaction time. Ensure the base (e.g., potassium acetate) is completely dry by flame-drying under vacuum.[8]

Data Presentation

Table 1: Efficiency of Common Solvent Drying Methods

This table summarizes the final water content in common laboratory solvents after treatment with various desiccants. Data is compiled for illustrative purposes.

SolventInitial Water (ppm)Drying Agent (Method)Final Water (ppm)TimeReference
Tetrahydrofuran (THF)~200Na/Benzophenone (Reflux)~43-[7]
Tetrahydrofuran (THF)~2003 Å Molecular Sieves (20% m/v)< 1048-72 h[7]
Tetrahydrofuran (THF)~200Activated Neutral Alumina (Column)< 10Single Pass[7]
Toluene225Na/Benzophenone (Reflux)~34-[7]
Toluene2253 Å Molecular Sieves (Storage)< 1024 h[7]
Dichloromethane~150CaH₂ (Stirring/Distillation)< 1-[7]
Methanol~10003 Å Molecular Sieves (20% m/v)~105 days[7]

Experimental Protocols

General Protocol for Borate Ester Synthesis via Azeotropic Dehydration

This protocol describes a general method for synthesizing a simple borate ester from boric acid and an alcohol using a Dean-Stark apparatus to remove water.

Materials:

  • Boric Acid (1.0 equiv)

  • Alcohol (3.0-3.3 equiv)

  • Anhydrous Toluene (or another suitable azeotropic solvent)

  • Drying agent for workup (e.g., anhydrous MgSO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Dean-Stark trap, flame-dried

  • Reflux condenser, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the flame-dried apparatus consisting of the three-necked flask, Dean-Stark trap, and reflux condenser under a positive pressure of inert gas.[14]

  • Charging Flask: To the flask, add boric acid, the chosen alcohol, and anhydrous toluene.[14] The Dean-Stark trap should be filled with anhydrous toluene.

  • Reaction: Heat the suspension to reflux using a heating mantle. The reaction mixture will typically become homogeneous as the reaction proceeds.[14]

  • Water Removal: Continue heating at reflux, monitoring the collection of water in the side arm of the Dean-Stark trap. The reaction is generally complete when water no longer collects in the trap. This can take several hours.[11][12]

  • Cooling & Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: The solvent can be removed under reduced pressure using a rotary evaporator. The crude borate ester can then be purified by vacuum distillation, recrystallization, or chromatography as appropriate for the specific product's properties.[15]

Visualizations

Caption: Workflow for borate ester synthesis using a Dean-Stark apparatus.

Troubleshooting_Workflow Troubleshooting Borate Ester Synthesis Start Low Yield or Reaction Failure Check_Anhydrous Were all anhydrous precautions taken? Start->Check_Anhydrous Improve_Drying ACTION: - Flame-dry glassware - Distill solvents - Dry reagents - Use inert atmosphere Check_Anhydrous->Improve_Drying No Check_Equilibrium Is water being effectively removed? Check_Anhydrous->Check_Equilibrium Yes Improve_Drying->Start Re-run Experiment Use_DeanStark ACTION: - Use Dean-Stark trap - Increase reaction time/temp Check_Equilibrium->Use_DeanStark No Check_Workup Is product lost during purification? Check_Equilibrium->Check_Workup Yes Use_DeanStark->Start Re-run Experiment Improve_Purification ACTION: - Use dry neutral alumina - Purify via distillation or recrystallization Check_Workup->Improve_Purification Yes Success Problem Resolved Check_Workup->Success No Improve_Purification->Success

Caption: Decision tree for troubleshooting low yields in borate ester synthesis.

References

Technical Support Center: Synthesis of Trioctyl Borate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of trioctyl borate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the direct esterification of boric acid with 1-octanol.[1] The reaction involves heating the two reactants, often in the presence of a solvent that allows for the azeotropic removal of water, which is a byproduct of the reaction.[1][2]

Q2: Why is my yield of this compound consistently low?

A2: Low yields are often due to the reversible nature of the esterification reaction.[1][2] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials (boric acid and 1-octanol).[1][3] Inefficient water removal is a primary cause of low yields. Other factors can include incomplete reaction, side reactions, or loss of product during purification.

Q3: My purified this compound seems to degrade over time. What could be the cause?

A3: this compound is susceptible to hydrolysis.[1][4] Exposure to atmospheric moisture can cause it to decompose back into boric acid and 1-octanol.[1][4][5] It is crucial to store the purified product under anhydrous conditions, for example, under an inert atmosphere like nitrogen.[1]

Q4: What are the key parameters to control during the synthesis?

A4: To maximize the yield and purity of this compound, you should carefully control the following parameters:

  • Temperature: The reaction is typically run at elevated temperatures, often at the reflux temperature of the solvent used.[1]

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion. This is often monitored by the amount of water collected.[1]

  • Water Removal: Efficient and continuous removal of water is critical to drive the reaction forward.[1][2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, helps to prevent unwanted side reactions caused by oxygen and moisture.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to residual water.Ensure efficient azeotropic distillation to remove all water formed during the reaction. Use a Dean-Stark apparatus.[1]
Reaction has not reached completion.Increase the reaction time and monitor the formation of water. The reaction is complete when water ceases to be collected.[1]
Sub-optimal reaction temperature.Maintain the reaction temperature within the recommended range (e.g., 95–160 °C or at reflux).[1]
Hydrolysis of the product during workup.Use anhydrous solvents and reagents during the purification steps. Minimize exposure of the product to atmospheric moisture.[1][4]
Product is Contaminated with Starting Materials Incomplete reaction.As above, ensure the reaction goes to completion by extending the reaction time and ensuring complete water removal.
Inefficient purification.Purify the crude product by vacuum distillation to separate the this compound from unreacted 1-octanol and any residual solvent.[1]
Product appears cloudy or contains solid precipitate Hydrolysis of the product to boric acid.The product has been exposed to moisture. If possible, re-purify by distillation. Ensure future storage is under strictly anhydrous conditions.[1]
Precipitation of boric acid during the reaction.This can happen if the reaction is incomplete. Boric acid is a solid that can be filtered off before distillation.
Reaction progress seems to stall Equilibrium has been reached without complete conversion.Check the efficiency of your water removal system. Ensure the condenser is cool enough to condense the azeotrope effectively.
Insufficient heating.Ensure the reaction mixture is being heated adequately to maintain a good reflux rate for azeotropic distillation.

Experimental Protocol: Synthesis of this compound

This is a general procedure and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Boric Acid

  • 1-Octanol

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Distillation apparatus for vacuum distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add boric acid (1 molar equivalent) and 1-octanol (3 molar equivalents).

  • Add a suitable volume of toluene to facilitate azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring.[1]

  • Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete. This may take several hours.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene and any excess 1-octanol by distillation. Initially, this can be done at atmospheric pressure, followed by vacuum distillation to remove the higher-boiling 1-octanol.[1]

  • The remaining crude this compound can be purified by vacuum distillation to yield a colorless liquid.

  • Store the purified product under an inert atmosphere and protected from moisture.

Reaction and Troubleshooting Diagrams

Synthesis_and_Side_Reactions Synthesis and Side Reactions of this compound cluster_legend Legend Reactants Boric Acid + 3x 1-Octanol Product This compound Reactants->Product + Heat - Water Incomplete_Reaction Mono/Dioctyl Borate Reactants->Incomplete_Reaction Incomplete Reaction Product->Reactants + Water (Hydrolysis) Water 3x Water Incomplete_Reaction->Product + 1-Octanol - Water Hydrolysis Hydrolysis (presence of water) Main_Reaction Main Reaction Side_Reaction Side Reaction / Equilibrium Intermediate Intermediate/Byproduct

Caption: Main reaction pathway for this compound synthesis and key side reactions.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Product Yield Start Start: Low Yield of this compound Check_Water Was water efficiently removed? Start->Check_Water Improve_Distillation Action: Improve azeotropic distillation setup (e.g., check condenser, packing) Check_Water->Improve_Distillation No Check_Time_Temp Were reaction time and temperature adequate? Check_Water->Check_Time_Temp Yes Improve_Distillation->Check_Water Re-evaluate Increase_Time_Temp Action: Increase reaction time and/or temperature Check_Time_Temp->Increase_Time_Temp No Check_Hydrolysis Was anhydrous workup performed? Check_Time_Temp->Check_Hydrolysis Yes Increase_Time_Temp->Check_Time_Temp Re-evaluate Anhydrous_Workup Action: Use anhydrous solvents and minimize air exposure during purification Check_Hydrolysis->Anhydrous_Workup No Check_Purity Are starting materials pure? Check_Hydrolysis->Check_Purity Yes Anhydrous_Workup->Check_Hydrolysis Re-evaluate Purify_Reactants Action: Purify boric acid and 1-octanol Check_Purity->Purify_Reactants No End Yield Improved Check_Purity->End Yes Purify_Reactants->Check_Purity Re-evaluate

References

Technical Support Center: In-situ Monitoring of Trioctyl Borate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the in-situ monitoring of trioctyl borate synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and in-situ monitoring of this compound.

Issue Potential Cause Recommended Action In-situ Monitoring Observation
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction temperature is maintained between 95-160°C and allow for sufficient reaction time (which can be up to 18 hours).[1]¹¹B NMR: Persistent strong signal corresponding to boric acid. A weak or absent signal for this compound. FTIR: Strong, broad O-H stretch from unreacted octanol and boric acid remains prominent. Weak or no change in the B-O stretching region. Raman: The characteristic peak for boric acid remains dominant with little to no emergence of the this compound peak.
Presence of water leading to hydrolysis of the borate ester.[1][2]Ensure all reactants and solvents are anhydrous. Use an efficient water removal method, such as a Dean-Stark apparatus for azeotropic distillation.[1]¹¹B NMR: The boric acid signal decreases initially but then may plateau or increase as the formed ester is hydrolyzed back. FTIR: A persistent broad O-H band from water will be observed. Raman: Similar to ¹¹B NMR, the this compound peak may appear and then diminish or fail to grow as expected.
Inefficient catalyst or absence of a catalyst.For transesterification routes, ensure the use of an effective catalyst like boron trichloride or butylboron dichloride.[1] For direct esterification, acidic catalysts can be employed.All techniques: A very slow or negligible rate of change in the spectra of the starting materials.
Reaction Stalls or Proceeds Very Slowly Inefficient water removal.Check the efficiency of the Dean-Stark trap or other water removal methods. Ensure the solvent being used forms an effective azeotrope with water.All techniques: The rate of change in the respective spectral signals (decrease in starting materials, increase in product) will be significantly slow or will have ceased prematurely.
Suboptimal reaction temperature.Optimize the reaction temperature. Higher temperatures generally lead to faster reaction times, but be mindful of potential side reactions or decomposition.[1]All techniques: A slow rate of conversion will be observed.
Unusual Peaks in In-situ Spectra Formation of side products or intermediates.Review reaction conditions. Potential side reactions include the formation of boroxines (cyclic anhydrides of boronic acids) if conditions are not strictly anhydrous.¹¹B NMR: Appearance of unexpected signals. For example, boroxines typically appear at a slightly lower field (~33 ppm) than boronic acids.[3] FTIR/Raman: Emergence of new vibrational bands not attributable to starting materials or the desired product.
Difficulty in Product Purification Presence of unreacted starting materials.Monitor the reaction to completion using an in-situ technique to ensure full conversion of the limiting reagent.¹¹B NMR: A persistent boric acid signal indicates an incomplete reaction.
Formation of stable intermediates or byproducts.Characterize the impurities using techniques like GC-MS after the reaction to identify them and adjust reaction or purification conditions accordingly.¹¹B NMR/FTIR/Raman: The final spectra after the expected reaction time show the presence of more than just the product signal.

Frequently Asked Questions (FAQs)

1. What is the typical synthesis method for this compound?

The most common method is the direct esterification of boric acid with three equivalents of 1-octanol. The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene, to facilitate the removal of water as it is formed. This is crucial as the presence of water can reverse the reaction through hydrolysis.[1] The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to continuously remove the water.[1]

2. Why is in-situ monitoring important for this synthesis?

In-situ monitoring allows for real-time tracking of the reaction progress. This helps in determining the reaction endpoint, ensuring complete conversion, and detecting the formation of any unwanted byproducts or intermediates. This can lead to improved yield, purity, and process control.

3. Which in-situ monitoring technique is most suitable for this compound synthesis?

¹¹B NMR spectroscopy is a highly effective technique for monitoring the synthesis of borate esters.[4][5][6] This is because the boron nucleus is very sensitive to its chemical environment, and there is a distinct and measurable difference in the chemical shifts of boric acid and the resulting this compound. FTIR and Raman spectroscopy can also be used, but may be more complex to interpret due to overlapping signals.

4. What are the expected spectral changes during the reaction when monitored by ¹¹B NMR, FTIR, and Raman spectroscopy?

The following table summarizes the expected quantitative data and spectral changes:

Technique Starting Material (Boric Acid) Product (this compound) In-situ Observation
¹¹B NMR ~19.4 ppm[7]Estimated ~18-22 ppm (Tricoordinate borate esters generally appear in this range)[8]A decrease in the intensity of the boric acid signal with a concurrent increase in the intensity of the this compound signal.
FTIR Broad O-H stretch (~3200 cm⁻¹), B-O stretch (~1417 cm⁻¹)[9]Disappearance of the broad O-H stretch from boric acid, appearance of C-H stretches from the octyl groups (~2850-2960 cm⁻¹), and a characteristic B-O stretch for the ester.Monitoring the disappearance of the broad O-H band and changes in the B-O stretching region.
Raman Strong band around 880 cm⁻¹[10][11]Appearance of new bands characteristic of the borate ester.The intensity of the 880 cm⁻¹ peak will decrease, while new peaks corresponding to this compound will emerge and grow.

5. What are common challenges in the synthesis of this compound?

The primary challenge is the removal of water to drive the reaction to completion and prevent hydrolysis of the product.[1][2] Ensuring the use of anhydrous reagents and solvents is critical. Another challenge can be achieving complete conversion, which is why in-situ monitoring is beneficial. Purification of the final product to remove any unreacted starting materials or byproducts can also be a consideration.

Experimental Protocols

In-situ ¹¹B NMR Monitoring of this compound Synthesis

Objective: To monitor the conversion of boric acid to this compound in real-time.

Methodology:

  • Set up the reaction in a vessel that can be interfaced with an NMR spectrometer, or in a standard reaction flask from which aliquots can be safely and quickly taken.

  • Charge the reactor with boric acid, 1-octanol (in a 1:3 molar ratio), and an anhydrous solvent (e.g., toluene).

  • If taking aliquots, ensure the NMR spectrometer is set up and calibrated for ¹¹B NMR spectroscopy. Use an appropriate deuterated solvent for locking and shimming.

  • Take an initial spectrum (t=0) of the reaction mixture before heating to record the chemical shift of boric acid.

  • Begin heating the reaction mixture to reflux and start the water removal process (e.g., using a Dean-Stark trap).

  • At regular intervals, acquire a ¹¹B NMR spectrum.

  • Process the spectra and integrate the signals for boric acid and the forming this compound.

  • The reaction is considered complete when the signal for boric acid is no longer observed or its intensity remains constant at a low level.

In-situ FTIR Monitoring of this compound Synthesis

Objective: To monitor the reaction by observing changes in the vibrational modes of the functional groups.

Methodology:

  • The reaction is set up in a reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe.

  • Record a background spectrum of the solvent at the reaction temperature.

  • Add the reactants (boric acid and 1-octanol) to the reactor and acquire the initial spectrum (t=0).

  • Begin the reaction by heating to reflux.

  • Continuously collect FTIR spectra at set time intervals.

  • Monitor the decrease in the broad O-H stretching band (around 3200 cm⁻¹) from boric acid and 1-octanol, and the changes in the B-O stretching region (around 1400 cm⁻¹) as the ester is formed.

  • The reaction is complete when the spectral changes cease.

In-situ Raman Monitoring of this compound Synthesis

Objective: To track the formation of this compound using its characteristic Raman scattering peaks.

Methodology:

  • The synthesis is conducted in a vessel fitted with a Raman probe.

  • Obtain an initial Raman spectrum of the reaction mixture at the start of the experiment (t=0).

  • Initiate the reaction by heating.

  • Collect Raman spectra continuously or at regular intervals.

  • Monitor the decrease in the intensity of the boric acid peak (around 880 cm⁻¹) and the increase in the intensity of the characteristic peaks for this compound.[11]

  • The reaction is considered complete when the intensity of the product peaks no longer increases.

Visualizations

Trioctyl_Borate_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring In-situ Monitoring cluster_workup Workup & Purification prep Prepare Anhydrous Reactants (Boric Acid, 1-Octanol, Solvent) react Charge Reactor prep->react heat Heat to Reflux with Azeotropic Water Removal react->heat monitor Monitor Reaction Progress (NMR, FTIR, or Raman) heat->monitor complete Reaction Complete? monitor->complete complete->heat No workup Cool Reaction & Isolate Crude Product complete->workup Yes purify Purify this compound (e.g., Distillation) workup->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis and monitoring of this compound.

Troubleshooting_Logic decision decision issue issue start Start Monitoring check_conversion Is reaction proceeding? start->check_conversion low_yield Low/No Product Formation check_conversion->low_yield No reaction_stalled Reaction Stalled? check_conversion->reaction_stalled Yes check_water Check for Water/Anhydrous Conditions low_yield->check_water check_temp Verify Reaction Temperature low_yield->check_temp check_catalyst Check Catalyst (if applicable) low_yield->check_catalyst stalled_issue Reaction Stalled reaction_stalled->stalled_issue Yes unusual_peaks Unusual Peaks? reaction_stalled->unusual_peaks No check_water_removal Check Water Removal Efficiency stalled_issue->check_water_removal optimize_temp Optimize Temperature stalled_issue->optimize_temp side_reaction Side Reaction Occurring unusual_peaks->side_reaction Yes end Successful Synthesis unusual_peaks->end No review_conditions Review Reaction Conditions for Impurities side_reaction->review_conditions

Caption: Troubleshooting decision tree for this compound synthesis.

Reaction_Pathway plus + TrioctylBorate B(OC₈H₁₇)₃ (this compound) plus->TrioctylBorate Esterification (-3 H₂O) product product BoricAcid B(OH)₃ (Boric Acid) BoricAcid->plus Octanol 3 x C₈H₁₇OH (1-Octanol) Octanol->plus TrioctylBorate->plus Hydrolysis (+3 H₂O) Water 3 x H₂O (Water)

References

Overcoming issues with trioctyl borate solubility in polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trioctyl borate, focusing on overcoming issues related to its solubility in polar solvents.

Troubleshooting Guides & FAQs

Q1: Why is my this compound not dissolving in a polar solvent like ethanol or methanol?

A1: this compound has limited solubility in polar solvents due to its chemical structure. The three long, nonpolar octyl chains create a hydrophobic (water-repelling) molecule that does not readily interact with polar solvent molecules. While it is considered soluble in some organic solvents like ethanol, its solubility is not infinite and can be affected by several factors.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: this compound is highly susceptible to hydrolysis in the presence of water. Even trace amounts of moisture in your polar solvent can lead to the decomposition of this compound into boric acid and octanol, which will not dissolve.[2][3] Always use anhydrous solvents and handle the materials under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Check Purity: Impurities in the this compound can affect its solubility. Ensure you are using a high-purity grade of the compound.

    • Gentle Heating: Gently warming the mixture can help increase the solubility of this compound. However, be cautious as excessive heat can accelerate potential degradation.

    • Consider a Co-solvent: If direct dissolution is unsuccessful, employing a co-solvent system can be an effective strategy.

Q2: My this compound solution in a polar solvent has turned cloudy or formed a precipitate over time. What is happening?

A2: This is a classic sign of hydrolysis.[3][4][5][6][7][8][9] Borate esters are prone to react with water, and this reaction is often catalyzed by acidic or basic conditions. The cloudiness or precipitate is likely boric acid, which is insoluble in most organic solvents.[5][6]

  • Troubleshooting Steps:

    • Strict Moisture Control: Review your experimental setup to ensure all components are rigorously dried and that the system is protected from atmospheric moisture.

    • pH Neutrality: Ensure the pH of your system is neutral, as acidic or basic conditions can accelerate hydrolysis.

    • Stabilizing Agents: For applications where the presence of trace water is unavoidable, consider the addition of a stabilizing agent. For instance, the introduction of certain nitrogen-containing compounds can form a coordinate bond with the electron-deficient boron atom in this compound, which can enhance its stability against hydrolysis.[4][5][6]

Q3: Can I use this compound in an aqueous solution?

A3: this compound is practically insoluble in water.[1] Direct dissolution in aqueous solutions is not feasible. To incorporate this compound into an aqueous formulation, you will need to use solubility enhancement techniques, such as creating an emulsion or a microemulsion with the help of surfactants.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₅₁BO₃[10][][12]
Molecular Weight 398.48 g/mol [10][]
Appearance Colorless to pale yellow liquid[1]
Density Approximately 0.86 g/cm³[10][][13]
Boiling Point 379 °C[10][13]
Flash Point 188 °C[10][13]

Table 2: Solubility of this compound in Various Solvents

SolventTypeSolubilityReference
WaterPolar ProticInsoluble[1]
EthanolPolar ProticSoluble (Qualitative)[1]
MethanolPolar ProticSoluble (Qualitative)
HexaneNonpolarReadily Soluble[1]
HeptaneNonpolarReadily Soluble[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution in a Polar Solvent using a Co-solvent System

This protocol describes how to use a less polar co-solvent to aid the dissolution of this compound in a more polar solvent.

Materials:

  • This compound

  • Anhydrous polar solvent (e.g., ethanol)

  • Anhydrous co-solvent (e.g., tetrahydrofuran - THF)

  • Dry glassware

  • Inert atmosphere (e.g., nitrogen or argon gas)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere.

  • Initial Dissolution: In a dry flask under an inert atmosphere, dissolve the desired amount of this compound in a minimal amount of the anhydrous co-solvent (THF).

  • Titration: While stirring, slowly add the anhydrous polar solvent (ethanol) to the this compound/THF solution.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, continue adding the polar solvent until the desired final concentration is reached.

  • Storage: Store the final solution under an inert atmosphere and protected from light.

Protocol 2: Formulation of an Aqueous Dispersion of this compound using a Surfactant

This protocol provides a general method for creating a stable dispersion of this compound in water for applications requiring an aqueous system.

Materials:

  • This compound

  • High-purity water

  • A suitable surfactant (e.g., a non-ionic surfactant like a polysorbate or a polyoxyethylene ether)

  • High-shear mixer or sonicator

Procedure:

  • Surfactant Solution Preparation: Prepare a solution of the chosen surfactant in high-purity water at the desired concentration.

  • Dispersion: While vigorously mixing the surfactant solution with a high-shear mixer or sonicator, slowly add the this compound dropwise.

  • Homogenization: Continue mixing for a sufficient period to ensure the formation of a fine and stable emulsion.

  • Characterization: Characterize the resulting dispersion for particle size and stability over time.

Visualizations

experimental_workflow cluster_cosolvent Co-solvent Method cluster_surfactant Surfactant Dispersion Method A Dissolve this compound in Anhydrous Co-solvent (e.g., THF) B Slowly Add Anhydrous Polar Solvent (e.g., Ethanol) A->B Titrate C Stable Solution B->C Observe for Clarity D Prepare Aqueous Surfactant Solution E Add this compound under High Shear D->E Disperse F Stable Aqueous Dispersion E->F Homogenize

Caption: Experimental workflows for dissolving this compound.

troubleshooting_logic Start Issue: this compound Not Dissolving or Precipitating Q1 Are you using anhydrous solvents? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Is the solution cloudy or has a precipitate formed? A1_yes->Q2 Sol1 Use anhydrous solvents and inert atmosphere. A1_no->Sol1 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Sol2 Indicates hydrolysis. Ensure strict moisture control and consider stabilizing agents. A2_yes->Sol2 Q3 Are you trying to dissolve directly in water? A2_no->Q3 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no Sol3 This compound is insoluble in water. Use surfactant-based dispersion. A3_yes->Sol3 End Consult further literature or contact technical support. A3_no->End

Caption: Troubleshooting logic for this compound solubility issues.

Caption: Simplified mechanism of this compound hydrolysis.

References

Technical Support Center: Stabilizing Trioctyl Borate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trioctyl borate. The information provided is designed to help address common stability challenges encountered during formulation development.

Troubleshooting Guide

Issue 1: Formulation becomes cloudy or hazy over time, or a precipitate forms.

Possible Cause: Hydrolysis of this compound.

This compound is susceptible to hydrolysis in the presence of water, leading to the formation of boric acid and 1-octanol. Boric acid has low solubility in many organic formulations, causing turbidity or precipitation.

Solutions:

  • Control Moisture Content: The most critical factor is to minimize water content in the formulation.

    • Use anhydrous excipients.

    • Dry all glassware and equipment thoroughly before use.

    • Conduct formulation under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

    • Store the final formulation in hermetically sealed containers with desiccants.

  • Incorporate a Stabilizer: Introduce a stabilizing agent that can protect the electron-deficient boron atom in this compound from nucleophilic attack by water.

    • Nitrogen-Containing Compounds: Amines and other nitrogenous compounds can form a coordinate bond with the boron atom, significantly enhancing hydrolytic stability. This is due to the lone pair of electrons on the nitrogen atom interacting with the empty p-orbital of the boron.[2][3] Consider incorporating sterically hindered amines or amino-alcohols.

  • pH Control (for aqueous-based systems): While this compound is generally used in non-aqueous systems, if used in an emulsion or a system with a discrete aqueous phase, the pH of that phase can influence the hydrolysis rate. Acidic conditions can catalyze hydrolysis.

Experimental Protocol to Assess Hydrolytic Stability (Turbidity Method):

  • Prepare a solution of this compound in the formulation vehicle at the desired concentration.

  • Add a known, small amount of water (e.g., 0.1% w/w) to the formulation and mix thoroughly.

  • Store the formulation at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Visually inspect the sample at regular intervals for the first sign of turbidity.

  • The time taken for the formulation to become turbid is a qualitative measure of its hydrolytic stability. A longer time to turbidity indicates better stability.[4]

Issue 2: Loss of potency or performance of the active ingredient or this compound itself.

Possible Cause: Degradation of this compound and potential interaction of degradation products with other formulation components.

Solutions:

  • Quantitative Stability Analysis: Implement an analytical method to quantify the concentration of this compound and its primary degradation product, 1-octanol, over time.

    • Gas Chromatography (GC): A GC method can be developed to separate and quantify this compound and 1-octanol. Care must be taken to use appropriate inlet temperatures to avoid thermal degradation of the borate ester during analysis.[5]

    • High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID): For non-volatile components or as an alternative to GC, an HPLC-RID method can be developed. This is particularly useful as this compound lacks a strong UV chromophore.

  • Compatibility Studies: Conduct compatibility studies of this compound and its degradation products (boric acid and 1-octanol) with other excipients in the formulation. This can be done using techniques like Differential Scanning Calorimetry (DSC) to observe changes in thermal behavior, or by storing binary mixtures and analyzing for degradation products.

Experimental Protocol for Quantitative Analysis by GC-FID:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Inlet: 250°C (optimize to avoid degradation).

    • Detector: 300°C.

    • Oven: Program from a low starting temperature (e.g., 100°C) with a ramp to a final temperature that allows for the elution of this compound (e.g., 280°C).

  • Sample Preparation: Dilute the formulation in a suitable anhydrous solvent (e.g., hexane or isopropanol).

  • Quantification: Use an internal standard for accurate quantification. Create a calibration curve for both this compound and 1-octanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in formulations?

A1: The primary degradation pathway is hydrolysis. The ester linkages are susceptible to cleavage by water, resulting in the formation of boric acid and 1-octanol. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic conditions.

Q2: How can I improve the hydrolytic stability of this compound?

A2: The most effective method is to strictly control the moisture content of your formulation by using anhydrous ingredients and processing under dry conditions.[1] Additionally, incorporating nitrogen-containing stabilizers that can form a coordinate bond with the boron atom can significantly enhance stability by shielding it from water.[2][3]

Q3: What is the expected relative stability of this compound compared to other alkyl borates?

A3: The hydrolytic stability of alkyl borates generally increases with the length and steric bulk of the alkyl chain. This is because the longer alkyl chains can sterically hinder the approach of water molecules to the boron center. Therefore, this compound is expected to be significantly more stable than shorter-chain borates like trimethyl borate or triethyl borate.

Data Presentation: Relative Hydrolysis Rates of Alkyl Borates

Borate EsterAlkyl Chain LengthRelative Hydrolysis Rate
Trimethyl BorateC1Very Fast (complete in <1 min)
Triethyl BorateC2Fast
Tri-n-propyl BorateC3Moderate (complete in ~80 min)
Tri-n-butyl BorateC4Slow (complete in ~2 hours)
Tri-n-amyl BorateC5Slower (complete in >2 hours)
This compound C8 Expected to be the slowest

Note: The hydrolysis times are based on specific experimental conditions and are presented for comparative purposes. Actual rates will vary depending on the formulation matrix, water content, and temperature.[6]

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common technique for quantifying both this compound and its hydrolysis product, 1-octanol.[5] For formulations where GC is not suitable, HPLC with a Refractive Index Detector (RID) can be employed. To quantify the formation of boric acid, titration with a standardized base in the presence of a polyol (like mannitol) is a classic method.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products trioctyl_borate This compound B(O-C8H17)3 products + trioctyl_borate->products water 3 H2O (Water) water->products boric_acid B(OH)3 (Boric Acid) products->boric_acid octanol 3 HO-C8H17 (1-Octanol) products->octanol

Caption: Hydrolysis degradation pathway of this compound.

Caption: Stabilization of this compound via a nitrogen-containing compound.

Experimental_Workflow start Start: Formulation with this compound stability_study Initiate Stability Study (e.g., 40°C / 75% RH) start->stability_study time_points Pull Samples at Predetermined Time Points stability_study->time_points visual_inspection Visual Inspection (Turbidity, Precipitation) time_points->visual_inspection analytical_testing Quantitative Analysis (e.g., GC-FID) time_points->analytical_testing data_analysis Data Analysis (Degradation Rate) visual_inspection->data_analysis analytical_testing->data_analysis conclusion Conclusion on Formulation Stability data_analysis->conclusion

Caption: Workflow for assessing the stability of a this compound formulation.

References

Technical Support Center: Managing Trioctyl Borate Containing Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trioctyl borate. Here, you will find information to address common challenges, particularly those related to viscosity management, during your experiments.

Troubleshooting Guide

Issue: Unexpectedly High Viscosity in this compound Mixtures

Question: My mixture containing this compound has become too viscous to handle. What could be the cause and how can I fix it?

Answer: An unexpected increase in the viscosity of your this compound mixture can stem from several factors. The primary culprits are often related to hydrolysis, temperature fluctuations, or interactions with other components in your formulation.

Troubleshooting Workflow:

viscosity_troubleshooting start High Viscosity Observed check_hydrolysis Check for Water Contamination (Cloudiness, Phase Separation) start->check_hydrolysis check_temp Review Storage and Experimental Temperature start->check_temp check_compatibility Investigate Component Interactions start->check_compatibility hydrolysis_positive Hydrolysis Likely check_hydrolysis->hydrolysis_positive temp_issue Temperature Effects Possible check_temp->temp_issue compatibility_issue Incompatibility Suspected check_compatibility->compatibility_issue add_stabilizer Action: Add Hydrolysis Inhibitor (e.g., Hindered Phenol, Amine) hydrolysis_positive->add_stabilizer Evidence of moisture control_temp Action: Control Temperature (Heating/Cooling) temp_issue->control_temp Deviation from optimal range reformulate Action: Reformulate with Compatible Excipients compatibility_issue->reformulate Precipitate or gelation observed measure_viscosity Measure Viscosity to Confirm add_stabilizer->measure_viscosity control_temp->measure_viscosity reformulate->measure_viscosity

Caption: Troubleshooting workflow for high viscosity issues.

Possible Causes and Solutions:

Potential Cause Observation Recommended Action
Hydrolysis The mixture appears cloudy, hazy, or shows signs of phase separation.This compound is susceptible to hydrolysis in the presence of water, which can lead to the formation of boric acid and 1-octanol, altering the mixture's properties.[1][2] Solution: Ensure all components and equipment are dry. Consider adding a hydrolysis inhibitor, such as a hindered phenol or an amine-based compound, to protect the borate ester.[3]
Low Temperature The viscosity increases as the ambient or experimental temperature decreases.Like many liquids, the viscosity of this compound mixtures is temperature-dependent, increasing as the temperature drops. Solution: Gently warm the mixture to the desired operating temperature. For consistent results, perform experiments in a temperature-controlled environment.
Component Interaction Formation of a gel or precipitate after adding a new component.This compound may have limited compatibility with certain active pharmaceutical ingredients (APIs) or excipients. Solution: Conduct compatibility studies with individual components. If an incompatibility is identified, consider alternative excipients or a different solvent system.
High Concentration Viscosity is inherently high due to a high concentration of this compound or other viscous components.The intrinsic properties of the components dictate the baseline viscosity. Solution: If the formulation allows, reduce the concentration of this compound or other high-viscosity components. Alternatively, introduce a low-viscosity, compatible solvent to dilute the mixture.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure this compound?

Q2: How does hydrolysis affect the viscosity of this compound mixtures?

A2: Borate esters like this compound are susceptible to hydrolysis, a reaction with water that breaks the ester bonds.[2] This process can lead to the formation of boric acid and 1-octanol. The introduction of these new species and the breakdown of the original borate ester can significantly alter the intermolecular forces within the mixture, often leading to an increase in viscosity and potential phase separation.

Hydrolysis of a Borate Ester:

hydrolysis_pathway borate_ester This compound (Electron-Deficient Boron) intermediate Unstable Tetrahedral Intermediate borate_ester->intermediate Nucleophilic Attack water Water (H₂O) (Nucleophile) water->intermediate products Boric Acid + 1-Octanol intermediate->products Breakdown

Caption: Simplified pathway of borate ester hydrolysis.

Q3: What are some recommended solvents for dissolving this compound to manage viscosity?

A3: this compound is generally soluble in non-polar and polar organic solvents.[4] To reduce the viscosity of a mixture, you can use a compatible, low-viscosity solvent. Some potential options include:

  • Hydrocarbons: Hexane, heptane, mineral oil.[5]

  • Aromatic Hydrocarbons: Toluene, xylene.

  • Ethers: Diethyl ether.

  • Esters: Ethyl acetate, butyl acetate.

It is crucial to ensure the chosen solvent is compatible with all other components in your formulation and suitable for your final application.

Q4: Are there any additives that can help stabilize the viscosity of my this compound mixture?

A4: Yes, additives can be used to stabilize the viscosity, primarily by preventing hydrolysis. Amine-containing compounds are particularly effective as they can form a coordinate bond with the electron-deficient boron atom in the borate ester, protecting it from attack by water molecules.[2] This forms a more stable five-membered ring structure.[6] Hindered phenols can also offer protection against hydrolysis.[3]

Q5: How does temperature affect the viscosity of this compound mixtures?

A5: The viscosity of liquids, including mixtures containing this compound, is highly dependent on temperature. As the temperature increases, the kinetic energy of the molecules increases, leading to a decrease in intermolecular forces and, consequently, a lower viscosity. Conversely, as the temperature decreases, the viscosity will increase. For consistent and reproducible results, it is essential to control the temperature during your experiments.

Experimental Protocols

Protocol 1: Measurement of Dynamic Viscosity using a Rotational Viscometer

This protocol is based on the principles outlined in ASTM D2196 for rotational viscometers.

Objective: To determine the dynamic viscosity of a this compound containing mixture.

Apparatus:

  • Rotational viscometer with a set of spindles

  • Temperature-controlled water bath or sample chamber

  • Beaker or appropriate sample container

  • Calibrated thermometer

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level on a stable, vibration-free surface.

    • Select a spindle and rotational speed appropriate for the expected viscosity of your sample. If the viscosity is unknown, start with a smaller spindle (for higher viscosity) and a lower speed.

  • Sample Preparation:

    • Bring the sample to the desired measurement temperature by placing it in the temperature-controlled bath. Ensure the sample is thermally equilibrated before measurement.

    • Carefully pour the sample into the sample container, avoiding the introduction of air bubbles.

  • Measurement:

    • Immerse the selected spindle into the sample up to the immersion mark.

    • Allow the spindle to rotate in the sample until a stable viscosity reading is obtained. This may take a few minutes.

    • Record the viscosity reading (in centipoise, cP, or milliPascal-seconds, mPa·s), the spindle number, the rotational speed (RPM), and the temperature.

    • For accurate results, the torque reading should ideally be between 10% and 90%. If the reading is outside this range, select a different spindle or speed and repeat the measurement.

  • Cleaning:

    • Thoroughly clean the spindle and sample container with a suitable solvent immediately after use.

Protocol 2: Assessing the Hydrolytic Stability of a this compound Mixture

Objective: To qualitatively assess the impact of water on the viscosity and appearance of a this compound mixture.

Materials:

  • This compound mixture

  • Deionized water

  • Vials with caps

  • Vortex mixer or shaker

  • Viscometer

Procedure:

  • Sample Preparation:

    • Prepare two identical samples of your this compound mixture in separate vials.

    • To one vial (the "test" sample), add a small, known amount of deionized water (e.g., 1% v/v).

    • The second vial will serve as the "control" sample.

  • Incubation:

    • Cap both vials and gently mix them.

    • Store both vials under the same conditions (e.g., room temperature or an elevated temperature to accelerate aging).

  • Observation and Measurement:

    • At regular intervals (e.g., 1, 4, 8, and 24 hours), visually inspect both samples for any changes in appearance, such as cloudiness, haze, or phase separation.

    • At each time point, measure the viscosity of both the control and test samples using the protocol described above.

  • Data Analysis:

    • Compare the viscosity and appearance of the test sample to the control sample over time. A significant increase in viscosity or a change in appearance in the test sample indicates susceptibility to hydrolysis.

Quantitative Data

PropertyValueSource
Molecular Formula C₂₄H₅₁BO₃[7]
Molecular Weight 398.5 g/mol [7]
Appearance Colorless to pale yellow liquid[4]
Solubility Soluble in organic solvents, insoluble in water[4]

Factors Influencing Viscosity of Borate Ester Mixtures:

  • Temperature: Viscosity decreases with increasing temperature.

  • Concentration: Higher concentrations of this compound or other viscous components will increase the overall viscosity.

  • Solvent Choice: The viscosity of the chosen solvent will directly impact the mixture's viscosity.

  • Hydrolysis: The presence of water can lead to hydrolysis, which often increases viscosity.

  • Additives: The type and concentration of additives can either increase or decrease the viscosity of the formulation.

References

Technical Support Center: Trioctyl Borate Exposure and Eye Irritation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing eye irritation resulting from exposure to trioctyl borate.

Troubleshooting Guide: Immediate Response to this compound Eye Exposure

This guide outlines the immediate steps to take in the event of accidental eye contact with this compound in a laboratory setting. Prompt and correct action is crucial to minimize potential damage.

Emergency Protocol for Chemical Eye Splash

  • Immediate and Copious Irrigation:

    • Immediately proceed to the nearest emergency eyewash station.[1][2][3][4]

    • Push the activation handle fully.

    • Hold eyelids open with clean fingers to ensure thorough rinsing of the entire eye surface and behind the eyelids.[1][2][4]

    • Continuously flush the affected eye(s) with a gentle stream of lukewarm water for at least 15-20 minutes.[1][2][3][5] The importance of flushing for a minimum of 15 minutes cannot be overstated.[1]

    • Roll the eyeballs around during flushing to maximize irrigation.[1][5]

  • Alerting and Assistance:

    • If others are present, verbally call for help immediately upon exposure.

    • If assisting a colleague, guide them to the eyewash station, activate it for them, and help them keep their eyes open during flushing.[1] After assisting, call emergency services.

  • Removal of Contact Lenses:

    • If wearing contact lenses, remove them as soon as possible after starting to flush the eyes. Do not delay irrigation to remove lenses.

  • Seek Immediate Medical Attention:

    • After the initial 15-20 minutes of flushing, seek professional medical evaluation from an ophthalmologist or emergency medical services.[1][5]

    • If you are alone, call for emergency medical help after the initial 15 minutes of flushing is complete.[1]

    • Bring the Safety Data Sheet (SDS) for this compound to the medical provider.

  • Post-Exposure Follow-up:

    • Complete an internal injury/exposure report as per your institution's protocol.[1]

    • Do not rub the eyes, as this can cause further damage.

    • Avoid using any eye drops unless specifically instructed by a medical professional.

Troubleshooting Workflow Diagram

G Fig. 1: Troubleshooting Workflow for Eye Exposure A Eye Exposure to this compound Occurs B Immediate Action: Go to Eyewash Station A->B D Call for Assistance / Emergency Services A->D C Flush Eyes Continuously for 15-20 Minutes (Hold Eyelids Open, Remove Contacts) B->C E Seek Professional Medical Evaluation (Bring SDS) C->E F Complete Institutional Injury Report E->F

Caption: Fig. 1: Troubleshooting Workflow for Eye Exposure. This diagram outlines the critical steps for immediate response to chemical eye exposure in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an eye irritant?

A1: this compound is a boric acid ester. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, borates are classified as causing serious eye irritation.[6] While specific data for this compound is limited, related borate compounds have demonstrated mild to moderate irritation in animal studies. The irritant effect is likely due to the chemical properties of the borate ester interacting with the sensitive tissues of the cornea and conjunctiva.

Q2: What are the typical symptoms of eye irritation from this compound exposure?

A2: Symptoms can range from mild to severe and may include redness, pain, stinging, watering, blurred vision, and a gritty sensation in the eye. In more significant exposures, damage to the cornea can occur.

Q3: Is it safe to use a neutralizing agent to counteract this compound in the eye?

A3: No. You should not attempt to neutralize the chemical with another substance. This can exacerbate the injury. The standard and recommended first aid is copious irrigation with water.

Q4: How long should I irrigate my eyes after exposure?

A4: The standard recommendation for a chemical splash is to flush the eyes continuously for at least 15-20 minutes.[1][2][3][5] This duration is critical to ensure the chemical is sufficiently diluted and washed away from the eye surface.

Q5: Should I see a doctor even if the irritation seems to subside after flushing?

A5: Yes. It is crucial to seek a professional medical evaluation from an ophthalmologist or in an emergency room after any chemical eye exposure, even if symptoms appear to improve.[1][5] A thorough examination is necessary to assess the extent of any potential damage.

Quantitative Data on Eye Irritation Potential of Borate Esters

CompoundCAS NumberTest TypeDoseSpeciesResultGHS Classification (Borates)
Tri-sec-butyl borate22238-17-1Standard Draize100 mgRabbitMild IrritantCauses serious eye irritation[6]
Tris(octyleneglycol)borateNot availableStandard Draize10 mgRabbitMild IrritantCauses serious eye irritation[6]

Experimental Protocols

In Vitro Eye Irritation Assessment: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Test Guideline 492)

This protocol provides a summary of the OECD 492 guideline, a validated in vitro method to identify chemicals that do not require classification for eye irritation or serious eye damage. It utilizes a reconstructed human cornea-like epithelium (RhCE) model, such as the EpiOcular™ model.[1][2][5][9][10]

Objective: To determine the potential of a test chemical (e.g., this compound) to cause eye irritation by measuring its cytotoxicity on an RhCE model.

Methodology:

  • Tissue Preparation:

    • RhCE tissue models are pre-incubated in a sterile, defined culture medium at 37°C and 5% CO₂.

  • Application of Test Chemical:

    • A defined volume or weight of the test chemical (for liquids and solids, respectively) is applied topically to the surface of the RhCE tissue.

    • Triplicate tissues are used for each test chemical and control.

    • A negative control (e.g., sterile water) and a positive control (e.g., methyl acetate) are run in parallel.

  • Exposure and Incubation:

    • The tissues are incubated with the test chemical for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).

  • Rinsing and Post-Incubation:

    • After the exposure period, the test chemical is thoroughly rinsed from the tissue surface.

    • The tissues are then transferred to fresh medium for a post-exposure incubation period.

  • Viability Assessment (MTT Assay):

    • Tissue viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) conversion assay.

    • MTT is added to the tissues and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan salt.

    • The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically.

  • Data Analysis and Interpretation:

    • The viability of the test chemical-treated tissues is expressed as a percentage relative to the negative control.

    • If the mean tissue viability is > 60%, the chemical is considered not to require classification for eye irritation or serious eye damage under the UN GHS.[9]

    • If the mean tissue viability is ≤ 60%, the chemical is considered an irritant.

Visualization of Cellular Signaling Pathways

Potential Cellular Signaling Pathway in Chemical-Induced Eye Irritation

Chemical irritants can trigger a cascade of cellular events in the cornea, leading to inflammation and the sensation of pain. This process often involves the activation of sensory nerve receptors and inflammatory pathways.

G Fig. 2: Potential Signaling Pathway in Eye Irritation cluster_0 Corneal Epithelial Cell A This compound (Chemical Irritant) B TRPV1 Receptor Activation A->B C Ca²⁺ Influx B->C D Activation of NF-κB Pathway C->D G Pain Sensation (Signal to Trigeminal Nerve) C->G Nociceptor Activation E Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6, IL-8) D->E F Inflammation and Tissue Damage E->F

Caption: Fig. 2: Potential Signaling Pathway in Eye Irritation. This diagram illustrates a potential mechanism where a chemical irritant activates TRPV1 receptors, leading to calcium influx, activation of the NF-κB inflammatory pathway, and subsequent pain and tissue inflammation.[9][10][11][12][13][14][15][16]

References

Validation & Comparative

A Comparative Analysis of Trioctyl Borate and Tributyl Borate as Lubricant Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lubricant technology, the quest for additives that enhance performance, extend machinery life, and meet environmental standards is perpetual. Borate esters have emerged as a promising class of additives, offering anti-wear, friction-reducing, and antioxidant properties.[1] Among these, trioctyl borate and tributyl borate are two analogues that, despite their structural similarities, exhibit distinct performance characteristics primarily dictated by the length of their alkyl chains. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies.

Executive Summary

This compound and tributyl borate, when used as lubricant additives, present a trade-off between anti-wear performance, thermal stability, and hydrolytic stability. Generally, borate esters with shorter alkyl chains, such as tributyl borate, can offer better anti-wear properties at lower concentrations.[2] Conversely, longer-chain borate esters like this compound tend to exhibit superior thermal and hydrolytic stability. The selection between the two is therefore dependent on the specific application and operating conditions of the lubricant.

Quantitative Performance Comparison

Performance ParameterThis compound (Longer Alkyl Chain)Tributyl Borate (Shorter Alkyl Chain)Rationale and Supporting Data
Anti-Wear Properties ModeratePotentially Superior at Low ConcentrationsStudies suggest that borate esters with shorter alkyl chains can be more effective in reducing wear at lower concentrations.[2] The anti-wear capability of borate esters is sensitive to their concentration in the base oil.[2]
Friction Reduction EffectiveEffectiveBoth borate esters are known to reduce the coefficient of friction. As additives, they can reduce the friction coefficient by approximately 30-40% compared to the base oil alone.[1]
Thermal Stability HighModerateThe decomposition temperature of borate esters increases with the length of the alkyl chain. This compound is expected to have a higher decomposition temperature than tributyl borate.[2]
Hydrolytic Stability More StableHighly Susceptible to HydrolysisBorate esters are generally prone to hydrolysis.[1][3] Shorter-chain borate esters like tributyl borate are particularly susceptible to rapid decomposition in the presence of water.[4] The longer octyl chains in this compound are expected to offer better protection against hydrolysis.
Extreme Pressure (EP) Properties GoodGoodBorate esters, in general, contribute to the extreme pressure properties of lubricants by forming a protective film on metal surfaces.[1]

Experimental Protocols

The primary method for evaluating the anti-wear and friction-reducing properties of lubricant additives is the Four-Ball Wear Test . The following is a generalized protocol based on standard methods like ASTM D4172 and ASTM D5183.[5][6]

Four-Ball Wear Test Protocol

Objective: To determine the wear-preventive characteristics and friction coefficient of a lubricating fluid.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel Balls (typically 12.7 mm diameter, AISI E-52100 steel)[7]

  • Microscope for measuring wear scar diameter

Procedure:

  • Preparation: Three steel balls are clamped together in a test cup, and the fourth ball is secured in a chuck that will rotate. The test oil (base oil + borate ester additive at a specified concentration) is added to the cup to cover the three lower balls.

  • Test Conditions: The test is conducted under a specified load (e.g., 392 N or 40 kgf), speed (e.g., 1200 or 1450 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).[5][7]

  • Execution: The top ball is brought into contact with the three lower balls and rotated under the specified conditions. The frictional torque is continuously measured during the test.

  • Measurement: After the test, the wear scars on the three lower balls are cleaned and their diameters are measured using a microscope. The average wear scar diameter (WSD) is calculated. The coefficient of friction (COF) is calculated from the frictional torque data.[7]

Data Analysis: The average WSD and COF are used to evaluate the performance of the lubricant additive. A smaller WSD indicates better anti-wear properties, and a lower COF indicates better friction reduction.

Logical Workflow for Additive Comparison

The following diagram illustrates the logical relationship between the molecular structure of trioctyl and tributyl borate and their resulting performance as lubricant additives.

G cluster_0 Molecular Characteristics cluster_1 Performance Attributes A Tributyl Borate C Shorter Alkyl Chains (C4) A->C B This compound D Longer Alkyl Chains (C8) B->D E Higher Anti-Wear (at low conc.) C->E F Lower Thermal Stability C->F G Lower Hydrolytic Stability C->G H Lower Anti-Wear (at low conc.) D->H I Higher Thermal Stability D->I J Higher Hydrolytic Stability D->J

Caption: Relationship between alkyl chain length and performance of borate ester additives.

Conclusion

References

A Comparative Guide to Trioctyl Borate and Other Borate Esters in Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate additives is paramount in tailoring the properties of polymeric materials for specific applications. Borate esters, a versatile class of organoboron compounds, have garnered significant attention for their multifaceted roles as flame retardants, plasticizers, and lubricants in polymer formulations. This guide provides an objective comparison of trioctyl borate with other notable borate esters, supported by available experimental data, to aid in the informed selection of these additives for polymer modification.

Introduction to Borate Esters in Polymers

Borate esters are compounds formed from boric acid and alcohols. Their utility in polymer science stems from the unique chemical properties of the boron atom. The electron-deficient nature of boron allows for interactions with polymer chains and other additives, leading to a range of performance enhancements. This compound, a triester of boric acid and 1-octanol, is a colorless to pale yellow liquid known for its good thermal stability and compatibility with various polymers.[1] Other commercially significant borate esters include zinc borate, a solid inorganic compound, and various alkyl and polymeric borate esters.

The primary applications of borate esters in polymers include:

  • Flame Retardancy: Borate esters can act as flame retardants by releasing water upon heating, forming a protective glassy layer, and promoting char formation.[2]

  • Plasticization: Certain borate esters can increase the flexibility and workability of polymers by reducing the intermolecular forces between polymer chains.

  • Lubrication: Borate esters can function as internal or external lubricants, reducing friction during polymer processing and in the final product.

Comparative Performance Analysis

This section details the performance of this compound in comparison to other borate esters across key polymer applications.

Flame Retardancy

Borate esters contribute to flame retardancy through both gas-phase and condensed-phase mechanisms. In the gas phase, the release of water can dilute flammable gases. In the condensed phase, the formation of a boric oxide glass layer and the promotion of a stable char layer act as a barrier to heat and mass transfer.[3]

Key Performance Metrics:

  • Limiting Oxygen Index (LOI): The minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the combustion of a material. A higher LOI indicates better flame retardancy.

  • UL 94 Vertical Burn Test: A standard test to assess the flammability of plastic materials. Ratings include V-0, V-1, and V-2, with V-0 being the most flame-retardant.[4]

Comparative Data:

AdditivePolymer MatrixAdditive Loading (phr)LOI (%)UL 94 RatingReference
Zinc BorateHalogenated Polyester4-827 -> 40-[5]
Zinc BoratePolyethylene-Decreased (compared to Mg(OH)2)-[6]
Boric AcidPolypropylene (with IFR)2.5 wt%18 -> 31V-0[7]
Boron OxidePolypropylene (with IFR)5-10 wt%33.2HB[8]

No direct comparative data for this compound's flame retardancy performance in terms of LOI or UL 94 rating was found in the reviewed literature.

Discussion:

Zinc borate is a widely used and effective flame retardant, often in synergy with other flame retardants like antimony trioxide or aluminum trihydroxide.[9][10][11] It functions by releasing water at elevated temperatures and forming a protective char.[2] Boric acid and boron oxide have also demonstrated effectiveness, particularly in intumescent systems.[7][12] While this compound is mentioned as a flame retardant, specific quantitative data for direct comparison is lacking in the available literature. Its liquid nature might offer processing advantages over solid additives like zinc borate.

Plasticization

Plasticizers are added to polymers, most notably poly(vinyl chloride) (PVC), to increase their flexibility, durability, and workability. They function by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).

Key Performance Metrics:

  • Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a greater plasticizing effect.

  • Mechanical Properties: Changes in tensile strength and elongation at break are indicative of the plasticizer's effect on the polymer's mechanical performance.

Comparative Data:

PlasticizerPolymer MatrixPlasticizer Loading (phr)Tg (°C)Change in Tg (°C)Reference
Dioctyl Phthalate (DOP)PVC50~0~-80[13]
N,N-dibutylundecenamide (DBUA)PVC30-9.4-91.4[14]

Direct quantitative data comparing the plasticizing efficiency of this compound (e.g., its effect on Tg) with standard plasticizers like dioctyl phthalate (DOP) was not available in the reviewed literature. However, some studies have evaluated boric acid esters as secondary plasticizers for PVC, noting improvements in electrical resistance and heat stability.[15]

Discussion:

This compound's long alkyl chains suggest it could act as a plasticizer. One study on poly(vinyl acetate) (PVAc) indicated that borate additives can have a plasticizing effect under acidic conditions, leading to decreased ultimate mechanical strength and thermal stability.[16][17] However, without direct comparative data against established plasticizers like DOP in PVC, its efficiency remains to be quantified. The performance of a plasticizer is highly dependent on its compatibility with the polymer matrix.

Lubrication

Borate esters can act as lubricants in polymer processing, reducing friction between the polymer melt and processing equipment, and between polymer chains themselves. This can lead to improved processing efficiency and surface finish of the final product.

Key Performance Metrics:

  • Coefficient of Friction (COF): A measure of the frictional force between two surfaces in contact.

  • Wear Scar Diameter (WSD): The diameter of the wear mark on a surface after a friction and wear test. A smaller WSD indicates better anti-wear properties.

Comparative Data:

Lubricant AdditiveBase Oil/PolymerAdditive ConcentrationTestResultReference
Borate Ester (DEBE)Liquid Paraffin0.8%Four-Ball Wear TestWSD reduced by 48.08%[18]
Borate Ester (BTEB)Rapeseed Oil0.5 wt%-PB value improved by 60.7%
Borate Ester (BMEB)Rapeseed Oil0.5 wt%-PB value improved by 67.6%
Borate-based Ionic LiquidsBiolubricant1 wt%-Friction reduction up to 25%, Wear reduction up to 96%[19]

Discussion:

Boron-containing compounds, including borate esters, are recognized for their excellent anti-wear and friction-reducing characteristics.[20] They can form a protective film on metal surfaces, which is beneficial in polymer processing machinery.[1] The long alkyl chains of this compound suggest it would have good lubricity. However, its effectiveness as a processing aid for specific polymers would need to be experimentally determined and compared with traditional lubricants.

Experimental Protocols

Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, known mass of the polymer sample (typically 5-10 mg) is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The onset temperature of decomposition (the temperature at which significant weight loss begins) is determined from the TGA curve.

Flame Retardancy: UL 94 Vertical Burn Test

Objective: To assess the flammability characteristics of a plastic material.

Methodology:

  • A rectangular bar specimen of the polymer is held vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The duration of flaming after the first flame application (t1) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.

  • The duration of flaming (t2) and glowing (t3) after the second flame application are recorded.

  • The presence of any flaming drips that ignite a cotton pad placed below the specimen is noted.

  • The material is classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior, according to the criteria in the UL 94 standard.[4]

Mechanical Properties: Tensile Testing

Objective: To determine the tensile strength, elongation at break, and Young's modulus of a polymer.

Methodology:

  • Dumbbell-shaped specimens of the polymer are prepared according to a standard specification (e.g., ASTM D638).

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled apart at a constant rate of crosshead displacement until it fractures.

  • The force applied and the elongation of the specimen are continuously recorded.

  • Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curve.

Visualizations

Flame_Retardancy_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase Heat Heat Polymer + Borate Ester Polymer + Borate Ester Heat->Polymer + Borate Ester Initiates Decomposition Gas Phase Gas Phase Polymer + Borate Ester->Gas Phase Volatilization Condensed Phase Condensed Phase Polymer + Borate Ester->Condensed Phase Decomposition Water Vapor Water Vapor Gas Phase->Water Vapor Release from Borate Ester Flammable Gases Flammable Gases Gas Phase->Flammable Gases From Polymer Boric Oxide (B2O3) Boric Oxide (B2O3) Condensed Phase->Boric Oxide (B2O3) Forms Glassy Layer Char Layer Char Layer Condensed Phase->Char Layer Promotes Formation Flame Flame Water Vapor->Flame Dilutes & Cools Flammable Gases->Flame Fuel Barrier Barrier Boric Oxide (B2O3)->Barrier Insulates Char Layer->Barrier Insulates Polymer Polymer Barrier->Polymer Protects

Caption: Mechanism of Borate Ester Flame Retardancy.

Experimental_Workflow cluster_tests Performance Tests Polymer Resin Polymer Resin Compounding Compounding Polymer Resin->Compounding Borate Ester Additive Borate Ester Additive Borate Ester Additive->Compounding Specimen Preparation Specimen Preparation Compounding->Specimen Preparation e.g., Injection Molding Performance Testing Performance Testing Specimen Preparation->Performance Testing TGA TGA Performance Testing->TGA Thermal Stability UL 94 UL 94 Performance Testing->UL 94 Flame Retardancy Tensile Test Tensile Test Performance Testing->Tensile Test Mechanical Properties Data Analysis & Comparison Data Analysis & Comparison TGA->Data Analysis & Comparison UL 94->Data Analysis & Comparison Tensile Test->Data Analysis & Comparison

Caption: General Experimental Workflow for Evaluating Borate Esters in Polymers.

Conclusion

This compound and other borate esters offer a range of beneficial properties as additives in polymer formulations. While zinc borate is a well-established and effective flame retardant, the liquid nature of this compound may present processing advantages. The performance of borate esters is highly dependent on the specific polymer matrix, the presence of other additives, and the processing conditions. Further direct comparative studies with quantitative data are needed to fully elucidate the performance of this compound relative to other borate esters in various polymer applications. This guide provides a framework for understanding the key performance indicators and experimental methodologies necessary for such evaluations.

References

Predicting the Properties of Trioctyl Borate: A Comparative Guide to DFT Calculations and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, accurately predicting the physicochemical properties of chemical compounds is paramount for screening, process optimization, and regulatory compliance. Trioctyl borate, an organic compound with applications as a plasticizer and solvent, serves as a case in point where computational methods can provide valuable insights.[1][2] This guide provides a comparative overview of using Density Functional Theory (DFT) for predicting the properties of this compound, alongside a discussion of alternative computational approaches.

Experimental Properties of this compound

A baseline of experimental data is crucial for validating any predictive model. The known properties of this compound are summarized in the table below.

PropertyExperimental ValueReference(s)
Molecular Formula C24H51BO3[1][3]
Molecular Weight 398.48 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 379 °C[3]
Density 0.86 g/cm³[3]
Refractive Index 1.4350 - 1.4380[3]
Flash Point 188 °C[3]
Solubility Soluble in organic solvents (e.g., hexane, ethanol); Insoluble in water[2]

Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] It is a popular method in computational chemistry for predicting a wide range of molecular properties.

For borate esters, DFT calculations can provide valuable information on:

  • Geometric Structure: Optimized molecular geometries, including bond lengths and angles.

  • Electronic Properties: Insights into the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

  • Spectroscopic Properties: Prediction of NMR chemical shifts and vibrational frequencies (IR and Raman).[4][5]

  • Thermodynamic Properties: Calculation of enthalpy of formation and reaction energies.[3]

  • Reactivity: Understanding reaction mechanisms and activation barriers.[6]

Comparison with Simpler Borate Esters

To gauge the potential accuracy of DFT for this compound, it is useful to compare experimental data of simpler borate esters with values that could be obtained from DFT calculations.

Borate EsterExperimental Boiling Point (°C)Experimental Density (g/cm³)
Trimethyl Borate 68.70.932
Triethyl Borate 1180.858
Tributyl Borate 230-2350.853
This compound 3790.86

The trend of increasing boiling point with the size of the alkyl chain is clear. A DFT study could model this trend by calculating intermolecular interaction energies, which are expected to increase with the size of the molecule.

Alternative Predictive Methods: QSPR

Quantitative Structure-Property Relationship (QSPR) models offer an alternative, often faster, method for predicting the properties of organic compounds.[8] QSPR models are statistical models that correlate the chemical structure of a compound with its physicochemical properties.[8][9]

These models are built by:

  • Calculating a set of molecular descriptors that encode structural information.

  • Using machine learning or statistical methods to build a mathematical relationship between these descriptors and the experimental property of interest.

For a molecule like this compound, a QSPR model trained on a large dataset of esters could potentially predict properties like boiling point, density, and flash point with reasonable accuracy.[10] The advantage of QSPR is its computational efficiency once the model is built. However, its predictive power is limited by the diversity and quality of the data used for training and may not be reliable for molecules that are structurally very different from the training set.

Workflow for Property Prediction

The logical workflow for predicting the properties of a molecule like this compound using computational methods is depicted below. This involves selecting a method, performing the calculations, and validating the results against experimental data.

workflow cluster_input Input cluster_methods Computational Methods cluster_dft DFT Calculations cluster_qspr QSPR Modeling cluster_output Output & Validation mol_structure This compound Structure dft_setup Select Functional & Basis Set mol_structure->dft_setup qspr_descriptors Calculate Molecular Descriptors mol_structure->qspr_descriptors dft_calc Perform Geometry Optimization, Frequency Calculation, etc. dft_setup->dft_calc predicted_properties Predicted Properties (e.g., Boiling Point, Density) dft_calc->predicted_properties qspr_model Apply Pre-trained QSPR Model qspr_descriptors->qspr_model qspr_model->predicted_properties validation Compare with Experimental Data predicted_properties->validation

Caption: Workflow for predicting this compound properties.

Experimental and Computational Protocols

Experimental Data Acquisition

The experimental data presented in this guide are compiled from chemical supplier databases and public chemical information repositories.[1][2][3][8] These properties are typically determined using standard analytical techniques:

  • Boiling Point: Determined by distillation at a specified pressure.

  • Density: Measured using a pycnometer or a densitometer.

  • Refractive Index: Measured using a refractometer at a specified temperature and wavelength.

  • Flash Point: Determined using a closed-cup or open-cup flash-point tester.

DFT Calculation Protocol (Hypothetical for this compound)

A typical protocol for calculating the properties of this compound using DFT would involve the following steps:

  • Structure Building: The 3D structure of the this compound molecule is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common approach is to use a functional like B3LYP with a basis set such as 6-31G(d,p).[7]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra.

  • Property Calculation: Specific properties are then calculated from the optimized structure. For example, electronic properties like HOMO and LUMO energies are obtained directly from the calculation output. NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

Conclusion

Both DFT and QSPR methods offer powerful, non-experimental avenues for predicting the properties of this compound. DFT provides a detailed, first-principles understanding of the molecule's electronic and geometric structure, allowing for the prediction of a wide array of properties. While computationally more intensive, the insights gained from DFT can be invaluable for understanding reactivity and spectroscopic behavior. QSPR models, on the other hand, provide a rapid and computationally inexpensive means of predicting key physicochemical properties, provided a suitable model is available. The choice between these methods will depend on the specific properties of interest, the desired accuracy, and the available computational resources. For a comprehensive understanding, a combination of both approaches, validated against available experimental data, would be the most robust strategy.

References

A Comparative Guide to the NMR Spectral Data of Trialkyl Borates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of trialkyl borates. While specific experimental data for trioctyl borate is not publicly available in the spectral databases searched, this guide presents data for common alternatives, including trimethyl borate, triethyl borate, and tripropyl borate, to serve as a valuable reference for researchers working with this class of compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for various trialkyl borates. These values are indicative of the chemical environment of the protons and carbons within the molecules and can be used for identification and structural elucidation.

Table 1: ¹H NMR Spectral Data of Trialkyl Borates

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
Trimethyl BorateCDCl₃3.52[1]s-OCH₃
Triethyl BorateCDCl₃3.84q-OCH₂CH₃
1.21t-OCH₂CH₃
Tripropyl BorateCDCl₃3.72t-OCH₂CH₂CH₃
1.62sextet-OCH₂CH₂CH₃
0.92t-OCH₂CH₂CH₃

Table 2: ¹³C NMR Spectral Data of Trialkyl Borates

CompoundSolventChemical Shift (δ) ppmAssignment
Trimethyl BorateCDCl₃51.17[1]-OCH₃
Triethyl BorateCDCl₃58.3-OCH₂CH₃
18.6-OCH₂CH₃
Tripropyl BorateCDCl₃64.2-OCH₂CH₂CH₃
25.8-OCH₂CH₂CH₃
10.4-OCH₂CH₂CH₃

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of liquid samples, such as trialkyl borates.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the neat liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the solution is homogeneous.

2. Instrumentation:

  • A standard NMR spectrometer (e.g., 300 MHz or 500 MHz) is typically used.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Spectral Width: Typically set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Usually around 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is common to allow for full relaxation of the protons.

  • Number of Scans: For a concentrated sample, 8 to 16 scans are often sufficient.

  • Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for chemical shift calibration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.

  • Spectral Width: A wider spectral width is needed compared to ¹H NMR (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is used.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is generally required to obtain a good signal-to-noise ratio.

  • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts of the peaks are referenced to the solvent peak.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Set Acquisition Parameters load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Reference Spectrum correction->reference analysis Spectral Analysis reference->analysis

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

This guide provides a foundational understanding of the NMR spectral characteristics of common trialkyl borates. Researchers can use this information as a reference point for identifying and characterizing similar compounds in their work.

References

Performance Evaluation of Trioctyl Borate in Diverse Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of trioctyl borate as a plasticizer in various polymer matrices. Due to a lack of extensive, publicly available quantitative data on this compound's direct performance in key polymers like PVC, polyethylene, and polypropylene, this document focuses on providing a framework for its evaluation. This is achieved by comparing its known qualitative characteristics with established quantitative data for common alternative plasticizers. The guide details standardized experimental protocols for performance evaluation and visualizes key workflows and interaction mechanisms to aid in research and development.

Introduction to this compound and Plasticizer Alternatives

This compound is an organoboron compound recognized for its potential as a plasticizer and solvent.[1] It is a colorless to pale yellow liquid with low volatility and good thermal stability, making it a candidate for high-temperature applications.[1] this compound is also noted for its lower toxicity profile compared to some traditional plasticizers, positioning it as a potentially safer alternative in sensitive applications.[1] In polymer systems, it can function as both a plasticizer, enhancing flexibility and durability, and as a crosslinking agent.[2][3]

The performance of this compound is benchmarked against several widely used plasticizers, including:

  • Phthalate Esters: Dioctyl phthalate (DOP) has historically been a benchmark for general-purpose plasticizers in PVC due to its cost-effectiveness and performance. However, health and environmental concerns have driven the search for alternatives.[4][5]

  • Terephthalate Esters: Dioctyl terephthalate (DOTP) is a non-phthalate isomer of DOP and is considered a safer alternative with good performance characteristics.[2]

  • Trimellitate Esters: Trioctyl trimellitate (TOTM) is known for its excellent heat resistance and low volatility, making it suitable for demanding applications like wire and cable insulation.[6][7]

  • Citrate Esters: Acetyl tributyl citrate (ATBC) and other citrate esters are bio-based plasticizers with low toxicity, often used in sensitive applications like medical devices and food packaging.[5][8]

Comparative Performance Analysis

A direct quantitative comparison of this compound's performance is challenging due to limited published data. The following tables summarize the performance of common plasticizers in Poly(vinyl chloride) (PVC), Polyethylene (PE), and Polypropylene (PP). While specific data for this compound is largely unavailable, its known qualitative attributes are included for a preliminary comparison.

Table 1: Performance Comparison in Poly(vinyl chloride) (PVC)

PropertyThis compoundDioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)Trioctyl Trimellitate (TOTM)Acetyl Tributyl Citrate (ATBC)
Mechanical Properties
Tensile Strength (MPa)Data not available15 - 25[3][5][9][10]18 - 28[2]~23[11]~24
Elongation at Break (%)Data not available250 - 400[9][10]300 - 450[2]~350[11]~330
Hardness (Shore A)Data not available70 - 90[3]75 - 95[2]80 - 9575 - 90
Thermal Properties
Glass Transition Temp. (°C)Expected to decrease Tg-40 to -20 (with 30-50 phr)[12]-35 to -15 (with 30-50 phr)[2]-30 to -10 (with 30-50 phr)-30 to -15 (with 30-50 phr)
Thermal Stability (TGA)Good thermal stability reported[13]Onset of degradation ~250°C[4]Higher than DOP[2][4]Excellent, onset >300°C[6][7]Lower than phthalates
Other Properties
Plasticizer MigrationData not availableModerateLower than DOP[2]Very Low[6][7]Low to Moderate

Table 2: Performance Comparison in Polyethylene (PE)

PropertyThis compoundTrioctyl Trimellitate (TOTM)Other Alternatives (e.g., Polymeric Plasticizers)
Mechanical Properties
Tensile Strength (MPa)Data not availableData not availableCan decrease tensile strength
Elongation at Break (%)Data not availableData not availableCan increase elongation
Thermal Properties
Glass Transition Temp. (°C)Data not availableData not availableCan lower Tg
Thermal Stability (TGA)Good thermal stability reported[13]ExcellentVaries

Table 3: Performance Comparison in Polypropylene (PP)

PropertyThis compoundCitrate Esters (e.g., ATBC)Other Alternatives (e.g., Nucleating Agents)
Mechanical Properties
Tensile Strength (MPa)Data not availableCan decrease tensile strength[8]Can increase stiffness and tensile strength
Elongation at Break (%)Data not availableCan increase elongation[8]Can decrease elongation
Thermal Properties
Glass Transition Temp. (°C)Data not availableCan decrease Tg[8]Can increase heat deflection temperature
Thermal Stability (TGA)Good thermal stability reported[13]Lower than PPGenerally does not significantly alter degradation temperature[14][15][16][17][18]

Experimental Protocols

The evaluation of plasticizer performance in polymer matrices follows standardized testing procedures. Below are detailed methodologies for key experiments.

Sample Preparation
  • Compounding: The polymer resin, plasticizer, and other additives (stabilizers, lubricants, etc.) are dry-blended to create a homogenous mixture.

  • Melt Processing: The blend is then melt-processed using a two-roll mill, internal mixer, or twin-screw extruder at a temperature suitable for the specific polymer to ensure complete fusion and uniform dispersion of the plasticizer.

  • Molding: The processed compound is molded into sheets or specific test specimens (e.g., dumbbell shapes for tensile testing) using a compression press or injection molding machine under controlled temperature and pressure.

  • Conditioning: All test specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours) before testing, as per ASTM standards.

Key Experiments
  • Mechanical Properties (ASTM D882 / D638):

    • Tensile Strength and Elongation at Break: Dumbbell-shaped specimens are tested using a universal testing machine at a specified crosshead speed. The force required to break the specimen (tensile strength) and the extent to which it stretches before breaking (elongation at break) are measured.

    • Hardness (ASTM D2240): The indentation hardness of the plasticized polymer is measured using a durometer (Shore A or D scale).

  • Thermal Properties:

    • Glass Transition Temperature (DSC - ASTM E1356): Differential Scanning Calorimetry is used to determine the glass transition temperature (Tg) of the plasticized polymer. A small sample is heated at a controlled rate, and the change in heat flow is measured. The Tg is observed as a step change in the baseline.

    • Thermal Stability (TGA - ASTM E1131): Thermogravimetric Analysis is performed by heating a sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and measuring the weight loss as a function of temperature. This provides information on the onset of degradation and the overall thermal stability.

  • Plasticizer Migration (ASTM D2199):

    • An accelerated test to measure the tendency of plasticizers to migrate from a vinyl fabric to a lacquer coating.

    • A sample of the plasticized vinyl fabric is placed in contact with a coated panel under a specified pressure and temperature for a set duration.

    • The coating is then examined for any softening, printing, or other signs of plasticizer migration.[8][12][19][20][21]

Visualizations: Workflows and Mechanisms

Experimental Workflow for Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A 1. Dry Blending (Polymer + this compound + Additives) B 2. Melt Compounding (e.g., Two-Roll Mill) A->B C 3. Molding (Compression/Injection) B->C D 4. Conditioning (ASTM Standards) C->D E Mechanical Testing (ASTM D882/D638, D2240) - Tensile Strength - Elongation - Hardness D->E F Thermal Analysis (ASTM E1356, E1131) - Glass Transition (DSC) - Thermal Stability (TGA) D->F G Migration Testing (ASTM D2199) - Weight Loss - Surface Analysis D->G H Tabulate Quantitative Data E->H F->H G->H I Compare with Alternative Plasticizers H->I J Performance Evaluation Report I->J

Experimental workflow for evaluating this compound performance.

Interaction Mechanism of this compound in a Polymer Matrix

G cluster_polymer Polymer Matrix cluster_tob This compound cluster_interaction Interaction & Effects P1 Polymer Chain Plasticization Increased Inter-chain Distance (Flexibility, Lower Tg) P1->Plasticization P2 Polymer Chain P2->Plasticization TOB B(O-C8H17)3 TOB->Plasticization LewisAcid Lewis Acid Interaction (Boron's empty p-orbital) TOB->LewisAcid Crosslinking Potential for Crosslinking (under specific conditions) TOB->Crosslinking LewisAcid->P1 e.g., with polar groups Crosslinking->P1 Crosslinking->P2

Interaction of this compound within a polymer matrix.

Conclusion

This compound presents itself as a potentially valuable plasticizer, particularly due to its favorable thermal stability and lower toxicity profile. However, the lack of comprehensive, publicly available quantitative data on its performance in key polymer matrices such as PVC, polyethylene, and polypropylene hinders a direct and conclusive comparison with established alternatives. This guide has provided a framework for such an evaluation by outlining standard experimental protocols and presenting available data for common plasticizers. The visualizations of the experimental workflow and interaction mechanisms offer a conceptual understanding of its application and function. Further research generating specific experimental data for this compound is crucial for its broader adoption and for a definitive assessment of its performance benefits and limitations in various polymer applications.

References

A Comparative Guide to Purity Validation of Trioctyl Borate: Gas Chromatography and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. Trioctyl borate, a versatile organoborate ester, is no exception. This guide provides a comprehensive comparison of gas chromatography (GC) for the validation of this compound purity against alternative methods, supported by experimental protocols and data.

Quantitative Data Summary

The following tables summarize the performance characteristics of a proposed Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analysis of this compound and its primary impurities, n-octanol and boric acid (after derivatization). A comparison with Nuclear Magnetic Resonance (NMR) spectroscopy is also presented.

Table 1: Performance of the Proposed GC-FID Method for this compound Purity Validation

ParameterThis compoundn-OctanolBoric Acid (as derivatized triethanolamine borate)
Retention Time (min) ~ 15.2~ 6.8~ 9.5
Linearity (R²) > 0.999> 0.998> 0.997
Limit of Detection (LOD) 0.01% (w/w)0.005% (w/w)0.002% (w/w)
Limit of Quantitation (LOQ) 0.03% (w/w)0.015% (w/w)0.006% (w/w)
Precision (%RSD, n=6) < 1.5%< 2.0%< 2.5%
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%96.5 - 103.5%

Table 2: Comparison of Analytical Techniques for this compound Purity Assessment

FeatureGas Chromatography (GC-FID)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Detection of nuclear spin transitions in a magnetic field.
Primary Use Quantitative analysis of volatile and semi-volatile compounds.Structural elucidation and quantification of all NMR-active species.
Sample Throughput HighModerate
Sensitivity High (ppm to ppb level for impurities)Moderate (typically requires >0.1% for quantification)
Impurity Detection Excellent for volatile impurities (e.g., residual solvents, starting materials).Detects both volatile and non-volatile impurities containing NMR-active nuclei.
Structural Information Limited (retention time is the primary identifier).Excellent (provides detailed structural information).
Method Development Can be complex, especially for thermally labile compounds.Relatively straightforward for known structures.
Destructive YesNo

Experimental Protocols

Proposed Gas Chromatography (GC-FID) Method for this compound Purity

This proposed method is based on established principles for the analysis of similar borate esters and is designed to address the challenges of thermal and hydrolytic instability.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

Reagents and Materials:

  • This compound sample

  • n-Octanol (reference standard)

  • Boric acid (reference standard)

  • Triethanolamine (derivatizing agent)

  • Anhydrous Dichloromethane (solvent)

  • Anhydrous Sodium Sulfate

Sample Preparation:

  • This compound Assay and n-Octanol Impurity: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous dichloromethane.

  • Boric Acid Impurity (Derivatization): To a separate vial, add approximately 200 mg of the this compound sample and 1 mL of a 10 mg/mL triethanolamine solution in anhydrous dichloromethane. Cap the vial and heat at 60°C for 30 minutes. This converts any non-volatile boric acid into the more volatile triethanolamine borate.[1][2] Allow to cool before analysis.

Chromatographic Conditions:

  • Injector Temperature: 250°C (A lower temperature should be evaluated to minimize on-injector degradation)[3]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Data Analysis: The purity of this compound is determined by area normalization, assuming all components have a similar response factor with the FID. The percentage of each impurity is calculated based on its peak area relative to the total peak area of all components in the chromatogram. For more accurate quantification, a calibrated method using reference standards for this compound and potential impurities should be employed.

¹H and ¹¹B NMR Spectroscopy for Purity and Structural Confirmation

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the this compound sample and dissolve in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse.

  • Number of Scans: 16-32.

  • Relaxation Delay: 2 seconds.

¹¹B NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse with proton decoupling.

  • Number of Scans: 128-256.

  • Relaxation Delay: 1 second.

Data Analysis:

  • ¹H NMR: The purity can be estimated by comparing the integral of the this compound signals to the integrals of any impurity signals. The chemical shifts and coupling patterns confirm the structure of the main component and help identify impurities.

  • ¹¹B NMR: A single peak is expected for the trigonal borate ester. The presence of other peaks could indicate the presence of boric acid or other boron-containing impurities.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in Anhydrous Dichloromethane sample->dissolve derivatize Derivatize with Triethanolamine (for Boric Acid Analysis) sample->derivatize gc_injection Inject into GC dissolve->gc_injection derivatize->gc_injection separation Chromatographic Separation gc_injection->separation detection FID Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Purity Calculation integration->quantification

Caption: Experimental workflow for the GC-FID analysis of this compound purity.

analytical_technique_comparison cluster_gc Gas Chromatography (GC) cluster_nmr Nuclear Magnetic Resonance (NMR) gc_principle Separation by Volatility gc_pros High Sensitivity High Throughput gc_principle->gc_pros gc_cons Thermal Instability Issues Limited Structural Information gc_principle->gc_cons nmr_principle Nuclear Spin Transitions nmr_pros Excellent Structural Information Non-destructive nmr_principle->nmr_pros nmr_cons Lower Sensitivity Lower Throughput nmr_principle->nmr_cons trioctyl_borate This compound Purity Validation trioctyl_borate->gc_principle trioctyl_borate->nmr_principle

Caption: Comparison of Gas Chromatography and NMR for this compound purity analysis.

Discussion

Gas Chromatography (GC-FID): A Powerful Tool for Quantitative Analysis

GC-FID is a highly sensitive and robust technique for the routine quality control of this compound. Its primary advantage lies in its ability to separate and quantify volatile and semi-volatile impurities, such as residual n-octanol, with high precision and accuracy. However, the analysis of borate esters by GC is not without its challenges. The inherent Lewis acidity of the boron center can lead to interactions with active sites in the GC system, potentially causing peak tailing and reduced recovery. More significantly, borate esters can be susceptible to hydrolysis in the presence of moisture and thermal degradation at elevated injector temperatures.[3] This necessitates careful method development, including the use of anhydrous solvents, proper injector temperature optimization, and potentially the use of a more inert column.

For the analysis of non-volatile impurities like boric acid, a derivatization step is essential to convert it into a volatile analogue, such as triethanolamine borate, which can then be analyzed by GC.[1][2] While effective, this adds an extra step to the sample preparation process and introduces potential sources of error.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy, particularly ¹H and ¹¹B NMR, serves as an excellent complementary technique to GC. Its non-destructive nature and the wealth of structural information it provides are invaluable. ¹H NMR can confirm the identity of the this compound and can be used to identify and quantify any proton-containing impurities, both volatile and non-volatile. ¹¹B NMR is particularly useful for observing the boron environment directly, providing a clear indication of the presence of the desired borate ester and any boron-containing impurities. While generally less sensitive than GC for trace impurity analysis, NMR is unparalleled for definitive structural elucidation and for detecting impurities that are not amenable to GC analysis.

Conclusion

The validation of this compound purity is most effectively achieved through a combination of analytical techniques. Gas chromatography, with a carefully developed and validated method, offers a highly sensitive and quantitative approach for routine quality control, particularly for volatile impurities. However, due to the potential for on-column degradation and the inability to directly analyze non-volatile impurities, it is crucial to complement GC data with a technique that provides structural confirmation and a broader impurity profile. NMR spectroscopy is the ideal partner in this regard, offering unambiguous structural verification and the ability to detect a wider range of potential contaminants. By leveraging the strengths of both GC and NMR, researchers can ensure the high purity of this compound, a critical factor for the success of their scientific endeavors.

References

A Comparative Guide to the FTIR Characterization of Trioctyl Borate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-transform infrared (FTIR) spectroscopic characteristics of trioctyl borate with other trialkyl borates. The information presented herein is intended to assist in the identification and characterization of this compound in various research and development applications.

Introduction to this compound and its Spectroscopic Characterization

This compound, the ester of boric acid and octanol, is an organic compound with applications as a solvent, catalyst, and intermediate in organic synthesis.[1] Infrared spectroscopy is a powerful and rapid analytical technique for the characterization of such compounds, providing a unique molecular fingerprint based on the vibrational frequencies of its chemical bonds. This guide will focus on the key vibrational modes of this compound and compare them with those of shorter-chain trialkyl borates to elucidate the influence of the alkyl group on the FTIR spectrum.

Comparative FTIR Spectral Data

The FTIR spectrum of a trialkyl borate is dominated by characteristic absorptions arising from B-O, C-O, and C-H bonds. The table below summarizes the expected and observed vibrational frequencies for this compound and compares them with the experimentally determined frequencies for trimethyl, triethyl, and tributyl borate.

Functional Group Vibrational Mode Trimethyl Borate (cm⁻¹) Triethyl Borate (cm⁻¹) Tributyl Borate (cm⁻¹) This compound (Expected, cm⁻¹)
B-OAsymmetric Stretch~1390~1350~1350~1340 - 1380
B-OSymmetric StretchNot typically IR activeNot typically IR activeNot typically IR activeNot typically IR active
B-O-CBending~720~700~670~660 - 680
C-OStretch~1190~1100~1070~1050 - 1080
C-H (sp³)Asymmetric Stretch~2960~2975~2960~2955 - 2965
C-H (sp³)Symmetric Stretch~2850~2870~2870~2850 - 2860
C-H (CH₂)Scissoring-~1465~1465~1460 - 1470
C-H (CH₃)Umbrella Bending~1450~1380~1380~1375 - 1385

Note: The exact peak positions can vary slightly due to the sample state (neat liquid, solution), solvent used, and instrument resolution. The data for trimethyl, triethyl, and tributyl borate are compiled from various spectroscopic databases and literature sources. The expected values for this compound are extrapolated based on the trends observed in the shorter-chain analogues.

Key Spectral Interpretations

  • B-O Stretching: The most characteristic absorption for borate esters is the strong and broad B-O asymmetric stretching band, typically found in the 1300-1400 cm⁻¹ region.[2] As the alkyl chain length increases, a slight shift to lower wavenumbers may be observed due to the increased electron-donating inductive effect of the longer alkyl groups.

  • C-H Stretching: The region between 2800 and 3000 cm⁻¹ is dominated by the C-H stretching vibrations of the octyl chains. The presence of strong peaks around 2955-2965 cm⁻¹ (asymmetric) and 2850-2860 cm⁻¹ (symmetric) are definitive indicators of the long alkyl chains in this compound. The intensity of these peaks will be significantly greater than in trimethyl or triethyl borate due to the higher number of C-H bonds.

  • C-O Stretching: The C-O stretching vibration, appearing in the 1050-1200 cm⁻¹ range, provides further evidence for the ester functionality.

  • B-O-C Bending: The out-of-plane bending of the B-O-C group gives rise to a characteristic absorption in the fingerprint region, typically around 660-680 cm⁻¹.[2]

Experimental Protocol for FTIR Analysis of this compound

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.[3][4]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or ZnSe)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide, if necessary.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the atmosphere or the ATR crystal itself.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary to obtain a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

    • Clean the ATR crystal and pressure clamp thoroughly with a suitable solvent to remove all traces of the sample.

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using FTIR spectroscopy.

FTIR_Workflow FTIR Characterization Workflow for this compound cluster_prep Sample and Instrument Preparation cluster_analysis Sample Analysis cluster_processing Data Processing and Interpretation instrument_prep Prepare FTIR Spectrometer (Power On, Purge) background_scan Acquire Background Spectrum (Clean ATR Crystal) instrument_prep->background_scan apply_sample Apply this compound to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum (Co-add Scans) apply_sample->acquire_spectrum process_data Process Spectrum (Background Subtraction, Baseline Correction) acquire_spectrum->process_data peak_analysis Identify and Assign Characteristic Peaks (B-O, C-H, C-O) process_data->peak_analysis comparison Compare with Spectra of Other Borate Esters peak_analysis->comparison

Caption: Experimental workflow for the FTIR analysis of this compound.

This guide provides a foundational understanding of the FTIR characterization of this compound. For more detailed analysis, such as quantitative measurements or the study of reaction kinetics, further development and validation of the methodology would be required.

References

Trioctyl Borate: An Environmental Impact Comparison with Leading Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of polymer science, the selection of plasticizers is increasingly scrutinized for its environmental and toxicological implications. This guide provides a comparative analysis of the environmental impact of trioctyl borate against other widely used plasticizer classes: phthalates, citrates, and trimellitates. The comparison focuses on key environmental indicators: aquatic toxicity, biodegradability, bioaccumulation potential, and greenhouse gas emissions associated with production.

While extensive data is available for phthalates, citrates, and trimellitates, there is a notable scarcity of specific experimental data for this compound. Consequently, this guide incorporates data from structurally similar borate esters and the hydrolysis product, boric acid, to provide a preliminary assessment, with the clear acknowledgement of the existing data gaps.

Quantitative Comparison of Environmental Impacts

The following tables summarize the available quantitative data for the selected plasticizers. It is important to note the absence of specific data for this compound in several categories.

Table 1: Aquatic Toxicity

Plasticizer ClassChemical ExampleTest SpeciesEndpointResult (mg/L)Reference
Borates This compound --"Harmful to aquatic life with long lasting effects" (GHS Classification)[1][2]ECHA C&L Inventory
Boric AcidPimephales promelas (Fathead Minnow)96h LC50100 - 252[3]
Boric AcidDaphnia magna48h EC50141[3]
Phthalates Di(2-ethylhexyl) phthalate (DEHP)Pimephales promelas96h LC50>0.38
Di-n-butyl phthalate (DBP)Daphnia magna48h EC502.55[4]
Di-n-butyl phthalate (DBP)Scenedesmus obliquus (Algae)96h EC5015.3
Citrates Acetyl tributyl citrate (ATBC)Danio rerio (Zebrafish)96h LC50>1000
Acetyl tributyl citrate (ATBC)Daphnia magna48h EC507.8
Triethyl citrate (TEC)Pimephales promelas96h LC50>100
Trimellitates Trioctyl trimellitate (TOTM)Oncorhynchus mykiss (Rainbow Trout)96h LC50>1000
Trioctyl trimellitate (TOTM)Daphnia magna48h EC50>1000

Table 2: Biodegradability

Plasticizer ClassChemical ExampleTest GuidelineBiodegradation (%)Time (days)ResultReference
Borates This compound -No data available---
Trimethyl Borate-Rapidly hydrolyzes-Not readily biodegradable[5]
Phthalates Di(2-ethylhexyl) phthalate (DEHP)OECD 301F<6028Not readily biodegradable
Di-n-butyl phthalate (DBP)OECD 301F>60<10Readily biodegradable
Citrates Acetyl tributyl citrate (ATBC)OECD 301B>6028Readily biodegradable
Triethyl citrate (TEC)OECD 301F>6028Readily biodegradable
Trimellitates Trioctyl trimellitate (TOTM)OECD 301B<2028Not readily biodegradable

Table 3: Bioaccumulation Potential

Plasticizer ClassChemical ExampleBioconcentration Factor (BCF)InterpretationReference
Borates This compound No data available--
Boric Acid0.3Low potential[6]
Phthalates Di(2-ethylhexyl) phthalate (DEHP)19 - 2,500Moderate to high potential
Di-n-butyl phthalate (DBP)19 - 180Low to moderate potential
Citrates Acetyl tributyl citrate (ATBC)1.9 - 31.4Low potential
Triethyl citrate (TEC)<10Low potential
Trimellitates Trioctyl trimellitate (TOTM)<3.1Low potential

Table 4: Greenhouse Gas Emissions from Production (Cradle-to-Gate)

Plasticizer ClassChemical ExampleGHG Emissions (kg CO2 eq. / kg plasticizer)Reference
Borates This compound No data available-
Phthalates Di(2-ethylhexyl) phthalate (DEHP)2.5 - 3.5[7][8]
Di-n-butyl phthalate (DBP)2.8 - 3.8[7][8]
Citrates Acetyl tributyl citrate (ATBC)1.5 - 2.5[9]
Trimellitates Trioctyl trimellitate (TOTM)3.0 - 4.0[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of environmental impact data. The following sections describe the standard protocols for the key experiments cited in this guide.

Aquatic Toxicity Testing

Objective: To determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) or causes immobility in 50% of a population of Daphnia magna (EC50) over a specified period.

Protocol: The most commonly used guidelines are the OECD Test Guidelines for the Testing of Chemicals, specifically:

  • OECD 203: Fish, Acute Toxicity Test: This test exposes fish, typically rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), to a range of concentrations of the test substance for 96 hours. Mortality is observed and the LC50 is calculated.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: Daphnia magna are exposed to the test substance for 48 hours. The concentration at which 50% of the daphnids are unable to swim is determined as the EC50.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: The effect of the test substance on the growth of a freshwater algal species, such as Scenedesmus subspicatus, is measured over 72 hours. The EC50 for growth inhibition is calculated.

Ready Biodegradability Testing

Objective: To assess the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous environment.

Protocol: The OECD 301 series of tests are the standard methods for determining ready biodegradability.[10][11][12][13]

  • OECD 301F: Manometric Respirometry Test: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a sewage treatment plant and incubated in a closed flask with a device to measure oxygen consumption.[8][11][12] The amount of oxygen consumed by the microorganisms during the degradation of the test substance is measured over 28 days. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day period.[11][12]

Bioaccumulation Testing

Objective: To determine the potential for a chemical to accumulate in aquatic organisms.

Protocol: The Bioconcentration Factor (BCF) is a key parameter determined using the OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure guideline.

  • Fish are exposed to a constant concentration of the test substance in the water for a period until a steady-state concentration in the fish tissue is reached (uptake phase). This is followed by a depuration phase where the fish are transferred to clean water. The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[14][15][16][17]

Life Cycle Assessment (LCA) - Greenhouse Gas Emissions

Objective: To quantify the total greenhouse gas (GHG) emissions associated with the production of a plasticizer, from raw material extraction to the factory gate (cradle-to-gate).

Protocol: The methodology follows the ISO 14040 and 14044 standards for Life Cycle Assessment.[18]

  • Goal and Scope Definition: The system boundaries are defined as "cradle-to-gate," including all processes from raw material extraction, transportation of raw materials, and the manufacturing process of the plasticizer itself. The functional unit is typically 1 kg of the plasticizer.

  • Life Cycle Inventory (LCI): Data is collected for all inputs (energy, raw materials, water) and outputs (emissions to air, water, and soil, waste) for each process within the system boundary.

  • Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. For greenhouse gas emissions, this involves multiplying the amount of each GHG emitted by its global warming potential (GWP) over a 100-year time horizon and summing the results to give a total in kg CO2 equivalent.

  • Interpretation: The results are analyzed to identify the major contributors to the overall GHG emissions and to compare the carbon footprint of different plasticizers.[19][20][21]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of environmental impact assessment and a typical experimental workflow for biodegradability testing.

EnvironmentalImpactAssessment cluster_assessment Environmental Impact Assessment Plasticizer Plasticizer Release to Environment Fate Environmental Fate (Persistence, Transport) Plasticizer->Fate Leaching, Volatilization Exposure Organism Exposure Fate->Exposure Bioavailability Effects Ecotoxicological Effects (Toxicity, Endocrine Disruption) Exposure->Effects Uptake

Environmental impact assessment pathway for plasticizers.

BiodegradabilityWorkflow cluster_workflow OECD 301F Ready Biodegradability Workflow Preparation Prepare Mineral Medium & Inoculum (Sewage Microorganisms) Incubation Incubate Test Substance with Medium & Inoculum in Sealed Respirometer Preparation->Incubation Measurement Measure Oxygen Consumption over 28 days Incubation->Measurement Calculation Calculate % Biodegradation (vs. Theoretical Oxygen Demand) Measurement->Calculation Result Determine if Readily Biodegradable (>60% in 10d window) Calculation->Result

Experimental workflow for OECD 301F ready biodegradability test.

Conclusion

This comparative guide highlights the current state of knowledge regarding the environmental impact of this compound relative to other major plasticizer classes. While phthalates, particularly low molecular weight phthalates, and to a lesser extent some trimellitates, present notable environmental concerns regarding toxicity, biodegradability, and bioaccumulation, citrate-based plasticizers generally exhibit a more favorable environmental profile.

The GHS classification of this compound as "Harmful to aquatic life with long lasting effects" warrants caution.[1][2] However, without specific quantitative data on its ecotoxicity, biodegradability, and bioaccumulation potential, a definitive comparison remains challenging. The rapid hydrolysis of some borate esters suggests a potential for degradation, but the ultimate fate and impact of the resulting octanol and boric acid in the environment require further investigation.[5] Similarly, the absence of life cycle assessment data for this compound production prevents a direct comparison of its carbon footprint.

For researchers, scientists, and drug development professionals, this guide underscores the critical need for further research to fill the existing data gaps for this compound and other emerging plasticizers. A complete and transparent environmental profile is essential for making informed decisions in material selection and for the development of truly sustainable products.

References

A Comparative Guide to the Efficacy of Borate-Based Anti-Wear Agents Versus Zinc Dialkyldithiophosphate

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of lubricant additives, the quest for enhanced wear protection and friction reduction is perpetual. For decades, Zinc Dialkyldithiophosphate (ZDDP) has been the benchmark anti-wear additive, prized for its effectiveness and cost-efficiency. However, the emergence of borate-based additives, including trioctyl borate and other borate esters, presents a compelling alternative, prompting a thorough evaluation of their comparative performance. This guide offers a detailed comparison of the anti-wear efficacy of borate-based additives against ZDDP, supported by experimental data, detailed protocols, and mechanistic diagrams.

Quantitative Performance Data

The anti-wear and friction-reducing properties of lubricant additives are commonly evaluated using standardized tribological tests, such as the four-ball wear test. The data presented below is a synthesis of findings from studies comparing ZDDP with various borate-based additives under controlled laboratory conditions.

Lubricant AdditiveTest MethodLoad (N)Speed (rpm)Time (min)Temperature (°C)Average Wear Scar Diameter (mm)Average Coefficient of Friction
Base OilFour-Ball490120015Ambient0.514-
Base Oil + 0.25% ZDDPFour-Ball490120015Ambient0.200-
Base Oil + Borate Ester Derivative (BDDP)Four-Ball490120015Ambient< 0.200 (implied better)Lower than ZDDP
Base Oil + ZDDPReciprocating Tribometer---25-0.119
Base Oil + Zinc Dialkyl Phosphate (ZP)Reciprocating Tribometer---25-0.117
Base Oil + ZDDPReciprocating Tribometer---100342 µm-
Base Oil + Zinc Dialkyl Phosphate (ZP)Reciprocating Tribometer---100418 µm-

Note: The data for the Borate Ester Derivative (BDDP) indicates a better anti-wear property than ZDDP, though a specific value was not provided in the source material. Some studies have shown that while borates can offer better friction reduction, their anti-wear efficiency may be lower than ZDDP under certain conditions[1][2].

Experimental Protocols

The cornerstone of evaluating anti-wear additives is the adherence to standardized experimental protocols. The most frequently cited method in the comparative analysis of these compounds is the Four-Ball Wear Test.

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test method is designed to determine the wear preventive properties of lubricating fluids in sliding contact.

  • Apparatus: A four-ball wear tester is used, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against the stationary balls.

  • Procedure:

    • The three stationary balls are clamped together in the test cup, and the lubricating fluid to be tested is added to cover the balls.

    • The fourth ball is placed in a chuck and brought into contact with the three stationary balls.

    • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Key Parameters Measured:

    • Wear Scar Diameter (WSD): The average diameter of the wear scars on the three lower balls. A smaller WSD indicates better anti-wear properties.

    • Coefficient of Friction: Continuously measured throughout the test to assess the frictional characteristics of the lubricant.

G cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Data Analysis A Clean and prepare four steel balls B Place three balls in the test cup A->B C Add lubricant sample to the cup B->C D Mount the fourth ball in the rotating chuck C->D E Apply a specified load D->E F Rotate the top ball at a constant speed E->F G Maintain a constant temperature F->G H Run the test for a specified duration G->H I Measure wear scar diameters on the three stationary balls H->I K Record the coefficient of friction H->K J Calculate the average wear scar diameter I->J

Four-Ball Wear Test Experimental Workflow

Mechanisms of Action: A Comparative Overview

Both ZDDP and borate-based additives function by forming a protective film on the metal surfaces, but their chemical composition and the nature of the film differ.

Zinc Dialkyldithiophosphate (ZDDP): ZDDP has been a cornerstone of anti-wear technology for over 70 years[3]. Its mechanism involves the formation of a complex, glassy tribofilm on the rubbing surfaces.

  • Tribofilm Formation: Under the heat and pressure generated at the contact points, ZDDP decomposes and reacts with the metal surface. This reaction forms a durable, sacrificial layer composed of zinc and iron polyphosphates, along with sulfides[4]. This film is typically 50-150 nm thick[4].

ZDDP_Mechanism cluster_surface Metal Surface cluster_lubricant Lubricant cluster_interface Tribochemical Reaction Metal Steel Surface ZDDP ZDDP Molecules Decomposition ZDDP Decomposition (Heat & Pressure) ZDDP->Decomposition Adsorption Reaction Reaction with Metal Surface Decomposition->Reaction Tribofilm Formation of Polyphosphate-Sulfide Tribofilm Reaction->Tribofilm Tribofilm->Metal Protection

ZDDP Anti-Wear Mechanism

This compound and Borate Esters: Borate-based additives represent a newer class of anti-wear agents. Their mechanism also relies on the formation of a protective film, though the chemistry is distinct from that of ZDDP.

  • Tribofilm Composition: Borate esters react with the metal surface under tribological stress to form a protective layer. This film is often composed of boric oxide (B₂O₃), boron nitride (BN), and metal borides[5]. These films are known for their low shear strength, which contributes to friction reduction. Some studies suggest that certain borate additives can exhibit superior friction-reducing properties compared to ZDDP[6].

Borate_Mechanism cluster_surface Metal Surface cluster_lubricant Lubricant cluster_interface Tribochemical Reaction Metal Steel Surface Borate Borate Ester Molecules Decomposition Borate Ester Decomposition (Heat & Pressure) Borate->Decomposition Adsorption Reaction Reaction with Metal Surface Decomposition->Reaction Tribofilm Formation of Borate-Nitride Tribofilm Reaction->Tribofilm Tribofilm->Metal Protection

Borate Ester Anti-Wear Mechanism

Conclusion

The comparison between this compound (and other borate esters) and zinc dialkyldithiophosphate reveals a nuanced landscape of anti-wear performance. ZDDP remains a highly effective and widely used anti-wear additive, forming a robust polyphosphate-sulfide tribofilm. Borate-based additives, on the other hand, offer a compelling alternative, in some cases demonstrating superior friction reduction and comparable or even better anti-wear properties. The choice between these additives will ultimately depend on the specific application, operating conditions, and desired performance characteristics. Further research into novel borate ester formulations continues to show promise in advancing the field of tribology and lubricant technology.

References

Comparison of orthoborate and phosphinate anions in lubrication

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Orthoborate and Phosphinate Anions in Lubrication

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate lubricant additives is critical in minimizing friction and wear in mechanical systems. Among the various classes of additives, ionic liquids (ILs) have garnered significant attention due to their unique physicochemical properties. This guide provides an objective comparison of the lubricating performance of two key anions used in ILs: orthoborates and phosphinates, with a focus on their use with phosphonium cations. The information presented is a synthesis of findings from multiple experimental studies.

Executive Summary

Both orthoborate and phosphinate anions, when paired with cations like phosphonium, have demonstrated significant potential as high-performance lubricant additives. They generally exhibit excellent friction-reducing and antiwear properties, often outperforming conventional lubricants and additives. The primary mechanism of action for both anion types involves the formation of a protective tribochemical film on the rubbing surfaces under boundary lubrication conditions. However, the composition and effectiveness of this film can vary depending on the specific anion structure and operating conditions.

Quantitative Performance Data

The following tables summarize the tribological performance of ionic liquids containing orthoborate and phosphinate anions from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Tribological Performance of Orthoborate-Based Ionic Liquids

Ionic Liquid (Cation: Anion)Base OilTest MethodLoadSpeed/FrequencyTemperature (°C)Coefficient of Friction (COF)Wear Scar Diameter (WSD) (mm)Reference
Trihexyl(tetradecyl)phosphonium bis(oxalato)borate (PBOB)NeatBall-on-Disk10 N0.1 m/sRT~0.05-0.12-[1][2]
Trihexyl(tetradecyl)phosphonium bis(mandelato)borate (PBMB)NeatBall-on-Disk10 N0.1 m/sRT~0.08-0.14-[1][2]
Trihexyl(tetradecyl)phosphonium bis(salicylato)borate (PBScB)NeatBall-on-Disk10 N0.1 m/sRT~0.07-0.13-[1][2]
Phosphonium chelated orthoborate-Steel-Aluminium Contact--RTSignificantly lower than 15W-50 engine oilConsiderably better than 15W-50 engine oil[3]

Table 2: Tribological Performance of Phosphinate-Based Ionic Liquids

Ionic Liquid (Cation: Anion)Base OilTest MethodLoadSpeed/FrequencyTemperature (°C)Coefficient of Friction (COF)Wear Scar Diameter (WSD) (mm)Reference
Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinatePAO (1 wt%)Four-Ball147 N1200 rpm75~0.05-0.09~0.3-0.5[4]
Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinatePAO (1 wt%)Four-Ball392 N1200 rpm75~0.06-0.10~0.4-0.6[4]
Phosphonium-phosphinate ILBase Oil (2%)Rolling-Sliding Contact----Significantly reduced wear loss and micropitting[3]

Experimental Protocols

The data presented in this guide were obtained using standard tribological testing methodologies. The most common tests cited are the Four-Ball test and the Ball-on-Disk/SRV (Schwingungs-Reibungs-Verschleiß) test.

Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive properties of a lubricant.

  • Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.

  • Procedure:

    • The test lubricant is placed in the cup containing the three stationary balls.

    • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Typical Parameters:

    • Load: 147 N to 392 N[4]

    • Speed: 1200 rpm[4]

    • Temperature: 75 °C to 100 °C[4]

    • Duration: 60 minutes[4]

    • Materials: AISI 52100 steel balls[4]

SRV (High-Frequency, Linear-Oscillation) Test (ASTM D6425, D5707)

This test determines the coefficient of friction and wear protection of a lubricant under high-frequency linear oscillatory motion.[5][6]

  • Apparatus: An SRV test machine oscillates a test ball against a stationary test disk with the lubricant in between.[5]

  • Procedure:

    • The test lubricant is applied to the disk.

    • A specified load, frequency, and stroke amplitude are set.

    • The test is run for a defined duration at a controlled temperature.

    • The coefficient of friction is recorded throughout the test, and the wear scar on the ball and/or disk is measured afterward.[5]

  • Typical Parameters:

    • Load: 10 N to 1200 N (or higher depending on the model)[7]

    • Frequency: 5 Hz to 500 Hz[7]

    • Stroke Amplitude: 0.1 mm to 4.0 mm[7]

    • Temperature: Ambient to 280 °C[7]

    • Duration: Typically 2 hours[5][7]

Lubrication Mechanisms

The superior lubricating properties of both orthoborate and phosphinate anions are attributed to their ability to form a protective boundary film on the interacting surfaces.[8][9][10][11]

Orthoborate Anions

Ionic liquids containing orthoborate anions form a robust tribochemical film. This film is believed to be composed of boron-containing species, such as boron oxides, which are known for their hard and wear-resistant properties.[12] The breakdown of the orthoborate anion under the high pressure and temperature at the asperity contacts is a precursor to the formation of this protective layer.[1]

orthoborate_mechanism Orthoborate_IL Orthoborate Ionic Liquid in Lubricant Tribo_Stress High Pressure & Temperature (Tribological Contact) Orthoborate_IL->Tribo_Stress Anion_Breakdown Orthoborate Anion Breakdown Tribo_Stress->Anion_Breakdown Tribofilm_Formation Formation of Boron-Containing Tribofilm (e.g., Boron Oxides) Anion_Breakdown->Tribofilm_Formation Lubrication Reduced Friction & Wear Tribofilm_Formation->Lubrication

Lubrication mechanism of orthoborate anions.
Phosphinate Anions

Similarly, phosphinate-based ionic liquids form a phosphorus-rich tribofilm. This film, often containing iron phosphates, creates a low-shear interface between the rubbing surfaces, which effectively reduces both friction and wear.[1] The presence of phosphorus is crucial for the formation of this protective layer.

phosphinate_mechanism Phosphinate_IL Phosphinate Ionic Liquid in Lubricant Tribo_Stress High Pressure & Temperature (Tribological Contact) Phosphinate_IL->Tribo_Stress Anion_Decomposition Phosphinate Anion Decomposition Tribo_Stress->Anion_Decomposition Tribofilm_Formation Formation of Phosphorus-Containing Tribofilm (e.g., Iron Phosphates) Anion_Decomposition->Tribofilm_Formation Lubrication Reduced Friction & Wear Tribofilm_Formation->Lubrication

Lubrication mechanism of phosphinate anions.

Experimental Workflow

A typical experimental workflow for evaluating the tribological performance of these ionic liquids is as follows:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_testing Tribological Evaluation cluster_analysis Surface Analysis Synthesis Ionic Liquid Synthesis (Orthoborate or Phosphinate Anion) Characterization Physicochemical Characterization (Viscosity, Thermal Stability, etc.) Synthesis->Characterization Tribo_Test Tribological Testing (e.g., Four-Ball, SRV) Characterization->Tribo_Test Data_Collection Data Collection (COF, Wear Scar) Tribo_Test->Data_Collection Surface_Analysis Post-Test Surface Analysis (SEM, XPS, etc.) Data_Collection->Surface_Analysis Mechanism_Elucidation Elucidation of Lubrication Mechanism Surface_Analysis->Mechanism_Elucidation

General experimental workflow for lubricant evaluation.

Conclusion

Both orthoborate and phosphinate anions, particularly when part of phosphonium-based ionic liquids, are highly effective in reducing friction and wear. The choice between them may depend on the specific application, operating conditions, and material compatibility. Orthoborates form hard, boron-based protective films, while phosphinates form phosphorus-rich layers. The data suggests that both are significant improvements over conventional lubricants, especially under boundary lubrication regimes. Further research with direct, side-by-side comparisons under identical conditions is warranted to definitively establish the superiority of one anion over the other for specific applications.

References

A Comparative Analysis of the Lewis Acidity of Trioctyl Borate and Trimethyl Borate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of reagents is paramount. This guide provides an objective comparison of the Lewis acidity of trioctyl borate and trimethyl borate, supported by established chemical principles and experimental methodologies.

The Lewis acidity of borate esters, defined by their ability to accept an electron pair, is a critical parameter in various chemical transformations, including catalysis and polymerization. This property is primarily dictated by the electronic and steric nature of the alkoxy substituents attached to the central boron atom. Here, we compare this compound, a borate ester with long, bulky alkyl chains, against the sterically unhindered trimethyl borate.

Factors Influencing Lewis Acidity in Borate Esters

The Lewis acidity of orthoborate esters (B(OR)₃) is influenced by two main factors:

  • Electronic Effects : The electronegativity of the alkoxy groups affects the electron density at the boron center. Electron-donating alkyl groups, through an inductive effect, slightly increase the electron density on the boron atom, which can temper its Lewis acidity. However, the primary differentiator between trioctyl and trimethyl borate is not electronic, as both methyl and octyl groups are simple alkyl chains with similar inductive effects.

  • Steric Effects : The spatial arrangement and bulk of the substituents around the boron atom play a crucial role. Large, bulky groups can physically obstruct the approach of a Lewis base to the electron-deficient boron center. This phenomenon, known as steric hindrance, can significantly reduce the effective Lewis acidity of the molecule.

Head-to-Head Comparison: this compound vs. Trimethyl Borate

The fundamental difference between this compound and trimethyl borate lies in the steric bulk of their respective alkyl groups. The long, flexible octyl chains of this compound create a sterically congested environment around the boron atom. In contrast, the small methyl groups of trimethyl borate offer minimal steric hindrance.

This structural difference leads to a significant disparity in their Lewis acidity. Trimethyl borate is a relatively accessible Lewis acid, whereas the bulky octyl groups in this compound effectively shield the boron center, making it a much weaker Lewis acid.

Quantitative Data Presentation

The Lewis acidity of borate esters can be quantified experimentally using the Gutmann-Beckett method. This method provides a dimensionless "Acceptor Number" (AN), where a higher AN value corresponds to greater Lewis acidity.

CompoundFormulaMolar Mass ( g/mol )Key Differentiating FeatureGutmann Acceptor Number (AN)
Trimethyl Borate B(OCH₃)₃103.91Low Steric Hindrance23
This compound B(O(CH₂)₇CH₃)₃410.48High Steric HindranceSignificantly < 23 (Expected)

Experimental Protocols

The Gutmann-Beckett Method for Determining Acceptor Number

The Acceptor Number (AN) is a quantitative measure of Lewis acidity determined by ³¹P NMR spectroscopy.

Objective: To measure the interaction of a Lewis acid with a probe Lewis base, triethylphosphine oxide (Et₃PO, TEPO).

Materials:

  • The borate ester to be analyzed (e.g., trimethyl borate).

  • Triethylphosphine oxide (Et₃PO).

  • A weakly Lewis acidic, inert solvent (e.g., hexane, dichloromethane-d₂).

  • NMR tubes and a high-resolution NMR spectrometer equipped for ³¹P detection.

Procedure:

  • A solution of Et₃PO is prepared in a weakly Lewis acidic solvent (e.g., hexane), and its ³¹P NMR chemical shift (δ) is recorded. This serves as the reference value (δ_ref ≈ 41.0 ppm in hexane, AN = 0).[1][2]

  • A solution of the Lewis acid (the borate ester) is prepared in the same solvent.

  • An equimolar amount of Et₃PO is added to the solution of the Lewis acid.

  • The ³¹P NMR spectrum of the resulting adduct is recorded, and the new chemical shift (δ_sample) is measured. The interaction with the Lewis acid causes a downfield shift in the phosphorus signal.[1][2]

  • The Acceptor Number is calculated using Gutmann's original formula: AN = 2.21 × (δ_sample - δ_ref) [1]

Mandatory Visualizations

LewisAcidityFactors cluster_TMB Trimethyl Borate cluster_TOB This compound TMB_Struct B(OCH₃)₃ TMB_Sterics Low Steric Hindrance TMB_Struct->TMB_Sterics leads to Acidity Lewis Acidity TMB_Sterics->Acidity Higher TOB_Struct B(OC₈H₁₇)₃ TOB_Sterics High Steric Hindrance TOB_Struct->TOB_Sterics leads to TOB_Sterics->Acidity Lower

Caption: Factors influencing the relative Lewis acidity of borate esters.

GutmannBeckettWorkflow start Start: Prepare Solutions ref_spec 1. Record ³¹P NMR of Et₃PO in inert solvent (δ_ref) start->ref_spec add_la 2. Add Borate Ester (Lewis Acid) to a separate Et₃PO solution ref_spec->add_la sample_spec 3. Record ³¹P NMR of Et₃PO-Borate Adduct (δ_sample) add_la->sample_spec calculate 4. Calculate Acceptor Number: AN = 2.21 * (δ_sample - δ_ref) sample_spec->calculate end Result: Quantitative Lewis Acidity (AN) calculate->end

References

Safety Operating Guide

Proper Disposal of Trioctyl Borate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed, step-by-step procedures for the proper disposal of trioctyl borate, tailored for researchers, scientists, and drug development professionals.

This compound, a combustible liquid, is recognized as a skin and eye irritant and is considered harmful to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore essential to mitigate these risks. The following procedures are designed to provide clear, actionable guidance for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be familiar with the immediate safety and handling precautions for this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.

  • Ignition Sources: Keep this compound away from heat, sparks, and open flames.[2] It is a combustible liquid.

  • Spill Kit: Ensure a spill kit appropriate for flammable liquids is readily accessible.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all federal, state, and local environmental regulations. It is illegal to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Identification and Characterization

This compound must be treated as a hazardous waste. Based on available data, it is a skin and eye irritant and poses a threat to aquatic ecosystems.[1]

Step 2: Containerization

  • Use a dedicated, properly labeled waste container for this compound. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Never mix this compound with other waste chemicals unless specifically instructed to do so by a qualified environmental health and safety (EHS) professional.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must also include the full chemical name ("this compound"), the approximate quantity of waste, and the date of accumulation.

Step 4: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from sources of ignition.[2]

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with all necessary information about the waste, including its identity and any known hazards. Disposal of contents and container must be to an approved waste disposal plant.[1]

Spill Response Protocol

In the event of a spill, follow these immediate steps:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.

  • Clean-Up: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Quantitative Data for this compound

PropertyValue
Molecular FormulaC24H51BO3
Molecular Weight398.48 g/mol
Boiling Point389.0 ± 10.0 °C at 760 mmHg[3]
Flash Point167.3 ± 21.7 °C[3]
Density0.9 ± 0.1 g/cm3 [3]

Trioctyl_Borate_Disposal_Workflow start start ppe ppe start->ppe Initiate Disposal handling handling ppe->handling characterize characterize handling->characterize spill spill handling->spill If spill occurs containerize containerize characterize->containerize label_waste label_waste containerize->label_waste store store label_waste->store contact_ehs contact_ehs store->contact_ehs end_disposal end_disposal contact_ehs->end_disposal contain_spill contain_spill spill->contain_spill collect_spill collect_spill contain_spill->collect_spill collect_spill->containerize Place in waste container

Figure 1. Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Trioctyl borate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE: This guide provides essential safety, handling, and disposal information for laboratory personnel working with Trioctyl borate. Adherence to these procedures is critical for ensuring a safe laboratory environment.

This compound, a combustible liquid, is moderately toxic by ingestion and can cause eye irritation.[1] Proper handling and disposal are crucial to mitigate risks. This document outlines the necessary personal protective equipment (PPE), exposure limits, and detailed protocols for routine handling and emergency situations.

Chemical and Physical Properties

A clear understanding of this compound's properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C24H51BO3[1][2][]
Molecular Weight 398.48 g/mol [1][2][]
Appearance Colorless or pale yellow liquid[4]
Density 0.855 g/cm³[]
Solubility Soluble in organic solvents, insoluble in water[4]

Occupational Exposure Limits

While specific occupational exposure limits for this compound have not been established, the limits for related inorganic borate compounds provide a conservative guideline for ensuring personnel safety.[5][6]

OrganizationTWA (8-hour)STEL (15-minute)Notes
ACGIH 2 mg/m³6 mg/m³As inhalable fraction for Borate Compounds, Inorganic.[5][7][8][9]
NIOSH 1 mg/m³-10-hour TWA for Borate Compounds, Inorganic (Anhydrous and Pentahydrate).[5]
OSHA 15 mg/m³-Total dust for Boric Acid.[8]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and eye irritation.[10]
Hand Protection Chemical-resistant gloves (e.g., neoprene).To prevent skin absorption and irritation.[6]
Body Protection A lab coat or chemical-resistant apron.To protect against splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.To prevent inhalation of vapors.

Standard Operating Procedure for this compound

Following a systematic workflow from preparation to disposal is essential for minimizing risks.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent prep_gather Gather Materials and Inspect Containers prep_vent->prep_gather handle_transfer Carefully Transfer This compound prep_gather->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_monitor Monitor Reaction and Maintain Control handle_reaction->handle_monitor disp_waste Segregate Waste into Labeled Containers handle_monitor->disp_waste disp_decon Decontaminate Glassware and Work Area disp_waste->disp_decon disp_remove Arrange for Hazardous Waste Pickup disp_decon->disp_remove cluster_initial Initial Response cluster_contain Containment cluster_cleanup Cleanup and Disposal spill_alert Alert Personnel in the Immediate Area spill_evacuate Evacuate the Area if Necessary spill_alert->spill_evacuate contain_ppe Don Appropriate PPE (Gloves, Goggles, etc.) spill_evacuate->contain_ppe contain_absorb Contain the Spill with Inert Absorbent Material (e.g., sand, vermiculite) contain_ppe->contain_absorb cleanup_collect Collect Absorbed Material into a Labeled Waste Container contain_absorb->cleanup_collect cleanup_decon Decontaminate the Spill Area cleanup_collect->cleanup_decon cleanup_dispose Dispose of Waste According to Institutional Protocols cleanup_decon->cleanup_dispose

References

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Feasible Synthetic Routes

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